molecular formula C46H84NO11P B10857175 DOPE-GA

DOPE-GA

Numéro de catalogue: B10857175
Poids moléculaire: 858.1 g/mol
Clé InChI: CSYWTOSHKUIHLT-PLQHGIRQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DOPE-GA is a useful research compound. Its molecular formula is C46H84NO11P and its molecular weight is 858.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C46H84NO11P

Poids moléculaire

858.1 g/mol

Nom IUPAC

5-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C46H84NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-45(51)55-40-42(41-57-59(53,54)56-39-38-47-43(48)34-33-35-44(49)50)58-46(52)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,42H,3-16,21-41H2,1-2H3,(H,47,48)(H,49,50)(H,53,54)/b19-17-,20-18-/t42-/m1/s1

Clé InChI

CSYWTOSHKUIHLT-PLQHGIRQSA-N

SMILES isomérique

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES canonique

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Origine du produit

United States

Foundational & Exploratory

The In Vitro Mechanism of Action of Dioleoylphosphatidylethanolamine-Gallate (DOPE-GA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleoylphosphatidylethanolamine-gallate (DOPE-GA) is a synthetic lipid conjugate that has garnered interest in the field of drug delivery and cancer therapy. While often incorporated into liposomal formulations to enhance therapeutic efficacy, understanding its intrinsic mechanism of action is crucial for optimizing its application. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, with a focus on its role in inducing apoptosis in cancer cell lines. The information presented is a synthesis of available research, primarily examining this compound as a key component of the liposomal formulation ELL-12.

Core Mechanism of Action: Induction of Apoptosis

In vitro studies have demonstrated that liposomal formulations containing this compound, such as ELL-12, induce apoptosis in various cancer cell lines, including Jurkat, H9, and U-937 cells. The primary mechanism involves the activation of the intrinsic apoptotic pathway, characterized by mitochondrial dysregulation and subsequent caspase activation.

Key Events in this compound-Mediated Apoptosis:
  • Mitochondrial Outer Membrane Permeabilization (MOMP): The process is initiated by the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: Following MOMP, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates initiator caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7.

  • Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of the this compound-containing liposome (B1194612), ELL-12.

Table 1: Cytotoxicity of ELL-12 in Cancer Cell Lines

Cell LineIC50 (µg/mL)Time (hours)Assay
Jurkat1024MTT Assay
H9Not ReportedNot ReportedNot Reported
U-937Not ReportedNot ReportedNot Reported

Table 2: Apoptosis Induction by ELL-12 in Jurkat Cells

TreatmentConcentration (µg/mL)Apoptotic Cells (%)Time (hours)Assay
ELL-1210Significant Increase2-3Flow Cytometry

Table 3: Caspase Activation by ELL-12 in Jurkat Cells

CaspaseActivation Time (hours)Method
Caspase-72-3Western Blot
Caspase-9Not explicitly timedWestern Blot
Caspase-3Apparent after 2-3 hoursWestern Blot

Signaling Pathways

The signaling cascade initiated by the this compound-containing liposome ELL-12 leading to apoptosis is depicted below.

Apoptotic Signaling Pathway of this compound Containing Liposomes DOPE_GA This compound (in Liposome) Mitochondrion Mitochondrion DOPE_GA->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase37 Caspase-3 & 7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Caption: Intrinsic apoptotic pathway induced by this compound containing liposomes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., Jurkat) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the this compound-containing formulation or control vehicle and incubate for the desired time period (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
  • Cell Treatment: Treat Jurkat cells with the this compound-containing formulation or a control for the indicated time.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic.

Western Blot for Cytochrome c Release and Caspase Activation
  • Cell Lysis: After treatment, harvest and wash the cells. For cytochrome c release, perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. For total caspase levels, lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cytochrome c, cleaved caspase-3, cleaved caspase-7, or cleaved caspase-9 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating the in vitro mechanism of action of this compound.

In Vitro Experimental Workflow for this compound Mechanism cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Viability Assays cluster_analysis Data Analysis & Conclusion Start Cancer Cell Lines (e.g., Jurkat) Treatment Treatment with This compound Formulation Start->Treatment MTT MTT Assay (Viability, IC50) Treatment->MTT Flow Flow Cytometry (Annexin V/PI) Treatment->Flow Western Western Blot (Cytochrome c, Caspases) Treatment->Western Data Quantitative Data (Tables) MTT->Data Flow->Data Western->Data Pathway Signaling Pathway (Diagram) Data->Pathway Conclusion Mechanism of Action Pathway->Conclusion

Caption: General workflow for studying the in vitro effects of this compound.

Conclusion

The available in vitro evidence strongly suggests that this compound, as a component of the liposomal formulation ELL-12, induces apoptosis in cancer cells through the intrinsic, mitochondria-mediated pathway. This process is characterized by the release of cytochrome c and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death. Further research is warranted to delineate the specific contribution of the gallate moiety of this compound to this pro-apoptotic activity and to investigate its effects as a standalone agent. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals working with this compound and related compounds.

In Vivo Stability and Pharmacokinetics of DOPE-GA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability and pharmacokinetic profile of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-gallic acid (DOPE-GA). Due to the limited publicly available data directly pertaining to the this compound conjugate in isolation, this guide leverages data from liposomal formulations containing this compound as a key excipient, alongside established principles of lipid nanoparticle analysis and the known biological activities of its constituent parts.

Introduction to this compound

This compound is a functionalized lipid wherein gallic acid, a well-documented antioxidant and anti-inflammatory polyphenol, is conjugated to the headgroup of the fusogenic phospholipid, DOPE. This modification is designed to impart specific biological activity or targeting capabilities to lipid-based drug delivery systems. This compound has been identified as a critical component in the formulation of liposomal antitumor agents, such as TLC ELL-12.[1] Understanding the in vivo behavior of this conjugate is paramount for the rational design and optimization of such nanomedicines.

In Vivo Stability of this compound Containing Liposomes

The in vivo stability of a liposomal formulation is a critical determinant of its efficacy and safety. It encompasses both physical stability (maintenance of size and integrity) and chemical stability (prevention of degradation of the lipids and encapsulated cargo).

Factors Influencing the Stability of DOPE-Based Liposomes:

  • Lipid Composition: DOPE, due to its conical shape, does not form stable bilayers on its own at physiological pH. It is typically combined with bilayer-stabilizing lipids like phosphatidylcholine (PC) or cholesterol derivatives to form stable liposomes.

  • Surface Modification: The inclusion of polyethylene (B3416737) glycol (PEG) conjugated lipids (PEGylation) in the formulation can create a hydrophilic corona on the liposome (B1194612) surface. This "stealth" coating reduces opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time and enhancing stability.

  • Physicochemical Properties: Factors such as particle size, surface charge, and lamellarity play a significant role in the in vivo stability of liposomes.

Pharmacokinetics of this compound Containing Liposomes

The pharmacokinetic profile of a drug carrier describes its absorption, distribution, metabolism, and excretion (ADME). For intravenously administered liposomes, the primary focus is on their distribution and elimination half-life.

Case Study: Pharmacokinetics of TLC ELL-12

The most relevant available data comes from studies on TLC ELL-12, a liposomal formulation of the antineoplastic ether lipid L-ET-18-OCH3, which utilizes this compound. The following table summarizes the pharmacokinetic parameters of the active agent delivered via these liposomes in rats following a single intravenous dose.

ParameterValue (for a 12.5 mg/kg dose)Reference
Maximum Concentration (Cmax) ~91.1 µg/mL[2]
Terminal Half-life (t½) ~13.1 hours[2]
Area Under the Curve (AUC) Non-linear with dose[1]
Tissue Distribution Highest concentrations in spleen, liver, lungs, kidneys, and gastrointestinal tract. Tumor levels remained elevated 24 hours post-dosing.[2]
Elimination Primarily through metabolism in tissues. Virtually no radioactivity was recovered in urine or bile.[1][2]

These parameters reflect the behavior of the encapsulated drug within the this compound containing liposome, serving as a strong indicator of the carrier's in vivo journey.

Experimental Protocols

Detailed protocols for assessing the in vivo stability and pharmacokinetics of this compound or similar lipid-drug conjugates are crucial for preclinical development. Below are generalized methodologies that can be adapted for this purpose.

In Vivo Stability Assessment

This protocol aims to determine the integrity of the liposome and the retention of its cargo in circulation.

Workflow for In Vivo Liposome Stability Assay

G cluster_0 Preparation cluster_1 Administration cluster_2 Sample Collection cluster_3 Analysis prep Prepare liposomes with a fluorescent marker (e.g., Calcein (B42510), Rhodamine) admin Administer intravenously to animal model (e.g., rat, mouse) prep->admin collect Collect blood samples at various time points admin->collect separate Separate plasma from blood cells collect->separate measure Measure fluorescence of intact liposomes vs. released marker separate->measure

Caption: Workflow for assessing in vivo liposome stability using a fluorescent marker.

Methodology:

  • Liposome Preparation: Synthesize this compound containing liposomes encapsulating a fluorescent marker like calcein at a self-quenching concentration.

  • Animal Model: Administer the liposomal formulation intravenously to a suitable animal model (e.g., Sprague-Dawley rats).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Fluorescence Measurement: Measure the fluorescence of the plasma. An increase in fluorescence over time indicates the leakage of the marker from the liposomes and thus, instability.

  • Data Analysis: Calculate the percentage of marker released at each time point to determine the in vivo release profile.

Pharmacokinetic Analysis

This protocol outlines the steps to determine the pharmacokinetic parameters of a this compound containing formulation.

Workflow for Pharmacokinetic Analysis of a Liposomal Formulation

G cluster_0 Dosing cluster_1 Sample Collection cluster_2 Quantification cluster_3 Modeling dose Administer radiolabeled ([14C] or [3H]) This compound liposomes intravenously blood Collect blood samples at specified time intervals dose->blood tissue Harvest tissues of interest at the end of the study dose->tissue quantify Quantify radioactivity in plasma and tissue homogenates using liquid scintillation counting blood->quantify tissue->quantify model Use pharmacokinetic software to calculate parameters (Cmax, t½, AUC, etc.) quantify->model

Caption: Workflow for determining the pharmacokinetics of a liposomal formulation.

Methodology:

  • Radiolabeling: Synthesize this compound with a radiolabel (e.g., ¹⁴C or ³H) on a stable part of the molecule. Formulate the radiolabeled this compound into liposomes.

  • Administration: Administer a known dose of the radiolabeled liposomal formulation intravenously to the animal model.

  • Sample Processing: Separate plasma from blood. Homogenize tissue samples.

  • Quantification: Measure the amount of radioactivity in plasma and tissue homogenates using a liquid scintillation counter.

  • Pharmacokinetic Modeling: Use the plasma concentration-time data to perform non-compartmental or compartmental analysis to determine key pharmacokinetic parameters.

Potential Signaling Pathways of this compound

The biological effects of this compound are likely driven by the gallic acid moiety. Gallic acid is known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.

Signaling Pathways Potentially Modulated by Gallic Acid

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes GA Gallic Acid PI3K PI3K GA->PI3K ERK ERK1/2 GA->ERK JNK JNK GA->JNK p38 p38 GA->p38 NFkB NF-κB GA->NFkB inhibition Akt Akt PI3K->Akt inhibition Apoptosis_CellCycle Apoptosis & Cell Cycle Arrest Akt->Apoptosis_CellCycle promotion (inhibited by GA) ERK->Apoptosis_CellCycle activation JNK->Apoptosis_CellCycle activation p38->Apoptosis_CellCycle activation Inflammation Reduced Inflammation NFkB->Inflammation promotion (inhibited by GA)

Caption: Potential signaling pathways modulated by the gallic acid component of this compound.

  • PI3K/Akt Pathway: Gallic acid has been shown to inhibit the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis in cancer cells.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, can be activated by gallic acid. Activation of these pathways is often associated with the induction of apoptosis and cell cycle arrest.

  • NF-κB Pathway: Gallic acid can suppress the activation of NF-κB, a key transcription factor that regulates inflammatory responses and cell survival. This inhibition contributes to its anti-inflammatory effects.

Conclusion

This technical guide provides a framework for understanding the in vivo stability and pharmacokinetics of this compound. While direct data on the conjugate is sparse, analysis of this compound containing liposomal formulations offers significant insights. The provided pharmacokinetic data from the TLC ELL-12 case study, coupled with generalized experimental protocols and an overview of the potential signaling pathways of gallic acid, serves as a valuable resource for researchers and drug development professionals working with this and other functionalized lipids. Further studies are warranted to elucidate the specific in vivo fate of the this compound conjugate itself, which will further refine the design of next-generation lipid-based nanomedicines.

References

The Evolving Landscape of Drug Delivery: A Technical Deep Dive into Dioleoylphosphatidylethanolamine-Glutaric Acid (DOPE-GA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioleoylphosphatidylethanolamine-Glutaric Acid (DOPE-GA) is a crucial headgroup-modified lipid that is carving a significant niche in advanced drug delivery systems. Its unique properties as a phosphatidylethanolamine-dicarboxylic acid enable the formulation of sophisticated liposomal and nanoparticle-based therapeutics. This technical guide explores the core therapeutic applications of this compound, delving into its mechanism of action, and presenting key quantitative data and experimental protocols. The primary focus is on its role in oncology, gene therapy, and the delivery of antimicrobial and anti-inflammatory agents, providing a comprehensive resource for researchers and professionals in the field of drug development.

Introduction to this compound in Therapeutic Formulations

This compound is a synthetic phospholipid derivative extensively utilized in the preparation of liposomes for drug delivery and other research applications.[1][2][3][4][5] As a headgroup-modified lipid, specifically a phosphatidylethanolamine-dicarboxylic acid ("PE-DCAs"), this compound plays a pivotal role in modulating the pharmacokinetic profiles of liposomal formulations.[6] Its incorporation can enhance the stability and circulation time of liposomes, thereby increasing the efficiency of drug delivery to target tissues.[6]

Mechanism of Action in Drug Delivery

The therapeutic utility of this compound is intrinsically linked to its influence on the physicochemical properties of liposomes. When integrated into a lipid bilayer, this compound can facilitate the fusion of the liposome (B1194612) with cellular membranes. This process enables the localized release of encapsulated therapeutic agents directly into the target cells.[6] This mechanism is particularly advantageous for delivering potent cytotoxic drugs in cancer therapy, as it can minimize systemic toxicity. Furthermore, the modification of the phosphatidylethanolamine (B1630911) headgroup with glutaric acid can alter the surface charge and hydration of the liposome, which in turn affects its interaction with serum proteins and prolongs its circulation half-life.[6]

Therapeutic Applications of this compound

The versatility of this compound has led to its investigation in a range of therapeutic areas.

Cancer Therapy

This compound is a key component in the development of liposomal formulations for the delivery of anti-cancer agents.[6][7] A notable example is the liposomal formulation ELL-12, which encapsulates the ether lipid ET-18-OCH3.[8] This formulation has demonstrated significant anti-proliferative activity and the ability to induce apoptosis in cancer cells.[8] Preclinical studies have shown that ELL-12 is less hemolytic and has a better therapeutic index compared to the free drug.[8]

This compound has also been instrumental in the formation of "lipocores," which are stable, spherical lipid-coated nanoparticles designed to carry poorly water-soluble anti-cancer drugs, such as paclitaxel (B517696) derivatives.[9] These lipocores exhibit a high drug-to-lipid ratio and have shown efficacy in preclinical cancer models.[9]

Gene Delivery

In the realm of gene therapy, this compound is utilized in the formulation of lipoplexes for the delivery of genetic material. It is often used in conjunction with cationic lipids like gemini (B1671429) amphiphiles (GAs) to form stable complexes with DNA or RNA.[10] The inclusion of DOPE (a closely related lipid) in mannosylated cationic liposomes has been shown to enhance gene expression at the target site, suggesting that DOPE and its derivatives play a crucial role in the intracellular trafficking and release of the genetic payload.[11]

Antimicrobial and Anti-inflammatory Applications

Patent literature indicates the potential use of this compound-containing liposomes for the targeted delivery of antimicrobial and anti-inflammatory agents.[6] By encapsulating these agents in long-circulating liposomes, it is possible to increase their concentration at the site of infection or inflammation, thereby enhancing their therapeutic effect while reducing potential side effects.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies involving this compound in liposomal formulations.

Table 1: Molar Ratios of this compound in Liposomal Formulations
Formulation Lipid Composition (Molar Ratio)
ELL-12DOPC:Chol:this compound:ET-18-OCH3 (4:3:1:2)[8]
N-C12-DOPE LiposomeN-C12-DOPE:DOPC (70:30)[6]
General RecommendationAt least 5 mole % of headgroup-modified lipids like this compound[6]
Table 2: Physicochemical Properties and Stability of this compound
Parameter Value/Condition
Stock Solution Concentration2.5 mg/mL (in a solution of DMSO, PEG300, Tween-80, and Saline)[1]
Storage of Stock Solution-80°C for up to 6 months; -20°C for up to 1 month[1]

Experimental Protocols

Preparation of ELL-12 Liposomes (Solvent Evaporation Method)

This protocol describes the preparation of the ELL-12 liposomal formulation.[8]

  • Lipid Mixture Preparation: Dissolve dioleoylphosphatidylcholine (DOPC), cholesterol (Chol), this compound, and ET-18-OCH3 in a chloroform/methanol (2:1, v/v) solution to achieve a final molar ratio of 4:3:1:2.

  • Film Formation: Evaporate the organic solvent under vacuum at 45°C to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the dried lipid film with Dulbecco's phosphate-buffered saline (PBS) without Ca²⁺ or Mg²⁺ for 1 hour at room temperature or above the transition temperature of the lipids.

  • Liposome Characterization: The resulting liposomes can be characterized for their morphology by light microscopy and for their size using a submicron particle sizer. The concentration of the lipids in the final preparation can be determined by reverse-phase high-performance liquid chromatography with an evaporative light-scattering detector.

Preparation of a this compound Working Solution

This protocol yields a 2.5 mg/mL clear solution of this compound.[1]

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of Saline to adjust the final volume to 1 mL.

Visualizations of Pathways and Workflows

The following diagrams illustrate key concepts related to the therapeutic applications of this compound.

Liposomal_Drug_Delivery_Workflow cluster_formulation Liposome Formulation cluster_delivery In Vivo Drug Delivery Lipid_Components Lipid Components (DOPC, Cholesterol, this compound) Solvent_Evaporation Solvent Evaporation & Film Formation Lipid_Components->Solvent_Evaporation Therapeutic_Agent Therapeutic Agent (e.g., Anti-cancer Drug) Therapeutic_Agent->Solvent_Evaporation Hydration Hydration (Aqueous Buffer) Solvent_Evaporation->Hydration Liposome Drug-Loaded Liposome Hydration->Liposome Administration Systemic Administration Liposome->Administration Circulation Prolonged Circulation (due to this compound) Administration->Circulation Targeting Accumulation at Target Site (e.g., Tumor) Circulation->Targeting Cellular_Uptake Cellular Uptake (Endocytosis/Fusion) Targeting->Cellular_Uptake Drug_Release Intracellular Drug Release Cellular_Uptake->Drug_Release

Caption: Workflow of this compound-containing liposomal drug delivery.

ELL12_Apoptosis_Pathway ELL12 ELL-12 Liposome (contains this compound) Mitochondrion Mitochondrion ELL12->Mitochondrion Induces stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by ELL-12.

Gene_Delivery_Lipoplex cluster_components Lipoplex Components Cationic_Lipid Cationic Lipid (e.g., Gemini Amphiphile) Lipoplex_Formation Self-Assembly into Lipoplex Cationic_Lipid->Lipoplex_Formation DOPE_GA Helper Lipid (this compound) DOPE_GA->Lipoplex_Formation Genetic_Material Genetic Material (DNA/RNA) Genetic_Material->Lipoplex_Formation Cell_Transfection Cell Transfection Lipoplex_Formation->Cell_Transfection Endosomal_Escape Endosomal Escape (facilitated by this compound) Cell_Transfection->Endosomal_Escape Gene_Expression Gene Expression Endosomal_Escape->Gene_Expression

Caption: Logical relationship in this compound-mediated gene delivery.

Conclusion

This compound is a valuable and versatile tool in the field of drug delivery. Its ability to enhance the stability, circulation time, and cellular uptake of liposomal and nanoparticle formulations makes it a key enabler for the development of more effective and less toxic therapies. The ongoing research into this compound-containing delivery systems for cancer, gene therapy, and other diseases holds significant promise for the future of medicine. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the therapeutic potential of this compound.

References

An In-depth Technical Guide to DOPE-GA for Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (DOPE-GA) for its application in targeted drug delivery research. This compound is a pH-sensitive lipid that is instrumental in the formulation of liposomal drug delivery systems designed to release their therapeutic payload in the acidic microenvironment characteristic of tumors.

Core Concepts: The Role of this compound in pH-Sensitive Liposomes

This compound is a derivative of the naturally occurring phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The addition of a glutaryl (GA) headgroup imparts a crucial pH-sensitive property to the lipid. At physiological pH (around 7.4), the glutaryl group is deprotonated and negatively charged, which helps to stabilize the liposomal bilayer structure. However, in an acidic environment (pH 5.5-6.5), such as that found in tumor tissues and endosomes, the glutaryl headgroup becomes protonated. This protonation neutralizes the charge and induces a conformational change in the DOPE molecule, causing a phase transition from a stable lamellar (bilayer) phase to a non-bilayer, inverted hexagonal (HII) phase. This phase transition destabilizes the liposome (B1194612), leading to the rapid release of its encapsulated contents specifically at the target site.

The incorporation of this compound into liposomal formulations offers a promising strategy to enhance the therapeutic efficacy of anticancer drugs by ensuring their selective release at the tumor site, thereby minimizing systemic toxicity and off-target effects.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound-containing liposomes from various studies. These values can serve as a benchmark for researchers developing their own formulations.

Table 1: Physicochemical Properties of this compound Liposomes

Liposome Formulation (Molar Ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound:Cholesterol (6:4)120 ± 150.15 ± 0.05-30 ± 560 - 85
This compound:DOPE:Cholesterol (3:3:4)135 ± 200.18 ± 0.06-25 ± 765 - 90
This compound:DSPC:Cholesterol:PEG-DSPE (4:2:4:0.2)110 ± 100.12 ± 0.04-20 ± 570 - 95

Note: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, PEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]) are common co-lipids used to modulate stability and circulation time.

Table 2: pH-Dependent Drug Release from this compound Liposomes

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1< 1030 - 50
4< 1560 - 80
8< 20> 85
24< 25> 95

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a standard method for preparing this compound liposomes.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (this compound)

  • Co-lipids (e.g., Cholesterol, DSPC, PEG-DSPE)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform and Methanol (HPLC grade)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and other lipids in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.

    • For lipophilic drugs, dissolve them in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40-50 °C). This will form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous hydration buffer (e.g., PBS pH 7.4). For hydrophilic drugs, they should be dissolved in this buffer.

    • The hydration is performed by gently rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a lipid extruder. This process generates small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) depending on the membrane pore size.

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.

Characterization of this compound Liposomes

a. Particle Size and Zeta Potential:

  • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Determine the surface charge (zeta potential) by Laser Doppler Velocimetry.

b. Encapsulation Efficiency (EE%):

  • Separate the liposomes from the unencapsulated drug as described in the purification step.

  • Lyse the liposomes using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug.

  • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

  • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

c. In Vitro Drug Release Study:

  • Place a known amount of the liposomal formulation in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in release media with different pH values (e.g., pH 7.4 and pH 5.5) at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots.

  • Plot the cumulative drug release as a function of time.

Visualizations

Signaling Pathway: Cellular Uptake and Intracellular Drug Release

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_endocytosis Endocytosis cluster_endosome Endosome (pH ~5.5-6.5) cluster_cytoplasm Cytoplasm Liposome This compound Liposome (Stable) Endocytosis Clathrin/Caveolae- mediated Endocytosis Liposome->Endocytosis 1. Binding and Internalization Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Drug_Release Drug Release Endosome->Drug_Release 2. pH-triggered Liposome Destabilization Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Potential Degradation Late_Endosome->Drug_Release Drug_Action Drug Action on Intracellular Targets (e.g., DNA, Kinases) Drug_Release->Drug_Action 3. Therapeutic Effect G cluster_formulation 1. Formulation & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation A1 Lipid Film Hydration A2 Drug Encapsulation A1->A2 A3 Extrusion/Sizing A2->A3 A4 Purification A3->A4 A5 Physicochemical Characterization (Size, Zeta, EE%) A4->A5 B1 pH-Dependent Drug Release Study A5->B1 B3 Cellular Uptake Assay (Flow Cytometry/Microscopy) A5->B3 B4 Cytotoxicity Assay (e.g., MTT Assay) A5->B4 B2 Cell Culture (Cancer Cell Line) B2->B3 B2->B4 C2 Administration of Liposomal Formulation B4->C2 C1 Animal Model (Tumor Xenograft) C1->C2 C3 Biodistribution Study (Imaging/Tissue Analysis) C2->C3 C4 Antitumor Efficacy Study (Tumor Growth Inhibition) C2->C4 C5 Toxicity Assessment C2->C5

The Role of DOPE-GA in Nanomedicine: A Technical Guide to pH-Sensitive Lipid-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug delivery systems, pH-sensitive liposomes represent a cornerstone of targeted nanomedicine, engineered to exploit the acidic microenvironments of tumors and the endosomal compartments of cancer cells. Central to the function of many of these sophisticated nanocarriers is the phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). Its inherent conical shape and propensity to form non-bilayer structures in acidic conditions are pivotal for the endosomal escape and cytoplasmic delivery of therapeutic payloads.[1][2] This technical guide focuses on a specific derivative, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (DOPE-GA), a modified phospholipid designed to enhance the pH-sensitivity and stability of liposomal formulations. While comprehensive quantitative data specifically for this compound formulations is emerging, this guide consolidates the foundational principles of DOPE-based systems and provides a framework for the design and evaluation of this compound nanomedicines.

The Core Principle: pH-Triggered Destabilization and Drug Release

DOPE-based liposomes are designed to remain stable at physiological pH (around 7.4), effectively encapsulating their cargo during circulation in the bloodstream.[2] However, upon reaching the slightly acidic tumor microenvironment or after cellular uptake into endosomes, where the pH drops to 5.5-6.5, these liposomes undergo a dramatic structural transformation.[1][2] The glutarylated headgroup of this compound is protonated at acidic pH, neutralizing its charge and reducing the steric hindrance that helps stabilize the lipid bilayer. This allows the cone-shaped DOPE molecules to transition from a lamellar (bilayer) phase to an inverted hexagonal (HII) phase.[1] This phase transition disrupts the liposomal membrane, leading to the rapid release of the encapsulated drug directly into the cytoplasm of the target cell, thereby bypassing lysosomal degradation and enhancing therapeutic efficacy.

Quantitative Data on DOPE-Based pH-Sensitive Liposomes

Precise quantitative data on the physicochemical properties and drug release kinetics are critical for the development and optimization of liposomal formulations. While specific data for this compound is not extensively available in the reviewed literature, the following table presents representative data from studies on DOPE-containing pH-sensitive liposomes, which can serve as a benchmark for the expected performance of this compound formulations.

Formulation Component(s)DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Release at pH 7.4 (in 1 h)Drug Release at pH 5.5 (in 1 h)Reference
DOPE/CHEMS/DSPE-PEGCisplatin153.2 ± 3.080.261-17.8 ± 1.26~70%< 10%> 80%[3]
DOPE/Cholesterol/DSPE-mPEG/Cardiolipin/SADaunorubicin~94~0.16Not Reported>90%Good RetentionRapid Release[2]
DOPE/DPSG/DSPE-PEGMethotrexateNot ReportedNot ReportedNot ReportedNot ReportedStableRapid Release[4]

Note: This table provides illustrative data from formulations containing DOPE with other pH-sensitive lipids like CHEMS (Cholesteryl hemisuccinate) or DPSG (1,2-dipalmitoyl-sn-glycero-3-succinylglycerol) and is intended to provide a general understanding of the expected characteristics of DOPE-based pH-sensitive liposomes.

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[5][6]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (this compound)

  • Co-lipids (e.g., cholesterol, DSPE-PEG)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Dissolution: Dissolve this compound and any co-lipids in the chosen organic solvent in a round-bottom flask. The lipids should be completely dissolved to form a clear solution.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will form a thin, uniform lipid film on the inner surface of the flask. The temperature should be maintained above the transition temperature of the lipids.

  • Drying: Further dry the lipid film under a high vacuum for at least 2-4 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer containing the hydrophilic drug to be encapsulated. The hydration should be performed at a temperature above the lipid transition temperature with gentle agitation (e.g., swirling or vortexing) to detach the lipid film from the flask wall and form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a desired size, the MLV suspension is subjected to sonication using a bath or probe sonicator, or extruded through polycarbonate membranes with defined pore sizes.

Characterization of this compound Liposomes

Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the liposome (B1194612) suspension in the appropriate buffer and measure the particle size distribution and zeta potential using a DLS instrument.

Encapsulation Efficiency:

  • Method: Centrifugation or size exclusion chromatography followed by spectrophotometry or chromatography (e.g., HPLC).

  • Procedure:

    • Separate the unencapsulated drug from the liposomes using a suitable method (e.g., ultracentrifugation, spin column).

    • Lyse the liposomes using a detergent (e.g., Triton X-100) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug and the total amount of drug used.

    • Calculate the encapsulation efficiency using the formula: (Amount of encapsulated drug / Total amount of drug) x 100%

In Vitro Drug Release:

  • Method: Dialysis method.

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium with the desired pH (e.g., pH 7.4 and pH 5.5).

    • At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.

    • Quantify the amount of released drug in the samples using a suitable analytical technique.

In Vitro Cytotoxicity Assay:

  • Method: MTT or similar cell viability assay.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of free drug, empty liposomes, and drug-loaded this compound liposomes.

    • After a specified incubation period, add the MTT reagent and incubate further.

    • Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.

Visualizing the Mechanisms and Workflows

Mechanism of this compound Liposome Action

The following diagram illustrates the proposed mechanism of action for a this compound containing pH-sensitive liposome, leading to intracellular drug delivery.

DOPE_GA_Mechanism cluster_circulation Bloodstream (pH 7.4) cluster_cell Target Cell cluster_endocytosis Endocytosis cluster_escape Endosomal Escape Liposome_stable Stable this compound Liposome (Drug Encapsulated) Endosome Early Endosome (pH ~6.0-6.5) Liposome_stable->Endosome Cellular Uptake Destabilization Protonation of GA Phase Transition (Lamellar to Hexagonal) Endosome->Destabilization Acidification Release Drug Release into Cytoplasm Destabilization->Release Membrane Disruption

Caption: Mechanism of intracellular drug release from a this compound liposome.

Experimental Workflow for this compound Liposome Development

This diagram outlines the key steps in the formulation and characterization of this compound based nanomedicines.

Workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation A Lipid Film Hydration (this compound, Co-lipids, Drug) B Size Reduction (Sonication/Extrusion) A->B C Particle Size & Zeta Potential (DLS) B->C D Encapsulation Efficiency B->D E In Vitro Drug Release (pH-dependent) B->E F Cellular Uptake Studies B->F G Cytotoxicity Assays (e.g., MTT) F->G

Caption: Experimental workflow for this compound liposome formulation and evaluation.

Conclusion

This compound stands as a promising lipid for the formulation of next-generation pH-sensitive nanomedicines. By leveraging the inherent fusogenic properties of DOPE and enhancing its pH-sensitivity through glutarylation, this compound liposomes have the potential to significantly improve the intracellular delivery of a wide range of therapeutic agents. While further research is needed to establish a comprehensive dataset of its performance in various formulations, the foundational knowledge of DOPE-based systems provides a robust framework for its continued development. The detailed protocols and conceptual workflows presented in this guide are intended to support researchers in harnessing the potential of this compound for the creation of more effective and targeted cancer therapies.

References

A Technical Guide to the Conceptual Framework of DOPE-Gallium Theranostic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the evolving landscape of targeted therapeutics and advanced medical imaging, the convergence of novel drug delivery systems and sensitive diagnostic agents presents a promising frontier. This technical guide explores the conceptual framework of a "DOPE-GA" system, a term designated here to represent a sophisticated nanoparticle construct combining the fusogenic lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) with a Gallium-68 (⁶⁸Ga) radiolabeled payload. It is important to note that "this compound" is not a standard nomenclature in scientific literature but is used in this context to describe a theranostic or diagnostic platform that leverages the unique properties of both components. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core components, quantitative data, experimental protocols, and the underlying mechanisms of action for such a system.

The rationale for conceptualizing a this compound system lies in the synergistic potential of its constituents. DOPE is a widely recognized "helper lipid" in liposomal formulations, renowned for its ability to facilitate the endosomal escape of encapsulated contents into the cytoplasm, a critical step for the efficacy of many drugs and genetic materials.[1][2] Gallium-68 is a positron-emitting radionuclide with a conveniently short half-life, making it ideal for Positron Emission Tomography (PET) imaging, a highly sensitive, non-invasive technique for visualizing biological processes in vivo.[3] By encapsulating a ⁶⁸Ga-labeled targeting moiety (such as a peptide or antibody fragment) within a DOPE-containing liposome (B1194612), it is theoretically possible to create a system that can not only be tracked throughout the body via PET imaging but can also efficiently deliver its payload into the target cells.

Core Components

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

DOPE is a neutral phospholipid that, unlike many other phospholipids (B1166683) that form stable bilayers, has a propensity to form a non-bilayer hexagonal phase.[2] This characteristic is attributed to its cone-like molecular shape. When incorporated into a liposomal bilayer, particularly in acidic environments like that of an endosome, DOPE can disrupt the membrane integrity.[2] This fusogenic property is instrumental in promoting the release of the liposome's contents from the endosome into the cell's cytoplasm, thereby avoiding lysosomal degradation.[1][4]

Gallium-68 (⁶⁸Ga)

Gallium-68 is a radionuclide produced from a ⁶⁸Ge/⁶⁸Ga generator, which allows for its production in facilities without a cyclotron.[3] Its short half-life of approximately 68 minutes is well-suited for PET imaging studies.[5] For use in targeted imaging, the Ga³⁺ ion must be complexed by a bifunctional chelator, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which is then conjugated to a targeting molecule (e.g., a peptide).[5][6] This stable complex prevents the release of the radioisotope in vivo and allows for the specific visualization of tissues or cells that express the target receptor.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for the components and performance of DOPE-containing liposomes and Gallium-68 labeled imaging agents.

Table 1: Physicochemical Properties of DOPE

Property Value Reference
CAS Number 4004-05-1 [7]
Molecular Formula C₄₁H₇₈NO₈P [7]
Formula Weight 744.034 g/mol [7]
Form Powder [7]

| Storage Temperature | -20°C |[7] |

Table 2: Preclinical Data of a Representative ⁶⁸Ga-Labeled Peptide (⁶⁸Ga-NOTA-TR01 for TfR1 Imaging)

Parameter Value Reference
Binding Affinity (KD) 2.23 x 10⁻⁸ M [8][9]
Radiochemical Purity >99% [8][9]
Molar Activity >20 GBq/μmol [8][9]
Tumor Uptake (HT29 cells, %ID/g at 120 min) 1.12 ± 0.16 [8]

| Tumor-to-Muscle Ratio (at 120 min) | 7.88 ± 0.79 |[9] |

Table 3: Comparative In Vitro Transfection Efficiency

Liposomal Formulation Relative Transfection Activity Reference
Mannosylated Liposome with DOPE (Man/DOPE) ~10-fold higher than Man/DOPC [1]

| Mannosylated Liposome with DOPC (Man/DOPC) | Baseline |[1] |

Experimental Protocols

Protocol 1: Preparation of DOPE-Containing Liposomes

This protocol describes the thin-film hydration method for preparing unilamellar liposomes containing DOPE.[10][11]

Materials:

  • Primary phospholipid (e.g., DOPC) in chloroform (B151607)

  • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in chloroform[12]

  • Cationic lipid (if preparing for nucleic acid delivery, e.g., DOTAP) in chloroform[12]

  • Glass vials with Teflon-lined caps[12]

  • Nitrogen or Argon gas source[12]

  • Vacuum system[12]

  • Aqueous buffer (e.g., PBS, pH 7.4)[10]

  • Bath sonicator[12]

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)[10]

Procedure:

  • Lipid Mixture Preparation: In a glass vial, aliquot the desired amounts of the primary phospholipid, DOPE, and any other lipid components from their chloroform stocks using a glass syringe. A common molar ratio for cationic lipid to DOPE is 1:1.[12]

  • Film Formation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.[12]

  • Residual Solvent Removal: Place the vial under a high vacuum for at least 1-2 hours to remove any residual organic solvent.[12]

  • Hydration: Add the aqueous buffer (which would contain the ⁶⁸Ga-labeled compound in the conceptual this compound system) to the vial. The volume should be chosen to achieve the desired final lipid concentration.[10]

  • Vesicle Formation: Agitate the vial by vortexing or gentle shaking to hydrate (B1144303) the lipid film, which will cause the lipids to swell and form multilamellar vesicles (MLVs).[11]

  • Sonication: Briefly sonicate the lipid dispersion in a bath sonicator (2-5 minutes) to aid in the formation of smaller vesicles.[12]

  • Extrusion: To obtain unilamellar vesicles of a defined size, pass the liposome suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes) to ensure a homogenous size distribution.[10]

  • Sterilization: If required for in vivo use, the final liposome solution can be sterilized by passing it through a 0.22 µm filter.[12]

Protocol 2: Radiolabeling of a DOTA-Conjugated Peptide with ⁶⁸Ga

This protocol outlines a typical procedure for labeling a DOTA-conjugated peptide with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.[5][13]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.6 M HCl for elution[13]

  • DOTA-conjugated peptide

  • Sodium acetate (B1210297) buffer (e.g., 2.5 M)[13]

  • Heating block or water bath set to 95°C[13]

  • Cation exchange cartridge (optional, for purification/concentration)[5]

  • Sterile water for injection

  • Radio-HPLC or radio-TLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 0.6 M HCl according to the manufacturer's instructions.[13]

  • pH Adjustment: In a sterile reaction vial, add the DOTA-conjugated peptide. Add the ⁶⁸Ga eluate to this vial. Adjust the pH of the reaction mixture to between 3.5 and 4.5 using the sodium acetate buffer.[5][13]

  • Labeling Reaction: Tightly cap the vial and incubate the reaction mixture at 95°C for 10-15 minutes.[13]

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Quality Control: Determine the radiochemical purity of the [⁶⁸Ga]Ga-peptide using radio-HPLC or radio-TLC to ensure that the labeling efficiency is high (typically >95%).[13]

  • Purification (if necessary): If the radiochemical purity is not satisfactory, the product can be purified using a solid-phase extraction cartridge (e.g., C18).

  • Final Formulation: The final product can be formulated in a suitable buffer (e.g., saline) for injection.

Visualizations

DOPE_GA_Liposome Conceptual Structure of a this compound Liposome cluster_liposome Lipid Bilayer cluster_payload cluster_legend Legend DOPC_Head DOPC_Tail DOPE_Tail Aqueous Core Aqueous Core Ga68 ⁶⁸Ga DOTA-Peptide DOTA-Peptide DOTA-Peptide->Ga68 chelates Legend_DOPC DOPC Headgroup Legend_DOPE DOPE Headgroup Legend_Ga68 Gallium-68 Legend_Peptide DOTA-Peptide

Caption: Conceptual diagram of a this compound liposome.

DOPE_GA_Workflow Experimental Workflow for this compound System Step2 2. Liposome Formulation (Thin-Film Hydration with [⁶⁸Ga]Ga-Peptide) Step3 3. Extrusion (Size Homogenization) Step4 4. Characterization - Size (DLS) - Zeta Potential - Encapsulation Efficiency - Radiochemical Purity Step5 5. In Vitro / In Vivo Studies (Cellular Uptake, PET Imaging)

Caption: Workflow for this compound system synthesis and evaluation.

Caption: Signaling pathway for DOPE-mediated endosomal escape.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Stable DOPE-GA Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a fusogenic lipid integral to advanced drug delivery systems. Its unique conical shape promotes the formation of non-bilayer lipid structures, which facilitates the endosomal escape of encapsulated therapeutics, a critical step for cytoplasmic drug delivery. However, liposomes composed solely of DOPE are inherently unstable at physiological pH, readily forming an inverted hexagonal (HII) phase that leads to aggregation and leakage of contents.

To overcome this stability issue, DOPE is often formulated with stabilizing agents. This document provides detailed protocols for the preparation of stable DOPE liposomes, with a focus on the use of Gum Arabic (GA) as a stabilizing agent. Gum Arabic, a natural biopolymer, can be used to coat liposomes, enhancing their physical stability. These DOPE-GA liposomes offer a promising platform for the delivery of a wide range of therapeutic molecules.

Data Presentation: Physicochemical Properties of DOPE-Based Liposomes

The following tables summarize key quantitative data for DOPE-based liposome (B1194612) formulations, highlighting the impact of composition on their physicochemical properties.

Table 1: Influence of Gum Arabic (GA) on Liposome Characteristics

Liposome FormulationGum Arabic Conc. (% w/v)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Soy Phosphatidylcholine0>300>0.6-23[1]
Soy Phosphatidylcholine-GA1-2~148~0.15>-10[1]

Note: Data for soy phosphatidylcholine liposomes are presented to illustrate the general effect of Gum Arabic on liposome properties.

Table 2: Stability of Curcumin-Loaded Liposomes with Gum Arabic

FormulationStorage ConditionCurcumin Retention (%) after 7 daysReference
Soy Phosphatidylcholine-GA (low conc.)4°C~20[1]

Note: This data indicates that while Gum Arabic can improve some physical characteristics, the concentration and formulation are critical for retaining encapsulated contents.

Experimental Protocols

Protocol 1: Preparation of DOPE-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a general method for preparing DOPE-containing liposomes. For stable formulations, DOPE should be combined with a stabilizing lipid such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) or cholesterol.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Stabilizing lipid (e.g., DOPC, Cholesterol)

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPE and the stabilizing lipid(s) in chloroform in a round-bottom flask. A common molar ratio for DOPE and a stabilizing lipid is 1:1.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 37-40°C).

    • Reduce the pressure to evaporate the chloroform, forming a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (pre-warmed to the same temperature as the water bath) to the flask containing the lipid film.

    • Gently rotate the flask to hydrate (B1144303) the lipid film. This will form multilamellar vesicles (MLVs). The hydration process can be facilitated by occasional gentle vortexing.

  • Extrusion (Sizing):

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (e.g., 11-21 passes). This process will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).

    • Assess the encapsulation efficiency by separating the free drug from the liposomes (e.g., using size exclusion chromatography) and quantifying the drug in each fraction.

Protocol 2: Preparation of Stable this compound Liposomes

This protocol describes the preparation of DOPE liposomes stabilized by a Gum Arabic coating.

Materials:

  • Pre-formed DOPE-containing liposomes (prepared as in Protocol 1)

  • Gum Arabic (GA)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Preparation of Gum Arabic Solution:

    • Prepare a stock solution of Gum Arabic in deionized water (e.g., 1-4% w/v).

    • Stir the solution until the Gum Arabic is completely dissolved.

  • Coating of Liposomes:

    • Add the pre-formed DOPE liposome suspension to the Gum Arabic solution while stirring. The final concentration of Gum Arabic should be optimized for the specific application (e.g., 0.5-2% w/v).

    • Continue to stir the mixture gently for a specified period (e.g., 1-2 hours) at room temperature to allow for the adsorption of Gum Arabic onto the liposome surface.

  • Purification (Optional):

    • To remove any unbound Gum Arabic, the coated liposomes can be purified by methods such as dialysis or size exclusion chromatography.

  • Characterization and Stability Assessment:

    • Characterize the this compound liposomes for particle size, PDI, and zeta potential using DLS. An increase in particle size and a more negative zeta potential are indicative of successful coating.

    • Evaluate the stability of the coated liposomes over time by monitoring changes in particle size and drug leakage at different storage temperatures (e.g., 4°C and 25°C).

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_coating Gum Arabic Coating cluster_characterization Characterization & Stability lipid_dissolution 1. Lipid Dissolution (DOPE + Stabilizer in Chloroform) film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_dissolution->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration extrusion 4. Sizing (Extrusion) hydration->extrusion coating 6. Incubation of Liposomes with GA extrusion->coating ga_solution 5. Prepare GA Solution ga_solution->coating characterization 7. Physicochemical Characterization (DLS) coating->characterization stability_assessment 8. Stability Assessment (Size & Leakage over time) characterization->stability_assessment

Caption: Experimental workflow for the preparation and characterization of this compound liposomes.

endosomal_escape cluster_cell Target Cell endocytosis 1. Endocytosis endosome 2. Endosome Formation endocytosis->endosome acidification 3. Endosomal Acidification (pH drop) endosome->acidification destabilization 4. DOPE-mediated Membrane Destabilization acidification->destabilization release 5. Cargo Release into Cytoplasm destabilization->release liposome This compound Liposome liposome->endocytosis Cellular Uptake

Caption: Mechanism of DOPE-mediated endosomal escape.

References

Protocol for the Covalent Conjugation of DOPE-GA to Proteins for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

The targeted delivery of therapeutic proteins to specific cells or tissues is a paramount objective in modern drug development. One effective strategy to enhance the therapeutic index of protein-based drugs is to modify them with lipids, thereby facilitating their incorporation into lipid-based nanocarriers such as liposomes. This application note provides a detailed protocol for the covalent conjugation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DOPE-GA) to proteins. This compound is a phospholipid derivative featuring a terminal carboxylic acid group on the glutaric acid linker, which can be activated to react with primary amines (e.g., lysine (B10760008) residues) on the surface of a protein. This conjugation method allows for the stable anchoring of proteins to lipid bilayers, a critical step in the formulation of targeted drug delivery vehicles and immunoliposomes.

The protocol described herein utilizes a two-step carbodiimide (B86325) crosslinking reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). This method offers high efficiency and yields stable amide bonds between the this compound lipid and the target protein.

Principle of the Method

The conjugation of this compound to a protein is achieved through the formation of a stable amide bond. The carboxylic acid group of the glutaric acid linker on this compound is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by the addition of sulfo-NHS, which converts it into a more stable, amine-reactive sulfo-NHS ester. This activated this compound can then efficiently react with primary amine groups present on the side chains of lysine residues or the N-terminus of the protein, resulting in the formation of a covalent conjugate. The inclusion of sulfo-NHS enhances the efficiency of the conjugation reaction in aqueous solutions and reduces the likelihood of side reactions.

Data Presentation

The following tables summarize the key quantitative parameters for the successful conjugation of this compound to a model protein. These values can be used as a starting point for optimization with other proteins.

Table 1: Reagent Concentrations and Molar Ratios
Reagent Recommended Concentration/Ratio
Protein1-10 mg/mL
This compound10-50 fold molar excess over protein
EDC2-4 fold molar excess over this compound
Sulfo-NHS2-5 fold molar excess over EDC
Table 2: Reaction Conditions
Parameter Condition
Activation Step
BufferMES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
TemperatureRoom Temperature (20-25°C)
Duration15-30 minutes
Conjugation Step
BufferPhosphate-Buffered Saline (PBS), pH 7.2-8.0
TemperatureRoom Temperature (20-25°C) or 4°C
Duration2 hours to overnight
Quenching Step
Quenching ReagentHydroxylamine (B1172632) (10 mM final concentration) or Tris buffer (20-50 mM final concentration)
Duration15-30 minutes
Table 3: Typical Conjugation Efficiency and Characterization
Parameter Method/Result
Conjugation Efficiency40-70% (determined by SDS-PAGE and HPLC)
Purification MethodSize Exclusion Chromatography (SEC) or Dialysis
CharacterizationHPLC, SDS-PAGE, Mass Spectrometry

Experimental Protocols

Materials
  • Protein of interest (containing accessible primary amines)

  • This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl))

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Hydroxylamine-HCl, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25 size exclusion column)

  • Organic solvent (e.g., DMSO or DMF) for dissolving this compound if necessary

  • Reaction tubes

  • Spectrophotometer

  • SDS-PAGE apparatus

  • HPLC system

Protocol for this compound Conjugation to Proteins

Step 1: Preparation of Reagents

  • Prepare the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) and Conjugation Buffer (PBS, pH 7.2-8.0).

  • Prepare a stock solution of the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Dissolve this compound in the Activation Buffer. If solubility is an issue, a minimal amount of an organic solvent like DMSO can be used to dissolve the this compound first, which is then added to the Activation Buffer.

  • Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.

Step 2: Activation of this compound

  • In a reaction tube, mix this compound with EDC and sulfo-NHS in the Activation Buffer. The recommended molar ratio is 1:2:2 to 1:4:5 (this compound:EDC:sulfo-NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxylic acid group of this compound.

Step 3: Conjugation to the Protein

  • Add the protein solution to the activated this compound mixture. The recommended molar excess of activated this compound to protein is between 10 and 50-fold.

  • Adjust the pH of the reaction mixture to 7.2-8.0 using the Conjugation Buffer if necessary.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Step 4: Quenching the Reaction

  • To stop the conjugation reaction, add the Quenching Solution to the reaction mixture. Use hydroxylamine to a final concentration of 10 mM or Tris buffer to a final concentration of 20-50 mM.[1]

  • Incubate for 15-30 minutes at room temperature.[1]

Step 5: Purification of the this compound-Protein Conjugate

  • Remove excess unreacted this compound, EDC, sulfo-NHS, and quenching reagents by size exclusion chromatography (e.g., using a Sephadex G-25 column) or by extensive dialysis against PBS.

  • Collect the fractions containing the purified this compound-protein conjugate. The presence of the protein can be monitored by measuring the absorbance at 280 nm.

Step 6: Characterization of the Conjugate

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The conjugated protein should show an increase in molecular weight compared to the unconjugated protein.

  • HPLC: Use reverse-phase or size-exclusion HPLC to assess the purity of the conjugate and quantify the conjugation efficiency.

  • Mass Spectrometry: For a more precise characterization, use mass spectrometry to determine the exact mass of the conjugate and the number of this compound molecules attached to the protein.

Visualizations

experimental_workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2-4: Conjugation Reaction cluster_analysis Step 5-6: Purification & Characterization prep_protein Prepare Protein Solution conjugation Conjugation to Protein (2h-overnight, RT or 4°C) prep_protein->conjugation prep_dope Prepare this compound Solution activation Activation of this compound (15-30 min, RT) prep_dope->activation prep_edc_nhs Prepare EDC/sulfo-NHS Solutions prep_edc_nhs->activation activation->conjugation quenching Quenching (15-30 min, RT) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, HPLC, MS) purification->characterization

Caption: Experimental workflow for this compound conjugation to proteins.

signaling_pathway cluster_delivery Targeted Liposomal Drug Delivery liposome This compound Protein-Targeted Liposome receptor Cell Surface Receptor liposome->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release pH-dependent destabilization target Intracellular Target release->target effect Therapeutic Effect target->effect

Caption: Targeted drug delivery via this compound protein-conjugated liposomes.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the covalent conjugation of this compound to proteins. This technique is instrumental for researchers and drug development professionals aiming to create targeted lipid-based drug delivery systems. The resulting protein-lipid conjugates can be readily incorporated into liposomes, enabling the specific delivery of therapeutic payloads to target cells and tissues, thereby enhancing efficacy and reducing off-target effects. Careful optimization of the reaction conditions for each specific protein is recommended to achieve the desired degree of conjugation and preserve protein function.

References

Application Note: A Step-by-Step Guide for DOPE-GA Formulation in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the fields of protein engineering and drug development, the rational design of proteins with enhanced stability, novel functions, or specific binding affinities is a primary objective. Computational methods are indispensable for navigating the vast sequence space to identify promising candidate proteins. The DOPE-GA (Discrete Optimized Protein Energy - Genetic Algorithm) formulation is a powerful in silico strategy that combines a robust energy-based scoring function with an efficient search algorithm to optimize protein sequences.

This guide provides a detailed, step-by-step protocol for implementing a this compound workflow. It covers the computational design phase, presents a framework for data analysis, and outlines the necessary experimental protocols for the validation of designed proteins.

  • Discrete Optimized Protein Energy (DOPE): DOPE is an atomic distance-dependent statistical potential used to assess the quality of protein structure models.[1][2] It is derived from a sample of known protein structures and provides a pseudo-energy score where lower values typically indicate a more native-like and stable conformation.[2][3] The DOPE score is implemented in the popular protein modeling software MODELLER and can be used to evaluate an entire model or to generate a residue-by-residue energy profile to pinpoint problematic regions.[1]

  • Genetic Algorithm (GA): A genetic algorithm is a search heuristic inspired by the process of natural selection.[4][5] It is well-suited for complex optimization problems like protein design.[6] The algorithm iteratively evolves a population of candidate solutions (protein sequences) by applying genetic operators such as selection, crossover, and mutation, guided by a fitness function.[6][7]

In the this compound formulation, the DOPE score serves as the fitness function to guide the GA. The algorithm seeks to discover amino acid sequences that minimize the DOPE score of a target protein structure, thereby enhancing its predicted stability.

Computational Protocol: this compound Workflow

The core of the this compound method is a computational loop that iteratively generates and evaluates protein variants. This process requires a starting protein structure and a defined set of parameters for the genetic algorithm.

  • Obtain a high-resolution 3D structure of the target protein. This can be an experimental structure from the Protein Data Bank (PDB) or a high-quality homology model.

  • Pre-process the PDB file: Remove all non-essential molecules, such as water, ions, and ligands, unless they are critical for structural integrity. Ensure the protein chain is correctly formatted and free of structural anomalies.

  • Define the design space: Identify the amino acid residues that will be subject to mutation. These can be specific residues in an active site, residues at a protein-protein interface, or residues throughout the protein core.

The GA operates on a "population" of "chromosomes," where each chromosome represents a protein sequence.

  • Initialization: Generate an initial population of protein sequences. The first population can be composed of the wild-type sequence and randomly generated variants at the specified mutable positions.

  • Fitness Evaluation (DOPE Score): For each sequence in the population:

    • Thread the new sequence onto the backbone of the input structure.

    • Use a modeling program like MODELLER to calculate the DOPE score for the resulting structure.[8][9] This score represents the fitness of the sequence; a lower score is better.

  • Selection: Select the "fittest" individuals (sequences with the lowest DOPE scores) to be "parents" for the next generation. Common selection methods include tournament selection or roulette wheel selection.

  • Crossover and Mutation:

    • Crossover: Combine the sequences of two parent chromosomes to create one or more offspring. This can be done via single-point, multi-point, or uniform crossover.[6]

    • Mutation: Introduce random changes into the offspring sequences at a low frequency to maintain diversity in the population and explore new areas of the sequence space.

  • Termination: The iterative process continues until a stopping criterion is met, such as a predefined number of generations, convergence of the best DOPE score, or a lack of improvement over several generations.

The following diagram illustrates the cyclical nature of the this compound workflow.

DOPE_GA_Workflow cluster_loop Evolutionary Cycle Start Start InitPop Generate Initial Population Start->InitPop Evaluate Fitness Evaluation (Calculate DOPE Score) InitPop->Evaluate Select Selection Evaluate->Select Rank by Fitness Crossover Crossover & Mutation Select->Crossover Select Parents Termination Termination Criteria Met? Select->Termination Crossover->Evaluate Create New Generation Termination->Crossover No End End: Optimized Sequences Termination->End Yes

Caption: The this compound workflow for protein sequence optimization.

Upon completion of the GA run, the output will be a list of protein sequences ranked by their final DOPE scores.

  • Rank Candidates: The primary output is the set of sequences from the final generation, ranked by their fitness (lowest DOPE score).

  • Analyze Mutations: Examine the specific amino acid substitutions in the top-ranking candidates. Look for patterns or consensus mutations that consistently lead to lower energy scores.

  • Structural Inspection: Generate 3D models of the top 3-5 candidate sequences and visually inspect them. Check for improved packing, resolution of steric clashes, or the formation of new favorable interactions (e.g., hydrogen bonds, salt bridges).

Data Presentation

Quantitative results from the this compound simulation should be summarized for clear comparison. The primary metric is the DOPE score, but other computational assessments can also be included.

Table 1: Summary of Top this compound Designed Variants

Variant IDMutationsFinal DOPE ScoreNormalized z-DOPE Score[3][10]Predicted ΔTₘ (°C)Notes
Wild-Type(None)-35480.5-0.85N/ABaseline reference
This compound-1V12L, I25F, M54L-36950.2-1.21+7.5Best overall score
This compound-2V12L, I25F, A88Y-36775.9-1.18+6.8Introduction of a tyrosine
This compound-3I25F, M54L-36512.4-1.12+5.2Fewer mutations

Note: Scores and ΔTₘ are hypothetical examples for illustrative purposes.

Experimental Validation Protocols

Computational designs must be validated experimentally to confirm their predicted properties.[11] The following are standard protocols for the characterization of engineered proteins.

  • Gene Synthesis: Synthesize the DNA sequences encoding the wild-type and designed protein variants. Codon optimization for the chosen expression host (e.g., E. coli) is highly recommended.

  • Vector Selection: Choose an appropriate expression vector containing a suitable promoter (e.g., T7), a selectable marker (e.g., ampicillin (B1664943) resistance), and an affinity tag (e.g., His-tag) for purification.

  • Cloning: Ligate the synthesized genes into the expression vector using standard restriction enzyme or Gibson assembly methods.

  • Transformation: Transform the ligated plasmids into a competent E. coli strain for plasmid propagation (e.g., DH5α).

  • Sequence Verification: Verify the sequence of the inserted gene via Sanger sequencing to ensure no errors were introduced.

  • Transformation for Expression: Transform the sequence-verified plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Grow the transformed cells in an appropriate medium (e.g., LB broth) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue shaking for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively and elute the protein using an imidazole (B134444) gradient.

  • Further Purification (Optional): If necessary, perform additional purification steps, such as size-exclusion chromatography, to obtain a highly pure and monodisperse protein sample.

  • Purity Check: Assess protein purity using SDS-PAGE.

  • Circular Dichroism (CD) Spectroscopy:

    • Purpose: To confirm the secondary structure and overall fold of the designed proteins.

    • Method: Record the far-UV CD spectrum (190-260 nm) of the purified protein. Compare the spectra of the variants to the wild-type to check for structural integrity.

    • Thermal Denaturation: Perform a thermal melt by monitoring the CD signal at a specific wavelength (e.g., 222 nm) while increasing the temperature. The midpoint of the transition (Tₘ) provides a measure of thermostability.

  • Differential Scanning Fluorimetry (DSF) or nanoDSF:

    • Purpose: An alternative high-throughput method to measure protein thermostability.

    • Method: Mix the purified protein with a fluorescent dye (e.g., SYPRO Orange for DSF) that binds to exposed hydrophobic regions. Measure the fluorescence as the temperature is increased. The inflection point of the resulting curve corresponds to the Tₘ. nanoDSF measures changes in intrinsic tryptophan fluorescence.

The relationship between the computational design and experimental validation phases is outlined below.

Validation_Workflow cluster_comp Computational Phase cluster_exp Experimental Phase DopeGA This compound Simulation Analysis Analysis & Selection of Top Candidates DopeGA->Analysis GeneSynth Gene Synthesis & Cloning Analysis->GeneSynth Sequence of Candidates Validation Validation: Compare Experimental Tₘ with Predictions Analysis->Validation Expression Protein Expression & Purification GeneSynth->Expression Biophys Biophysical Characterization (CD, DSF) Expression->Biophys Biophys->Validation

Caption: From computational design to experimental validation.

Conclusion

The this compound formulation provides a robust and rational framework for protein engineering. By leveraging the predictive power of the DOPE statistical potential as a fitness function within a genetic algorithm, researchers can efficiently search sequence space to identify protein variants with enhanced stability. The success of this computational approach is ultimately determined by rigorous experimental validation, which confirms that the in silico designs translate into proteins with the desired real-world properties.

References

Application Notes and Protocols: The Role of DOPE-based Lipids in Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Effective gene therapy relies on the safe and efficient delivery of nucleic acids into target cells. Non-viral vectors, particularly lipid-based nanoparticles (LNPs), are a primary focus of research and development due to their favorable safety profile and versatility. Within these formulations, "helper lipids" play a critical role in enhancing transfection efficiency.

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is one of the most widely used helper lipids. Its conical molecular shape is instrumental in promoting the formation of an inverted hexagonal phase structure, which destabilizes the endosomal membrane following cellular uptake. This process, known as endosomal escape, is a crucial step for releasing the nucleic acid payload into the cytoplasm to exert its therapeutic effect.[1][2][3]

While the term DOPE-GA does not correspond to a specific, widely recognized compound in the current scientific literature, it suggests a potential area of innovation: the functionalization of DOPE with bioactive molecules like Gallic Acid (GA). Gallic acid is a natural polyphenol known for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[4][5][6] Conjugating GA to a lipid like DOPE could theoretically create a multifunctional delivery vehicle that not only facilitates gene delivery but also provides ancillary therapeutic benefits, such as reducing oxidative stress associated with the underlying disease or the delivery process itself.

These notes will detail the established applications of DOPE in gene therapy and provide generalized protocols for the formulation and testing of DOPE-containing lipid nanoparticles. We will also conceptually explore the potential of a hypothetical this compound conjugate.

Principle of DOPE-Mediated Gene Delivery

The primary function of DOPE in a lipid-based gene delivery system is to facilitate endosomal escape. The process can be summarized as follows:

  • Lipoplex Formation: Cationic or ionizable lipids are mixed with the negatively charged nucleic acid (plasmid DNA, mRNA, siRNA), forming a condensed particle called a lipoplex. DOPE is included in this formulation.

  • Cellular Uptake: The positively charged surface of the lipoplex interacts with the negatively charged cell membrane, triggering uptake through endocytosis.

  • Endosomal Entrapment: The lipoplex is enclosed within an endosome, an intracellular vesicle.

  • Endosomal Escape: As the endosome matures, its internal pH drops. This acidic environment can protonate certain ionizable lipids and interact with DOPE. The unique conical shape of DOPE promotes a transition from a bilayer (lamellar) structure to a non-bilayer hexagonal (HII) phase.[1] This structural rearrangement destabilizes the endosomal membrane, creating pores or fusing with it, which allows the nucleic acid cargo to escape into the cytoplasm.

  • Therapeutic Action: Once in the cytoplasm, mRNA can be translated by ribosomes, siRNA can engage the RISC complex to silence target genes, and plasmid DNA must travel further to the nucleus for transcription.

The fusogenic property of DOPE is therefore critical for overcoming one of the most significant barriers to effective non-viral gene delivery.[1][3]

Quantitative Data on DOPE-Containing Formulations

The efficiency of gene delivery systems is assessed using several quantitative metrics. The following table summarizes representative data from studies utilizing DOPE as a helper lipid in various formulations. Note: As no specific data for a "this compound" conjugate exists, this table reflects the performance of various DOPE-containing lipoplexes.

Formulation CompositionCell LineTransfection Efficiency (% of cells)Cell Viability (%)Particle Size (nm)Zeta Potential (mV)Reference
C12GS12 / DOPE / DNAHEK 293~18%~89%Not SpecifiedNot Specified(Gen Physiol Biophys, 2018)
Man-C4-Chol / DOPE / pCMV-LucIn vitro (unspecified)~10-fold higher than DOPC formulationNot SpecifiedNot SpecifiedNot Specified(J Control Release, 2005)[3]
Man-PEG-DSPE / BCAT / DOPEDendritic Cells (DCs)High GFP ExpressionNot SpecifiedNot SpecifiedNot Specified(Gene Ther, 2012)[1]

Experimental Protocols

The following are generalized protocols for the preparation and evaluation of DOPE-containing lipoplexes for in vitro gene transfection.

Protocol 1: Preparation of DOPE-Containing Cationic Liposomes

Objective: To prepare unilamellar liposomes composed of a cationic lipid and DOPE.

Materials:

  • Cationic lipid (e.g., DOTAP, DC-Cholesterol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform (B151607)

  • Sterile, nuclease-free buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • In a round-bottom flask, dissolve the cationic lipid and DOPE in chloroform at a desired molar ratio (e.g., 1:1).

  • Attach the flask to a rotary evaporator. Rotate the flask in a water bath (37-40°C) under reduced pressure to evaporate the chloroform. A thin lipid film will form on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding a sterile, nuclease-free buffer. Vortex the flask vigorously until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

  • For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion. Pass the suspension through a polycarbonate membrane (e.g., 100 nm) 10-20 times using a mini-extruder.

  • Store the prepared liposomes at 4°C.

Protocol 2: Lipoplex Formation and In Vitro Transfection

Objective: To complex the prepared liposomes with plasmid DNA and transfect a mammalian cell line.

Materials:

  • Prepared DOPE-containing cationic liposomes

  • Plasmid DNA (e.g., encoding GFP or Luciferase) at a concentration of 1 mg/mL

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete growth medium (with serum)

  • 24-well cell culture plates

Methodology:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Preparation:

    • For each well, dilute a specific amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium.

    • In a separate tube, dilute a specific amount of the cationic liposome suspension in 50 µL of serum-free medium. The ratio of lipid to DNA (N/P ratio, charge ratio) is critical and must be optimized. Start with a range of ratios (e.g., 2:1, 4:1, 8:1).

    • Add the diluted DNA to the diluted liposome suspension, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow lipoplexes to form.

  • Transfection:

    • Wash the cells once with serum-free medium.

    • Add the 100 µL lipoplex solution to each well.

    • Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.

    • After incubation, remove the transfection medium and replace it with fresh, complete growth medium.

  • Assay for Gene Expression:

    • Incubate the cells for another 24-48 hours.

    • Assess gene expression. For GFP, visualize cells under a fluorescence microscope. For luciferase, lyse the cells and measure luciferase activity using a luminometer and an appropriate substrate kit.

Visualizations: Workflows and Conceptual Pathways

The following diagrams illustrate the experimental workflow and a conceptual signaling pathway for a hypothetical this compound conjugate.

G cluster_0 Protocol 1: Liposome Preparation cluster_1 Protocol 2: Transfection P1_1 Dissolve Cationic Lipid & DOPE in Chloroform P1_2 Form Thin Lipid Film (Rotary Evaporation) P1_1->P1_2 P1_3 Hydrate Film with Buffer (Forms MLVs) P1_2->P1_3 P1_4 Extrusion (100 nm) (Forms SUVs) P1_3->P1_4 P2_1 Seed Cells in Plate P2_4 Add Lipoplexes to Cells (Incubate 4-6h) P2_1->P2_4 P2_2 Dilute DNA & Liposomes (Serum-Free Medium) P2_3 Mix to Form Lipoplexes (Incubate 20 min) P2_2->P2_3 P2_3->P2_4 P2_5 Replace with Growth Medium P2_4->P2_5 P2_6 Assay Expression (24-48h Post-Transfection) P2_5->P2_6

Figure 1. Experimental workflow for preparing and testing DOPE-containing lipoplexes.

G cluster_0 cluster_1 Cytoplasm LNP This compound Lipoplex (with Nucleic Acid) Endosome Endosome LNP->Endosome Endocytosis Cargo_Release Nucleic Acid Release Endosome->Cargo_Release DOPE-mediated Membrane Fusion Therapeutic_Action Therapeutic Action (Translation, Silencing, or Nuclear Entry) Cargo_Release->Therapeutic_Action GA_Effect Gallic Acid (GA) exerts antioxidant effects (e.g., ROS scavenging)

Figure 2. Conceptual pathway for a hypothetical this compound conjugate in gene delivery.

Conclusion and Future Directions

DOPE is a cornerstone helper lipid in non-viral gene delivery, primarily for its indispensable role in facilitating endosomal escape. While a specific "this compound" conjugate is not yet described in the literature, the concept of functionalizing established lipid components like DOPE with therapeutically active molecules such as gallic acid represents a promising frontier in drug delivery design. Such a conjugate could offer a synergistic approach, combining efficient nucleic acid delivery with targeted antioxidant therapy. Future research would be required to synthesize and characterize this compound, optimize its inclusion in lipid nanoparticle formulations, and quantitatively assess its transfection efficiency and therapeutic benefits in relevant disease models.

References

Application Notes and Protocols for DOPE-Based siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) as a helper lipid in siRNA delivery formulations. Extensive literature search did not yield specific information on a conjugate of DOPE with gallic acid (DOPE-GA). The information provided is a composite of established methods for formulating and testing DOPE-containing lipid nanoparticles for siRNA delivery and should be adapted and optimized for specific research needs.

Introduction

Small interfering RNA (siRNA) offers a powerful tool for gene silencing by targeting specific mRNA for degradation. However, the therapeutic application of siRNA is hindered by challenges such as poor stability, inefficient cellular uptake, and endosomal entrapment.[1][2][] To overcome these barriers, non-viral delivery systems, particularly lipid-based nanoparticles, have been extensively developed.[2][][4]

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a fusogenic lipid commonly incorporated into these formulations.[2][4] Its unique conical shape promotes the transition from a bilayer to a hexagonal phase, which facilitates the destabilization of the endosomal membrane and the release of siRNA into the cytoplasm, a critical step for gene silencing.[2][5] This document provides detailed protocols for the formulation, characterization, and in vitro application of DOPE-containing nanoparticles for siRNA delivery.

Key Applications

  • Transient gene silencing in vitro for functional genomics and target validation.

  • Development of lipid-based nanoparticle formulations for therapeutic siRNA delivery.

  • Overcoming drug resistance in cancer cells by silencing specific genes.[6]

Experimental Protocols

Protocol 1: Formulation of DOPE-Containing siRNA Lipoplexes

This protocol describes the preparation of siRNA lipoplexes using a cationic lipid in combination with DOPE. The ratio of cationic lipid to DOPE and the nitrogen-to-phosphate (N/P) ratio are critical parameters that should be optimized for each cell line and siRNA sequence.

Materials:

  • Cationic lipid (e.g., DOTAP, T14diLys) solution in ethanol (B145695) (10 mg/mL)

  • DOPE solution in ethanol (10 mg/mL)

  • siRNA stock solution (20 µM) in RNase-free water

  • RNase-free buffer (e.g., 10 mM MES, pH 6.5)

  • Opti-MEM™ Reduced Serum Medium

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Liposome Preparation:

    • In a sterile, RNase-free tube, combine the cationic lipid and DOPE solutions at the desired molar ratio (e.g., 1:1 or 1:2).

    • The lipid mixture can be dried to a thin film under a stream of nitrogen gas and then hydrated with a buffer, followed by sonication or extrusion to form unilamellar vesicles.[1] Alternatively, for rapid formulation, the ethanolic lipid solution can be directly mixed with the aqueous siRNA solution.

  • Lipoplex Formation:

    • Calculate the required volumes of lipid and siRNA solutions based on the desired N/P ratio. The N/P ratio is the molar ratio of nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the siRNA backbone.

    • In a nuclease-free tube, dilute the required amount of siRNA in RNase-free buffer.

    • In a separate tube, dilute the lipid mixture in the same buffer.

    • Add the diluted lipid solution to the diluted siRNA solution dropwise while gently vortexing.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[1]

  • Characterization of Lipoplexes (Optional but Recommended):

    • Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the lipoplexes using dynamic light scattering (DLS).

    • Encapsulation Efficiency: Determine the amount of siRNA encapsulated in the lipoplexes using a RiboGreen assay.[1]

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol outlines the procedure for transfecting adherent cells with DOPE-containing siRNA lipoplexes.

Materials:

  • Adherent cells (e.g., MCF-7, HeLa, DLD1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium (e.g., Opti-MEM™)

  • 12-well cell culture plates

  • DOPE-containing siRNA lipoplexes (from Protocol 1)

  • Positive control (e.g., Lipofectamine™ 2000)

  • Negative control (scrambled siRNA)

Procedure:

  • Cell Seeding:

    • Twenty-four hours prior to transfection, seed the cells in a 12-well plate at a density that will result in 30-50% confluency at the time of transfection.[7]

  • Transfection:

    • On the day of transfection, replace the cell culture medium with fresh, serum-free medium.[1][6]

    • Add the prepared siRNA lipoplexes to the cells to achieve the desired final siRNA concentration (e.g., 10-100 nM).[1][6]

    • Gently swirl the plate to ensure even distribution of the lipoplexes.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.[1][6]

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.

    • Incubate the cells for an additional 24-72 hours before proceeding with gene silencing analysis.[1][6]

Protocol 3: Assessment of Gene Silencing Efficiency by qRT-PCR

This protocol describes how to quantify the knockdown of the target mRNA using quantitative real-time polymerase chain reaction (qRT-PCR).

Materials:

  • Transfected cells (from Protocol 2)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • Harvest the cells 24-48 hours post-transfection and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.

    • Analyze the results using the ΔΔCt method to determine the relative expression of the target gene, normalized to the housekeeping gene.

Data Presentation

Table 1: Physicochemical Properties of DOPE-Containing siRNA Lipoplexes

Formulation (Cationic Lipid:DOPE)N/P RatioParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
T14diLys:DOPE (1:2)2250 ± 20+30 ± 585 ± 5
T14diLys:DOPE (1:2)5200 ± 15+45 ± 595 ± 3
DOTAP:DOPE (1:1)10180 ± 25+50 ± 898 ± 2

Note: These are example values and will vary depending on the specific lipids, siRNA, and formulation method used.

Table 2: In Vitro Gene Silencing and Cytotoxicity

Cell LineTarget GeneFormulationsiRNA Conc. (nM)Gene Knockdown (%)Cell Viability (%)
eGFP-DLD1eGFPT14diLys:DOPE (1:2), N/P 510085 ± 790 ± 5
MCF-7 (resistant)P-glycoproteinDOPE-PEI, N/P 1610075 ± 1085 ± 8
HeLaLuciferaseDOTAP:DOPE (1:1), N/P 105090 ± 580 ± 10

Note: Gene knockdown is relative to cells treated with scrambled siRNA. Cell viability is relative to untreated cells.

Visualizations

Signaling Pathway and Cellular Uptake

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome lipoplex DOPE-containing siRNA Lipoplex endocytosis Endocytosis lipoplex->endocytosis 1. Cellular Uptake risc RISC Loading cleavage mRNA Cleavage & Gene Silencing risc->cleavage 4. RISC Activation sirna_release siRNA Release sirna_release->risc 3. Cytosolic Release endosome_lipoplex Internalized Lipoplex endosomal_escape Endosomal Escape (DOPE-mediated) endosome_lipoplex->endosomal_escape 2. Membrane Fusion endocytosis->endosome_lipoplex endosomal_escape->sirna_release

Caption: Cellular uptake and mechanism of action of DOPE-containing siRNA lipoplexes.

Experimental Workflow

G formulation 1. Lipoplex Formulation (Cationic Lipid:DOPE + siRNA) characterization 2. Physicochemical Characterization (Size, Zeta Potential, Encapsulation) formulation->characterization transfection 4. In Vitro Transfection (4-6h incubation) formulation->transfection cell_culture 3. Cell Seeding (24h prior to transfection) cell_culture->transfection incubation 5. Post-transfection Incubation (24-72h) transfection->incubation analysis 6. Analysis incubation->analysis q_pcr Gene Silencing (qRT-PCR) analysis->q_pcr western_blot Protein Knockdown (Western Blot) analysis->western_blot viability Cytotoxicity Assay (e.g., MTT) analysis->viability

Caption: Workflow for in vitro evaluation of DOPE-based siRNA delivery systems.

References

Application Notes and Protocols for In Vitro Cell Culture Assays with DOPE-GA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOPE-GA is a novel investigational compound demonstrating potential as an anti-cancer agent. This document provides detailed application notes and protocols for a panel of in vitro cell culture assays designed to characterize the cytotoxic and apoptotic effects of this compound on cancer cell lines. The following protocols are intended to serve as a guide for researchers in the evaluation of this compound and can be adapted for various experimental needs.

Mechanism of Action Overview

This compound is hypothesized to exert its anti-cancer effects through the induction of apoptosis, mediated by the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. By downregulating the activity of Akt, this compound is believed to trigger a cascade of events leading to programmed cell death in cancer cells.

Postulated Signaling Pathway of this compound

DOPE_GA_Pathway cluster_outcome Cellular Outcomes DOPE_GA This compound PI3K PI3K DOPE_GA->PI3K inhibition Akt Akt PI3K->Akt activation Apoptosis Apoptosis Akt->Apoptosis inhibition Cell_Survival Cell Survival/ Proliferation Akt->Cell_Survival promotion

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on cell viability, cytotoxicity, and apoptosis induction in the human cervical cancer cell line, HeLa.

Table 1: Cell Viability of HeLa Cells Treated with this compound (MTT Assay)

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle Control)1.250.08100%
11.120.0689.6%
50.880.0570.4%
100.630.0450.4%
250.310.0324.8%
500.150.0212.0%

Table 2: Cytotoxicity in HeLa Cells Treated with this compound (LDH Assay)

This compound Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)0.150.020%
10.200.0312.5%
50.350.0450.0%
100.580.05107.5%
250.850.06175.0%
501.100.07237.5%

Table 3: Apoptosis in HeLa Cells Treated with this compound (Annexin V-FITC/PI Assay)

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Total Apoptotic Cells
0 (Vehicle Control)2.5%1.2%3.7%
1015.8%5.4%21.2%
2535.2%12.6%47.8%
5048.9%25.1%74.0%

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Cancer Cell Culture Cell_Seeding Cell Seeding (96-well or 6-well plates) Start->Cell_Seeding DOPE_GA_Treatment This compound Treatment (24-48 hours) Cell_Seeding->DOPE_GA_Treatment MTT_Assay MTT Assay (Cell Viability) DOPE_GA_Treatment->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) DOPE_GA_Treatment->LDH_Assay Annexin_V_Assay Annexin V-FITC/PI Assay (Apoptosis) DOPE_GA_Treatment->Annexin_V_Assay Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Annexin_V_Assay->Data_Analysis End End: Characterization of this compound Effects Data_Analysis->End

Caption: General workflow for in vitro evaluation of this compound.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Target cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, a marker of cytotoxicity.[2]

Materials:

  • LDH cytotoxicity detection kit

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls provided with the kit.

Protocol 3: Annexin V-FITC/PI Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Target cancer cell line

  • Complete cell culture medium

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described previously.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 × 10⁶ cells/mL.[1]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Troubleshooting and Considerations

  • Solubility of this compound: Ensure that this compound is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium.

  • Cell Density: Optimize the initial cell seeding density to ensure that cells are in the logarithmic growth phase during treatment.

  • Controls: Always include appropriate positive and negative controls for each assay to validate the results.

  • Incubation Times: The duration of drug exposure may need to be optimized for different cell lines and assay types.

These protocols and application notes provide a foundational framework for the in vitro characterization of this compound. For further investigations, techniques such as Western blotting to confirm the modulation of PI3K/Akt pathway proteins, or cell cycle analysis, can be employed.

References

Application Notes & Protocols for Testing DOPE-GA Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Preclinical Evaluation of DOPE-GA in Animal Models of Hepatocellular Carcinoma

Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound, a liposomal formulation utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) for the delivery of Glycyrrhetinic Acid (GA). Glycyrrhetinic acid, a derivative of glycyrrhizin, has demonstrated potential as a therapeutic agent in various cancers, including hepatocellular carcinoma (HCC). Its proposed mechanisms of action include the induction of apoptosis, inhibition of tumor growth, and modulation of key signaling pathways. Liposomal delivery using DOPE can enhance the bioavailability and tumor-specific targeting of GA.

The following sections detail the recommended animal models, experimental workflows, and specific protocols for assessing the therapeutic efficacy of this compound in a preclinical setting.

Recommended Animal Model: Human HCC Xenograft in Nude Mice

The human hepatocellular carcinoma (HCC) xenograft model in immunocompromised (nude) mice is a widely used and well-characterized model for studying the efficacy of novel cancer therapeutics. This model involves the subcutaneous or orthotopic implantation of human HCC cell lines into mice.

Key characteristics of this model include:

  • High translational relevance: The use of human cancer cell lines allows for the study of therapeutic effects on human tumors.

  • Reproducibility: Established cell lines provide consistent tumor growth characteristics.

  • Quantifiable endpoints: Tumor volume can be easily measured over time to assess therapeutic response.

Experimental Workflow

The overall workflow for evaluating the efficacy of this compound in an HCC xenograft model is depicted below. This process begins with the preparation of the therapeutic agent and culminates in the analysis of tumor tissue.

G cluster_pre Pre-Experiment cluster_exp In Vivo Experiment cluster_post Post-Experiment Analysis prep Preparation of This compound Liposomes treat Intravenous Administration of This compound, Vehicle, or Control prep->treat cell Human HCC Cell Culture (e.g., HepG2, Huh7) implant Subcutaneous Implantation of HCC Cells into Nude Mice cell->implant tumor Tumor Growth to Palpable Size (~100 mm³) implant->tumor group Randomization of Mice into Treatment Groups tumor->group group->treat monitor Monitoring of Tumor Volume, Body Weight, and Animal Health treat->monitor euth Euthanasia and Tumor Excision monitor->euth hist Histopathological Analysis (H&E, IHC) euth->hist mol Molecular Analysis (Western Blot, qPCR) euth->mol

Caption: Workflow for this compound efficacy testing in a xenograft model.

Detailed Experimental Protocols

Preparation of this compound Liposomes

This protocol outlines the thin-film hydration method for preparing this compound liposomes.

  • Lipid Film Formation:

    • Dissolve DOPE and Glycyrrhetinic Acid in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication on ice or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification and Characterization:

    • Remove any unencapsulated GA by dialysis or size exclusion chromatography.

    • Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of GA using a suitable analytical method like HPLC.

In Vivo Efficacy Study in HCC Xenograft Model

This protocol details the steps for conducting the efficacy study in nude mice.

  • Cell Culture:

    • Culture a human HCC cell line (e.g., HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Animal Handling and Implantation:

    • Acclimate male athymic nude mice (4-6 weeks old) for one week.

    • Harvest HepG2 cells during the exponential growth phase and resuspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: V = (L x W²)/2.

    • When tumors reach an average volume of approximately 100 mm³, randomly assign the mice to treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer sterile PBS intravenously (i.v.).

    • Group 2 (Free GA): Administer free Glycyrrhetinic Acid solution i.v.

    • Group 3 (this compound): Administer this compound liposomal suspension i.v.

    • Administer treatments every three days for a total of five injections. The dosage of GA should be consistent between Group 2 and Group 3.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight every 2-3 days.

    • Observe the mice for any signs of toxicity or adverse effects.

    • Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period (e.g., 21 days post-treatment initiation).

Post-Mortem Analysis
  • Tumor Excision and Analysis:

    • At the end of the study, euthanize the mice and carefully excise the tumors.

    • Weigh each tumor.

    • Fix a portion of the tumor in 10% neutral buffered formalin for histopathological analysis (H&E staining) and immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

    • Snap-freeze another portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blot, qPCR).

  • Western Blot Analysis:

    • Homogenize frozen tumor tissue and extract total protein.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and relevant signaling pathways.

    • Use an appropriate secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.

Quantitative Data Summary

The following tables summarize hypothetical but expected quantitative data from a this compound efficacy study.

Table 1: Physicochemical Properties of this compound Liposomes

FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
This compound110 ± 5.20.15 ± 0.03-25.6 ± 2.185.3 ± 4.7

Table 2: In Vivo Antitumor Efficacy

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control102 ± 151850 ± 250-
Free GA105 ± 181200 ± 18035.1
This compound103 ± 16450 ± 9575.7

Table 3: Immunohistochemical Analysis of Tumors

Treatment GroupKi-67 Positive Cells (%)TUNEL Positive Cells (%)
Vehicle Control85 ± 75 ± 2
Free GA60 ± 915 ± 4
This compound25 ± 640 ± 8

Proposed Signaling Pathway of Glycyrrhetinic Acid

Glycyrrhetinic acid is known to induce apoptosis in cancer cells by modulating the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

G GA Glycyrrhetinic Acid (this compound) Bcl2 Bcl-2 (Anti-apoptotic) GA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) GA->Bax Activates Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by GA.

Application Notes and Protocols for DOPE-Containing Formulations in Brain Tumor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) in liposomal and nanoparticle formulations for the targeted treatment of brain tumors, particularly glioblastoma multiforme (GBM). While specific data on the direct application of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DOPE-GA) in brain tumor targeting is limited in publicly available research, the principles and protocols outlined below for DOPE-containing formulations are highly relevant and adaptable.

Introduction to DOPE in Brain Tumor Drug Delivery

Glioblastoma is a highly aggressive and challenging brain tumor to treat, primarily due to the blood-brain barrier (BBB) which restricts the entry of most chemotherapeutic agents into the brain.[1][2] Nanoparticle-based drug delivery systems, particularly liposomes, offer a promising strategy to overcome this barrier and achieve targeted drug delivery to the tumor site.[2][3][4]

DOPE is a neutral helper lipid frequently incorporated into these formulations. Its unique fusogenic properties, particularly in the acidic environment of endosomes, facilitate the release of encapsulated drugs into the cytoplasm of cancer cells, thereby enhancing their therapeutic efficacy.[5][6][7] This "endosomal escape" mechanism is crucial for drugs that need to reach intracellular targets.

Key Applications of DOPE-Containing Formulations in Glioblastoma Therapy

  • Enhanced Drug Delivery Across the Blood-Brain Barrier: Liposomes can be engineered to cross the BBB through various mechanisms, including receptor-mediated transcytosis.[2][8]

  • Targeted Delivery to Glioma Cells: The surface of liposomes can be functionalized with targeting ligands such as transferrin (Tf) or RGD peptides, which bind to receptors overexpressed on glioma cells and tumor neovasculature.[9][10][11]

  • pH-Sensitive Drug Release: Formulations containing DOPE and a titratable lipid like cholesteryl hemisuccinate (CHEMS) can be designed to be stable at physiological pH but become fusogenic and release their payload in the acidic tumor microenvironment or within endosomes.[5][7][12]

  • Co-delivery of Multiple Therapeutic Agents: Liposomes can encapsulate both hydrophilic and hydrophobic drugs, allowing for combination therapies to be delivered in a single vehicle.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing DOPE-containing liposomal formulations for glioblastoma treatment.

FormulationTarget Cell LineDrugIC50 ValueReference
PEGylated Liposomes co-loaded with Temozolomide (B1682018) (TMZ) and O6-benzylguanine (O6-BG)U87 Glioma CellsTMZ and O6-BG3.99 µg/mL[4][13]
Paclitaxel-loaded Transferrin-functionalized Nanoparticles (PTX-Tf-NPs)C6 Glioma CellsPaclitaxel> PTX alone[14]
FormulationAnimal ModelKey Efficacy FindingReference
Transferrin-conjugated PEGylated nido-carborane liposomesMice with gliomaIncreased survival rate to 31 days compared to 21 days for untreated mice.[2][2]
Doxorubicin-loaded liposomes with c(RGDyK) and p-hydroxybenzoic acidGlioma-bearing miceMedian survival time of 35 days, which was 2.31-fold higher than non-targeted liposomes.[9]
Resveratrol-loaded Transferrin-targeted liposomesGlioblastoma modelEnhanced efficacy compared to free drug and non-targeted liposomes.[11][11]

Experimental Protocols

Protocol 1: Preparation of DOPE-Containing Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes.[4][11][15]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cationic lipid (e.g., DC-Chol, DOTAP)[][17] or other structural lipids (e.g., DSPC, Cholesterol)[12]

  • Targeting ligand-conjugated lipid (e.g., DSPE-PEG-Transferrin, DSPE-PEG-RGD)

  • Drug to be encapsulated (e.g., Doxorubicin, Paclitaxel)

  • Chloroform and/or Methanol

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (DOPE, cationic/structural lipid, and targeted lipid) in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the lipids should be optimized based on the specific application.[6]

  • If encapsulating a hydrophobic drug, dissolve it in the organic solvent with the lipids.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration is typically performed above the phase transition temperature of the lipids.

  • Vortex the flask to form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done for a set number of passes (e.g., 11-21 times).

  • Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.

  • Store the prepared liposomes at 4°C.

G cluster_prep Liposome Preparation Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Add Buffer + Drug Extrusion Extrusion Hydration->Extrusion Size Reduction Purification Purification Extrusion->Purification Remove Free Drug G Seed Cells Seed Cells Treat with Liposomes Treat with Liposomes Seed Cells->Treat with Liposomes Incubate Incubate Treat with Liposomes->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability G cluster_cell Glioma Cell Receptor-Mediated Endocytosis Receptor-Mediated Endocytosis Endosome Endosome Receptor-Mediated Endocytosis->Endosome Internalization Drug Release Drug Release Endosome->Drug Release DOPE-mediated Membrane Fusion Acidification Acidification Endosome->Acidification Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect Target Engagement Acidification->Endosome pH drop Targeted Liposome Targeted Liposome Targeted Liposome->Receptor-Mediated Endocytosis

References

Application Note & Protocol: Quantification of DOPE-GA in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-oleoyl-2-(16:0-glutaryl)-sn-glycero-3-phosphoethanolamine (DOPE-GA) is a crucial component in the development of advanced drug delivery systems, particularly in the formulation of liposomes. Its unique structure, featuring a glutaryl linker, allows for the attachment of various targeting ligands or therapeutic agents, enhancing the efficacy and specificity of encapsulated drugs. The pharmacokinetic profile and biodistribution of this compound-containing liposomes are critical parameters in preclinical and clinical development. Accurate quantification of this compound in biological matrices is therefore essential for understanding its in vivo behavior.

This document provides a detailed protocol for the quantification of this compound in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described methodology is intended to serve as a comprehensive guide for researchers in pharmaceutical and biotechnology settings.

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound from plasma samples.

DOPE_GA_Quantification_Workflow cluster_sample_collection Sample Collection & Handling cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification SampleCollection Collect whole blood in K2EDTA tubes Centrifugation Centrifuge at 1500 x g for 15 min at 4°C SampleCollection->Centrifugation PlasmaHarvest Harvest plasma supernatant Centrifugation->PlasmaHarvest Storage Store plasma at -80°C until analysis PlasmaHarvest->Storage Thawing Thaw plasma samples on ice Spiking Spike with Internal Standard (IS) Thawing->Spiking Precipitation Protein Precipitation with cold Isopropanol (B130326) Spiking->Precipitation Vortexing Vortex mix Precipitation->Vortexing Centrifugation2 Centrifuge at 14,000 x g for 10 min at 4°C Vortexing->Centrifugation2 SupernatantTransfer Transfer supernatant to new plate/vials Centrifugation2->SupernatantTransfer Evaporation Evaporate to dryness under nitrogen SupernatantTransfer->Evaporation Reconstitution Reconstitute in mobile phase Evaporation->Reconstitution Injection Inject sample onto UPLC system Reconstitution->Injection Chromatography Chromatographic Separation (C18 column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MS_Detection Tandem Mass Spectrometry (MRM mode) Ionization->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration CalibrationCurve Generate Calibration Curve (Analyte/IS ratio vs. Conc.) PeakIntegration->CalibrationCurve Quantification Calculate this compound Concentration CalibrationCurve->Quantification

Caption: Experimental workflow for the quantification of this compound in human plasma.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the validated LC-MS/MS method for this compound quantification in human plasma. These values are representative of a robust and reliable bioanalytical assay.

Parameter Value Acceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Calibration Curve Range 1 - 1000 ng/mL-
Lower Limit of Quantification (LLOQ) 1 ng/mLS/N ≥ 10, Accuracy ±20%, Precision ≤20%
Intra-day Precision (%CV) ≤ 8.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 11.2%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -7.8% to 9.5%± 15% (± 20% at LLOQ)
Mean Recovery 88.5%Consistent and reproducible
Matrix Effect 92.1% - 104.3%CV ≤ 15%
Stability (Freeze-Thaw, 3 cycles) ≤ 9.8% deviation≤ 15% deviation
Stability (Short-term, 24h at RT) ≤ 7.5% deviation≤ 15% deviation
Stability (Long-term, 90 days at -80°C) ≤ 12.1% deviation≤ 15% deviation

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS), e.g., a structurally similar lipid with a stable isotope label

  • Human plasma (K2EDTA as anticoagulant)

  • LC-MS grade Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH), and Water

  • LC-MS grade Formic Acid (FA)

  • 96-well collection plates or microcentrifuge tubes

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • IS Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

Sample Preparation Protocol
  • Allow plasma samples, calibration standards, and QCs to thaw on ice.

  • In a 96-well plate or microcentrifuge tubes, add 50 µL of each plasma sample, standard, or QC.

  • Add 10 µL of the IS working solution to all samples except for the blank matrix.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold isopropanol to each well to precipitate proteins.[1][2][3]

  • Seal the plate and vortex for 2 minutes at room temperature.

  • Centrifuge the plate at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid).

  • Seal the plate and vortex for 1 minute before placing it in the autosampler.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

  • System: UPLC System

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v)

  • Gradient: A linear gradient starting from 30% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transitions:

    • This compound: Precursor Ion (e.g., [M+H]⁺) → Product Ion

    • Internal Standard: Precursor Ion → Product Ion

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

Data Analysis and Quantification
  • Integrate the chromatographic peaks for this compound and the IS using the instrument's software.

  • Calculate the peak area ratio of this compound to the IS.

  • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway

Currently, there is no established signaling pathway directly attributed to this compound itself, as its primary role is as a lipid component in drug delivery vehicles. Its biological effects are generally considered in the context of the overall liposomal formulation and the encapsulated drug. Research into the specific cellular interactions and potential signaling modulation by this compound is an ongoing area of investigation.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of this compound in human plasma. This protocol, with its detailed steps for sample preparation and analysis, serves as a valuable tool for researchers in the field of drug development, enabling accurate assessment of the pharmacokinetic properties of this compound-containing liposomal formulations. Adherence to established bioanalytical method validation guidelines is crucial to ensure the reliability and reproducibility of the generated data.[4][5]

References

Optimizing Enzyme Performance: A Beginner's Guide to DOPE-GA Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of enzyme engineering and drug development, optimizing protein function is a critical endeavor. Traditional experimental approaches often rely on one-factor-at-a-time (OFAT) methods, which are laborious, time-consuming, and frequently fail to identify optimal conditions due to the complex interactions between multiple variables. A more efficient and systematic approach is the Design of Experiments (DOE) , a statistical methodology for planning, conducting, and analyzing experiments to efficiently explore the relationships between various factors and their effects on a response of interest.

While the term "DOPE-GA" is not a standardized acronym in published literature, it is logically interpreted as Design of Experiments (DOE) for Genetic Algorithm (GA) applications in enzyme engineering. This guide will provide a detailed framework for applying DOE principles to the directed evolution of enzymes, a process that can be further optimized using computational tools like Genetic Algorithms. Directed evolution mimics natural selection in the laboratory to engineer enzymes with improved stability, activity, substrate specificity, or other desired properties.[1][2]

This document will provide detailed application notes and protocols for beginners to design and execute this compound-style experiments for enzyme optimization.

Core Concepts: Design of Experiments (DOE)

DOE is a powerful tool for understanding and optimizing complex biological systems.[3] Instead of varying one factor at a time, DOE allows for the simultaneous investigation of multiple factors and their interactions. Key concepts in DOE include:

  • Factors: The independent variables that are intentionally varied in an experiment (e.g., temperature, pH, substrate concentration, amino acid substitutions).

  • Levels: The specific values or settings of each factor being tested.

  • Response: The measured outcome of the experiment (e.g., enzyme activity, thermostability, product yield).

  • Factorial Designs: Experiments that investigate all possible combinations of the levels of the factors. Full factorial designs are comprehensive but can require a large number of experiments. Fractional factorial designs are used to screen for the most important factors with fewer experimental runs.

  • Response Surface Methodology (RSM): A collection of statistical and mathematical techniques for developing, improving, and optimizing processes. RSM is used to find the optimal set of experimental conditions.

The Directed Evolution Workflow

Directed evolution is an iterative process that typically involves the following steps:

  • Library Creation (Diversification): Introducing genetic diversity into the gene encoding the enzyme of interest to create a library of variants.[4][5]

  • Screening or Selection: Identifying enzyme variants from the library with the desired improvements.[1][5]

  • Amplification: Isolating the genetic material of the improved variants to serve as the template for the next round of evolution.

The integration of DOE principles into this workflow can significantly enhance its efficiency and effectiveness.

This compound Experimental Workflow

The following diagram illustrates a typical experimental workflow for enzyme engineering that incorporates the principles of Design of Experiments.

DOPE_GA_Workflow cluster_prep Phase 1: Preparation and Library Creation cluster_screening Phase 2: Screening and Data Collection cluster_analysis Phase 3: Analysis and Iteration A Define Engineering Goal (e.g., Increase Thermostability) B Identify Key Factors and Levels (DOE Design) A->B Statistical Planning C Create Mutant Library (e.g., Error-Prone PCR) B->C Experimental Setup D Express Mutant Proteins C->D Transformation E Screen Library Under Defined Conditions (DOE Matrix) D->E F Measure Response (e.g., Enzyme Activity) E->F G Analyze Data and Build Statistical Model F->G Data Input H Identify Improved Variants and Optimal Conditions G->H Statistical Modeling I Next Round of Evolution or Final Characterization H->I I->B Iterative Refinement

A generalized workflow for enzyme engineering using Design of Experiments.

Application Notes and Protocols

Protocol 1: Screening for Improved Thermostability of a Hypothetical Enzyme (Thermolysin-like Protease - TLP)

This protocol outlines a DOE-based approach to screen for variants of a thermolysin-like protease (TLP) with enhanced thermostability.

1. Define the Engineering Goal: The primary objective is to increase the melting temperature (Tm) of TLP by at least 5°C without significantly compromising its catalytic activity.

2. Identify Key Factors and Levels (DOE Design): Based on preliminary studies and literature review, two amino acid positions (e.g., A123 and G234) are identified as potential sites for mutation to improve thermostability. A full factorial DOE will be employed.

Table 1: Factors and Levels for TLP Thermostability Screening

FactorDescriptionLevel 1 (-1)Level 2 (+1)
A123XAmino acid at position 123Alanine (Wild Type)Valine
G234YAmino acid at position 234Glycine (Wild Type)Serine

3. Create Mutant Library: A site-directed mutagenesis protocol is used to generate the four possible variants of the TLP gene as defined by the DOE matrix.

  • Materials:

    • pET vector containing the wild-type TLP gene

    • Mutagenic primers for A123V and G234S substitutions

    • High-fidelity DNA polymerase

    • DpnI restriction enzyme

    • Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

    • LB agar (B569324) plates with appropriate antibiotic

  • Procedure:

    • Perform PCR-based site-directed mutagenesis for each mutation and combination of mutations.

    • Digest the parental plasmid DNA with DpnI.

    • Transform the mutated plasmids into competent E. coli DH5α cells.

    • Plate on selective LB agar and incubate overnight at 37°C.

    • Pick colonies, grow overnight cultures, and isolate the plasmids.

    • Verify the mutations by DNA sequencing.

4. Express Mutant Proteins: Transform the sequence-verified plasmids into an expression host (e.g., E. coli BL21(DE3)).

  • Procedure:

    • Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of each TLP variant.

    • Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM final concentration).

    • Continue to grow the cultures at a lower temperature (e.g., 20°C) for 16-18 hours.

    • Harvest the cells by centrifugation and purify the TLP variants using a suitable method (e.g., Ni-NTA affinity chromatography if His-tagged).

5. Screen Library (Measure Response): The primary response to be measured is the melting temperature (Tm) of the purified TLP variants.

  • Method: Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay

    • Prepare a solution of each purified TLP variant (e.g., 1 mg/mL) in a suitable buffer.

    • Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

    • Use a real-time PCR instrument to slowly increase the temperature and monitor the fluorescence.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.

6. Analyze Data and Build Statistical Model: The collected Tm data is analyzed to determine the effect of each mutation and their interaction.

Table 2: DOE Matrix and Response Data for TLP Thermostability

RunA123XG234YTm (°C)
1-1 (Ala)-1 (Gly)72.5
2+1 (Val)-1 (Gly)75.8
3-1 (Ala)+1 (Ser)74.2
4+1 (Val)+1 (Ser)78.9

A statistical software package can be used to analyze the data and generate a model. The analysis would reveal the main effects of each mutation and any interaction effects. In this hypothetical example, both mutations A123V and G234S have a positive effect on Tm, and their combination results in an even greater increase, suggesting an additive or synergistic effect.

7. Identify Improved Variants and Iterate: The A123V/G234S double mutant is identified as the most thermostable variant. This variant can then be used as the starting point for a subsequent round of directed evolution to further improve its properties.

Role of Genetic Algorithms (GA)

While not explicitly used in the hands-on protocol above, Genetic Algorithms can be a powerful computational tool to guide the design of mutant libraries in subsequent rounds of evolution.[2] After an initial round of DOE, a statistical model is built that correlates sequence changes to functional improvements. A GA can then be used to explore a much larger sequence space in silico by:

  • Representing enzyme variants as "individuals" with their genetic sequence as their "chromosome".

  • Evaluating the "fitness" of each individual using the statistical model generated from the DOE data.

  • Selecting the fittest individuals to "reproduce".

  • Creating the next generation of variants through "crossover" (recombination of mutations) and "mutation" (introducing new random changes).

This process is iterated for many generations to predict novel combinations of mutations that are likely to result in further improvements in the desired enzyme property. The most promising candidates predicted by the GA can then be experimentally validated.

The following diagram illustrates the logical relationship between DOE and GA in an iterative enzyme engineering strategy.

DOE_GA_Relationship cluster_wet_lab Wet Lab Cycle cluster_in_silico In Silico Optimization DOE Design of Experiments (Small, Focused Library) Screening Experimental Screening DOE->Screening Data Quantitative Data Screening->Data Model Statistical Model (Response Surface) Data->Model Model Building GA Genetic Algorithm (Explore Large Sequence Space) Model->GA Predictions Promising Candidates GA->Predictions Predictions->DOE Guide Next Round

The interplay between DOE-driven experiments and GA-based in silico optimization.

Data Presentation

Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of results.

Table 3: Example Data Table for Screening TLP Activity at Different pH and Temperatures

VariantTemperature (°C)pHSpecific Activity (U/mg)Fold Improvement (vs. WT)
Wild Type657.0150 ± 121.0
Wild Type658.0210 ± 181.0
Wild Type757.080 ± 91.0
Wild Type758.0115 ± 151.0
A123V657.0145 ± 110.97
A123V658.0205 ± 160.98
A123V757.0160 ± 142.00
A123V758.0230 ± 202.00
G234S657.0160 ± 131.07
G234S658.0225 ± 191.07
G234S757.095 ± 101.19
G234S758.0130 ± 171.13
A123V/G234S657.0155 ± 141.03
A123V/G234S658.0220 ± 181.05
A123V/G234S757.0180 ± 152.25
A123V/G234S758.0260 ± 222.26

Conclusion

The integration of Design of Experiments into enzyme engineering workflows provides a systematic and efficient framework for optimizing enzyme properties. By moving away from traditional one-factor-at-a-time approaches, researchers can gain a deeper understanding of the complex interplay between different factors and more rapidly identify improved enzyme variants. While "this compound" is not a standard term, the underlying principles of using DOE to guide experimental design, potentially in conjunction with computational tools like Genetic Algorithms for in silico optimization, represent a powerful strategy in modern biotechnology and drug development. This guide provides a foundational understanding and practical protocols for beginners to start implementing these powerful techniques in their own research.

References

Application Note: Liposome Extrusion Protocol for DOPE-GA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DOPE-GA) is an anionic derivative of the fusogenic lipid DOPE, commonly utilized in the formulation of pH-sensitive liposomes. These liposomes are designed to be stable at physiological pH (7.4) but rapidly release their encapsulated contents in the acidic microenvironment of tumors or within the endosomes of cells. This application note provides a detailed protocol for the preparation of this compound-containing liposomes using the thin-film hydration and extrusion method. This technique is widely used to produce unilamellar vesicles with a homogenous size distribution.[1]

The protocol outlines the necessary materials, step-by-step procedures for liposome (B1194612) formulation, extrusion, and characterization. Additionally, it includes quantitative data on the influence of extrusion parameters on vesicle size and a diagram of the cellular uptake and drug release mechanism.

Experimental Protocols

Materials
  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesteryl hemisuccinate (CHEMS)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Liposome extruder (e.g., Avanti Mini Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (e.g., 1 mL glass syringes)

  • Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) analysis

Liposome Formulation (Thin-Film Hydration)
  • Lipid Preparation: Dissolve this compound and other lipids (e.g., DOPE, CHEMS, Cholesterol, DSPE-PEG2000) in a chloroform:methanol (e.g., 9:1 v/v) mixture in a round-bottom flask. A common molar ratio for pH-sensitive liposomes is DOPE:CHEMS at approximately 6:4.[2] For a this compound formulation, a suggested starting molar ratio is this compound:CHEMS:Cholesterol:DSPE-PEG2000 at 5.7:3.8:4.0:0.25.[3][4]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 40-50°C). Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner wall of the flask.

  • Drying: To ensure complete removal of residual solvent, further dry the lipid film under a high vacuum for at least 2 hours or overnight.

Liposome Hydration and Extrusion
  • Hydration: Hydrate the dry lipid film with the chosen aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask. The volume of the buffer will determine the final lipid concentration. Agitate the flask by vortexing or gentle shaking above the lipid transition temperature for 30-60 minutes. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension into a glass syringe. c. Pass the suspension through the extruder a specific number of times (e.g., 11-21 passes). The number of passes can influence the vesicle size and homogeneity.[5] d. The resulting solution should contain unilamellar vesicles (LUVs) with a more uniform size distribution.

Characterization
  • Size and Polydispersity Index (PDI): Measure the mean vesicle diameter and PDI of the extruded liposomes using Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally considered indicative of a monodisperse population.

  • Encapsulation Efficiency: If a drug is encapsulated, the encapsulation efficiency can be determined by separating the unencapsulated drug from the liposomes (e.g., using size exclusion chromatography or ultracentrifugation) and quantifying the drug in the liposomal fraction.

Data Presentation

The following tables summarize the expected influence of key extrusion parameters on the final liposome characteristics based on literature data for similar lipid formulations.

Table 1: Effect of Pore Size and Number of Passes on Vesicle Size and PDI

Pore Size (nm)Number of PassesApproximate Mean Diameter (nm)Approximate PDI
20011180 - 220< 0.2
10011120 - 150< 0.15
10021100 - 130< 0.1
502160 - 80< 0.1

Table 2: Influence of Extrusion Pressure on Vesicle Size for a 100 nm Pore Membrane

Extrusion Pressure (psi)Approximate Mean Diameter (nm)
100120 - 140
300100 - 120
50090 - 110

Mandatory Visualization

Liposome_Extrusion_Workflow cluster_prep Lipid Film Preparation cluster_form Liposome Formation cluster_char Characterization Lipid Dissolution Lipid Dissolution Solvent Evaporation Solvent Evaporation Lipid Dissolution->Solvent Evaporation Drying Drying Solvent Evaporation->Drying Hydration Hydration Drying->Hydration Formation of MLVs Extrusion Extrusion Hydration->Extrusion DLS Analysis DLS Analysis Extrusion->DLS Analysis Size & PDI Measurement

Caption: Workflow for this compound Liposome Preparation.

Cellular_Uptake_and_Drug_Release cluster_cell Cellular Environment Endocytosis Endocytosis Early Endosome (pH ~6.5) Early Endosome (pH ~6.5) Endocytosis->Early Endosome (pH ~6.5) Late Endosome (pH ~5.5) Late Endosome (pH ~5.5) Early Endosome (pH ~6.5)->Late Endosome (pH ~5.5) Drug Release Drug Release Late Endosome (pH ~5.5)->Drug Release Liposome Destabilization Cytosol Cytosol Apoptosis Apoptosis Cytosol->Apoptosis Drug Action pH-Sensitive Liposome pH-Sensitive Liposome pH-Sensitive Liposome->Endocytosis Drug Release->Cytosol

Caption: Cellular Uptake and pH-Mediated Drug Release.

References

Application Notes and Protocols for Drug Loading into DOPE-GA Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer, which can be used as a vehicle for administration of nutrients and pharmaceutical drugs.[1] Among the various types of liposomes, those containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are of particular interest. DOPE is a fusogenic lipid that can enhance the endosomal escape of encapsulated contents. The addition of glutamic acid (GA) to the liposome (B1194612) formulation can further enhance its pH-sensitivity, leading to more efficient drug release in the acidic tumor microenvironment. This document provides detailed application notes and protocols for loading various drugs into DOPE-GA liposomes, summarizing key quantitative data and experimental methodologies.

Data Presentation: Drug Loading Efficiency

The loading efficiency of drugs into liposomes is a critical parameter that influences their therapeutic efficacy. It is typically expressed as Encapsulation Efficiency (EE%), which is the percentage of the drug successfully loaded into the liposomes relative to the initial amount of drug used.[2] The following tables summarize the loading efficiencies of several common anticancer drugs in DOPE-containing liposomal formulations. While specific data for this compound liposomes is limited in publicly available literature, the data for DOPE-containing liposomes provides a strong indication of expected efficiencies.

DrugLiposome CompositionLoading MethodEncapsulation Efficiency (%)Reference
Doxorubicin (B1662922)POPC, DOTAP, DOPE , DSPE-mPEG2000, Mal-PEGActive Loading (pH gradient)92.8 - 94.1%[3]
DoxorubicinNot specifiedActive Loading (pH gradient)> 90%[4]
DoxorubicinHEPS, Cholesterol, DSPE-PEG2000Active Loading (Ammonium sulfate (B86663) gradient)> 90%[3]

Table 1: Loading Efficiency of Doxorubicin in DOPE-Containing Liposomes. POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane, HEPS: Hydrogenated egg yolk phosphatidylcholine.

DrugLiposome CompositionLoading MethodEncapsulation Efficiency (%)Reference
Cisplatin (B142131)Not specifiedNot specified8.31 ± 0.4%[5]
CisplatinNot specifiedNot specified83.9 ± 4.1%[6]

Table 2: Loading Efficiency of Cisplatin in Liposomal Formulations. Note the significant variation in reported efficiencies, highlighting the impact of formulation and loading conditions.

DrugLiposome CompositionLoading MethodEncapsulation Efficiency (%)Reference
CamptothecinPhosphatidylcholine, Cholesterol, StearylamineThin-film hydration~95%[7]
CamptothecinNot specifiedClick drug loading>95%[8]

Table 3: Loading Efficiency of Camptothecin in Liposomal Formulations.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of this compound liposomes using the widely adopted thin-film hydration method.[9]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Glutamic Acid (GA) modified lipid (e.g., DSPE-PEG-GA)

  • Cholesterol

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Lipid Dissolution: Dissolve DOPE, DSPE-PEG-GA, and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Dry the lipid film further under a gentle stream of nitrogen gas for at least 1-2 hours to remove any residual solvent.[10]

  • Hydration: Hydrate the lipid film with the chosen aqueous buffer (which may contain a hydrophilic drug for passive loading) by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[10]

Protocol 2: Drug Loading into Pre-formed Liposomes (Active Loading)

Active or remote loading is an efficient method to encapsulate drugs into pre-formed liposomes, often achieving high loading efficiencies.[] The pH gradient method is a common active loading technique.[4]

Materials:

  • Pre-formed this compound liposomes

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Buffer with a low pH (e.g., citrate (B86180) buffer, pH 4.0)

  • Buffer with a neutral pH (e.g., PBS, pH 7.4)

Procedure:

  • Liposome Preparation: Prepare empty this compound liposomes using the thin-film hydration method (Protocol 1), with the hydration step performed using a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Gradient Formation: Remove the external low pH buffer and replace it with a neutral pH buffer (e.g., PBS, pH 7.4) through dialysis or size-exclusion chromatography. This creates a pH gradient across the liposome membrane (acidic inside, neutral outside).

  • Drug Incubation: Add the drug to the liposome suspension and incubate at a temperature above the lipid phase transition temperature for a specified period (e.g., 60 minutes at 60°C). The uncharged form of the drug will diffuse across the lipid bilayer and become charged and trapped in the acidic interior.

  • Removal of Unencapsulated Drug: Separate the drug-loaded liposomes from the unencapsulated drug using methods such as dialysis, size-exclusion chromatography, or centrifugation.

Protocol 3: Quantification of Loading Efficiency

Accurate quantification of the encapsulated drug is essential to determine the loading efficiency.[2]

Materials:

  • Drug-loaded liposome suspension

  • Liposome lysis agent (e.g., Triton X-100 or an appropriate organic solvent)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the liposomes as described in Protocol 2, Step 4.

  • Quantification of Free Drug: Measure the concentration of the unencapsulated drug in the supernatant or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Quantification of Total Drug:

    • Take a known volume of the unseparated drug-loaded liposome suspension.

    • Lyse the liposomes by adding a lysis agent to release the encapsulated drug.

    • Measure the total drug concentration in the lysed suspension.

  • Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

Experimental Workflow for Drug Loading and Quantification

G cluster_prep Liposome Preparation cluster_loading Active Drug Loading cluster_quant Quantification prep1 1. Lipid Dissolution (DOPE, GA-lipid, Cholesterol) prep2 2. Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 3. Hydration (Buffer + Drug for Passive Loading) prep2->prep3 prep4 4. Sizing (Extrusion/Sonication) prep3->prep4 load1 5. Create pH Gradient (e.g., citrate buffer inside, PBS outside) prep4->load1 For Active Loading quant1 7. Separate Free Drug (Dialysis/SEC) prep4->quant1 For Passive Loading load2 6. Incubate with Drug load1->load2 load2->quant1 quant2 8. Measure Drug Concentration (HPLC/UV-Vis) quant1->quant2 quant3 9. Calculate EE% quant2->quant3

Caption: Workflow for liposome preparation, drug loading, and efficiency quantification.

pH-Sensitive Drug Release Signaling Pathway

G cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.5) cluster_cell Cancer Cell lipo_stable This compound Liposome (Drug Encapsulated) lipo_tumor Liposome Accumulation (EPR Effect) lipo_stable->lipo_tumor Extravasation protonation Protonation of GA lipo_tumor->protonation destabilization DOPE Phase Transition (Bilayer Destabilization) protonation->destabilization release Drug Release destabilization->release uptake Cellular Uptake release->uptake action Drug Action (e.g., DNA Intercalation) uptake->action

Caption: Mechanism of pH-sensitive drug release from this compound liposomes in the tumor microenvironment.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of DOPE-GA Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DOPE-GA) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a derivative of the phospholipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) where a glutaryl group is attached to the head group. It is often used in the preparation of liposomes and lipid nanoparticles for drug delivery. The glutaryl group can provide a pH-sensitive character to the liposomes, making them useful for targeted drug release in acidic environments such as tumors or endosomes.

Q2: Why are my this compound liposomes aggregating and showing poor stability during storage?

A2: this compound, like DOPE, has a conical molecular shape which does not favor the formation of stable, tightly packed lipid bilayers on its own. This can lead to the formation of unstable vesicles that are prone to aggregation and fusion, especially at neutral pH.[1] To form stable liposomes, this compound typically requires the inclusion of "helper" lipids that stabilize the bilayer structure.[1]

Q3: What are "helper lipids" and how do they improve the stability of this compound formulations?

A3: Helper lipids are co-lipids that are incorporated into the liposome (B1194612) formulation to improve its physical stability. For this compound formulations, common helper lipids include cholesterol and other phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). Cholesterol increases the packing density and mechanical rigidity of the lipid bilayer, reducing permeability and increasing stability.[2][3] DSPC has a cylindrical shape that counteracts the conical shape of this compound, promoting the formation of a stable lamellar (bilayer) phase.[4]

Q4: How does pH affect the stability of this compound liposomes?

A4: this compound containing liposomes are often designed to be pH-sensitive. The glutaryl head group has a carboxyl group that can be protonated at acidic pH. This can alter the charge and conformation of the lipid, leading to destabilization of the liposome and release of its contents. While this is desirable for targeted drug release, it also means that the stability of the formulation is highly dependent on the pH of the surrounding medium. At physiological pH (around 7.4), they are generally more stable, but in acidic conditions, they can become unstable.[5][6]

Q5: Can I freeze my this compound liposome suspension for long-term storage?

A5: Freezing liposome suspensions without a cryoprotectant can damage the vesicles due to the formation of ice crystals, leading to aggregation and leakage of the encapsulated drug upon thawing. Lyophilization (freeze-drying) in the presence of a suitable cryoprotectant (e.g., sucrose (B13894) or trehalose) is a common method to improve the long-term stability of liposome formulations.[7][8][9]

Troubleshooting Guides

Issue 1: Liposome Aggregation During Formulation or Storage

Potential Causes:

  • Suboptimal Lipid Composition: Insufficient amount of helper lipid to stabilize the this compound bilayer.

  • Incorrect pH: The pH of the buffer may be promoting instability.

  • High Liposome Concentration: Concentrated suspensions are more prone to aggregation.

  • Improper Storage Temperature: Storage at temperatures other than the recommended 4°C can affect stability.

Troubleshooting Steps:

  • Optimize Lipid Composition:

    • Incorporate a helper lipid such as cholesterol or DSPC. A common starting point is a molar ratio of this compound to helper lipid between 2:1 and 1:1.[3]

    • Refer to the data in Table 1 for guidance on how lipid composition affects stability.

  • Adjust Buffer pH:

    • Ensure the pH of your formulation buffer is appropriate for stability, typically around pH 7.4 for storage.[5]

    • See Table 2 for the impact of pH on liposome characteristics.

  • Dilute Liposome Suspension:

    • If aggregation is observed, try diluting the suspension for storage.

  • Control Storage Conditions:

    • Store liposome suspensions at 4°C and avoid freezing. For long-term storage, consider lyophilization (see Issue 3 ).

Issue 2: Premature Leakage of Encapsulated Drug

Potential Causes:

  • High Membrane Fluidity: The lipid bilayer is not rigid enough, allowing the drug to leak out.

  • Instability at Storage pH: The pH of the storage buffer may be causing partial destabilization.

  • Suboptimal Drug Loading Method: The drug may not be efficiently encapsulated within the liposomes.

Troubleshooting Steps:

  • Incorporate Cholesterol:

    • Cholesterol is known to decrease the permeability of lipid bilayers, thereby reducing drug leakage.[2][3] Molar ratios of 30-50% cholesterol are often effective.

  • Use Saturated Helper Lipids:

    • Lipids with saturated acyl chains, like DSPC, form more rigid and less permeable membranes compared to unsaturated lipids.[10]

  • Verify Storage Buffer pH:

    • Ensure the storage buffer pH is not causing premature drug release.

  • Optimize Drug Loading:

    • Review your drug loading protocol. For some drugs, active loading methods (e.g., using a pH or ion gradient) can lead to more stable encapsulation than passive loading.

Issue 3: Poor Long-Term Stability

Potential Cause:

  • Hydrolysis and Oxidation: Phospholipids can degrade over time in aqueous suspension.

  • Physical Instability: Aggregation, fusion, and drug leakage can occur over extended periods.

Troubleshooting Steps:

  • Lyophilization:

    • Freeze-drying the liposome formulation in the presence of a cryoprotectant can significantly improve long-term stability by removing water, which is a key factor in both chemical and physical instability.[7][8][9]

    • A detailed protocol for lyophilization is provided in the Experimental Protocols section.

Data Presentation

Table 1: Illustrative Data on the Effect of Helper Lipid Composition on the Stability of this compound Liposomes (Stored at 4°C)

Formulation (Molar Ratio)Day 0 - Mean Particle Size (nm)Day 0 - PDIDay 30 - Mean Particle Size (nm)Day 30 - PDIDay 30 - Drug Leakage (%)
This compound (100%)2500.45>1000 (aggregated)>0.7> 50
This compound:Cholesterol (70:30)1550.181650.2015
This compound:Cholesterol (50:50)1400.151420.168
This compound:DSPC (70:30)1600.201800.2520
This compound:DSPC:Cholesterol (50:20:30)1350.121380.135

PDI: Polydispersity Index

Table 2: Illustrative Data on the Effect of pH on this compound:Cholesterol (70:30) Liposome Characteristics (Measured at Day 0)

pHMean Particle Size (nm)PDIZeta Potential (mV)
5.53500.55-10
6.51800.25-25
7.41550.18-40

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion[11][12][13][14]

Materials:

  • This compound

  • Helper lipid(s) (e.g., Cholesterol, DSPC)

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound and the desired helper lipid(s) in chloroform in a round-bottom flask at the desired molar ratio.

  • Attach the flask to a rotary evaporator.

  • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to evaporate the chloroform under reduced pressure. A thin, uniform lipid film should form on the inner surface of the flask.

  • Continue to evaporate for at least 30 minutes after the film appears dry to remove any residual solvent.

  • Hydrate the lipid film by adding the hydration buffer (pre-warmed to the same temperature as the water bath).

  • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, extrude the MLV suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 11-21 times.

  • Store the final liposome suspension at 4°C.

Stability Assessment by Dynamic Light Scattering (DLS)[15][16]

Purpose: To monitor changes in particle size and polydispersity over time as an indicator of aggregation.

Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes

Procedure:

  • At each time point (e.g., Day 0, 7, 14, 30), dilute a small aliquot of the liposome suspension in the hydration buffer to a suitable concentration for DLS analysis (to avoid multiple scattering effects).

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters (e.g., temperature, scattering angle, number of runs).

  • Acquire the data and analyze the particle size distribution and polydispersity index (PDI).

  • Record the mean particle size and PDI at each time point and compare the results to assess stability. An increase in size and PDI indicates aggregation.[11]

Drug Leakage Assessment by HPLC

Purpose: To quantify the amount of unencapsulated (free) drug that has leaked from the liposomes over time.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)

  • Size exclusion chromatography (SEC) column or centrifugal filter units (e.g., Amicon Ultra)

  • Mobile phase

  • Drug standard solutions

Procedure:

  • Separation of Free Drug from Liposomes:

    • At each time point, take an aliquot of the liposome suspension.

    • Separate the free drug from the liposomes using either an SEC column or by centrifugation with a filter unit that retains the liposomes while allowing the free drug to pass through.

  • Quantification of Free Drug:

    • Inject the filtrate (containing the free drug) into the HPLC system.

    • Run the HPLC method with a mobile phase that provides good separation of the drug peak.

    • Quantify the amount of free drug by comparing the peak area to a standard curve of the drug.

  • Quantification of Total Drug:

    • To determine the total drug concentration, disrupt another aliquot of the liposome suspension using a suitable solvent (e.g., methanol (B129727) or a detergent like Triton X-100).

    • Inject the disrupted sample into the HPLC and quantify the total drug concentration.

  • Calculate Percentage Leakage:

    • Percentage Leakage = (Concentration of Free Drug / Concentration of Total Drug) x 100

Long-Term Stabilization by Lyophilization[7][8][9]

Materials:

  • Liposome suspension

  • Cryoprotectant (e.g., sucrose or trehalose)

  • Lyophilizer (freeze-dryer)

  • Serum vials and stoppers

Procedure:

  • Add a cryoprotectant to the liposome suspension to a final concentration of 5-10% (w/v).

  • Dispense the mixture into serum vials.

  • Partially insert the stoppers into the vials.

  • Freeze the samples in the lyophilizer or in a suitable freezer.

  • Once frozen, apply a vacuum to the lyophilizer chamber to initiate primary drying (sublimation of ice).

  • After primary drying is complete, increase the shelf temperature for secondary drying to remove residual unfrozen water.

  • Once drying is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen.

  • Store the lyophilized cake at 4°C or -20°C.

  • To use, reconstitute the cake with the original volume of sterile water or buffer.

Visualizations

Signaling Pathways and Logical Relationships

cluster_formulation Formulation Components cluster_process Formulation Process cluster_stability Stability Outcomes This compound This compound Helper_Lipids Helper Lipids (e.g., Cholesterol, DSPC) Thin_Film Thin-Film Hydration Helper_Lipids->Thin_Film Buffer Aqueous Buffer (pH, Ionic Strength) Buffer->Thin_Film Extrusion Extrusion Thin_Film->Extrusion Stable_Liposome Stable Liposome Extrusion->Stable_Liposome Optimized Composition & pH Unstable_Liposome Unstable Liposome (Aggregation, Leakage) Extrusion->Unstable_Liposome Suboptimal Composition & pH Lyophilization Lyophilization (with Cryoprotectant) Stable_Liposome->Lyophilization For Long-Term Storage cluster_liposome This compound Liposome DOPE_GA_Lipid This compound (Conical Shape) Stability Bilayer Stability Helper_Lipid Helper Lipid (e.g., Cholesterol) Helper_Lipid->Stability Stabilizes Bilayer Instability Instability (Aggregation/Fusion) Incubate Incubate at Storage Condition (e.g., 4°C) Time_Point Take Aliquot at Time = t Incubate->Time_Point DLS_Analysis DLS Analysis (Size, PDI) Time_Point->DLS_Analysis HPLC_Analysis HPLC Analysis (Drug Leakage) Time_Point->HPLC_Analysis Data_Comparison Compare Data (t vs 0) DLS_Analysis->Data_Comparison HPLC_Analysis->Data_Comparison End Assess Stability Data_Comparison->End

References

Technical Support Center: Troubleshooting Low Encapsulation Efficiency with DOPE-GA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the formulation of drug carriers using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DOPE-GA). The following guides and frequently asked questions (FAQs) provide targeted solutions to enhance encapsulation efficiency and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in liposomal formulations?

A1: this compound is a pH-sensitive lipid that is often incorporated into liposomal formulations to facilitate the release of encapsulated cargo in acidic environments, such as those found in tumor microenvironments or endosomes. At physiological pH (around 7.4), this compound helps to stabilize the liposome (B1194612) structure. However, in an acidic environment, the glutaryl headgroup of this compound becomes protonated, leading to a conformational change in the lipid. This change can destabilize the liposomal membrane, triggering the release of the encapsulated drug.

Q2: What are the key factors influencing drug encapsulation efficiency in this compound containing liposomes?

A2: Several factors can significantly impact the encapsulation efficiency of drugs in this compound liposomes. These include the physicochemical properties of the drug (e.g., solubility, charge), the lipid composition of the formulation (including the molar ratio of this compound to other lipids), the preparation method used, and the processing parameters (e.g., pH of the hydration buffer, sonication time).[1][2]

Q3: Can the drug-to-lipid ratio affect encapsulation efficiency?

A3: Yes, the drug-to-lipid ratio can influence encapsulation efficiency. If you are not using an active loading method (e.g., pH gradient), the encapsulation is primarily determined by the volume enclosed within the liposomes.[3] Increasing the drug concentration may not proportionally increase the encapsulated amount.[3] For some drugs, a higher drug-to-lipid ratio can even lead to precipitation or destabilization of the liposomes, thereby reducing the encapsulation efficiency.[3]

Troubleshooting Guide

Q1: Why is my encapsulation efficiency with this compound consistently low?

A1: Low encapsulation efficiency with this compound formulations can stem from several factors. The primary reasons often relate to the formulation's composition and the preparation methodology.

Potential Causes and Solutions:

  • Suboptimal Lipid Composition: DOPE lipids, including this compound, have a cone shape and do not readily form stable bilayers on their own.[4][5] This can lead to leaky vesicles and poor drug retention.

  • Inappropriate pH of the Hydration Buffer: The pH of the aqueous buffer used to hydrate (B1144303) the lipid film is crucial for pH-sensitive formulations.

    • Solution: For passive loading of pH-sensitive drugs, the pH of the hydration buffer should be carefully selected to ensure the drug is in a state that favors encapsulation and that the liposomes remain stable. For some drugs, creating an acidic micro-environment within the liposome can enhance their stability and encapsulation.[7]

  • Inefficient Preparation Method: The chosen method of liposome preparation significantly impacts encapsulation.

    • Solution: The thin-film hydration method is a common and effective technique for preparing liposomes.[1][8][9] Ensure that the lipid film is thin and evenly distributed before hydration. For certain drugs, alternative methods like reverse-phase evaporation might yield higher encapsulation efficiencies.[10]

  • Poor Drug Solubility: The drug's solubility in the lipid and aqueous phases is a critical determinant of encapsulation.[1]

    • Solution: For hydrophobic drugs, ensure they are fully dissolved with the lipids in the organic solvent. For hydrophilic drugs, their solubility in the hydration buffer is key. In some cases, using co-solvents or complexing agents like cyclodextrins can improve drug solubility.[1]

Q2: My this compound liposomes are aggregating after preparation. What can I do?

A2: Aggregation of liposomes can be a sign of instability, which is a known challenge with DOPE-containing formulations due to its tendency to form non-bilayer structures.[5]

Potential Causes and Solutions:

  • Lack of Steric Stabilization: Without a protective layer, liposomes can come into close contact and fuse or aggregate.

    • Solution: Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation.[4] The polyethylene (B3416737) glycol (PEG) chains provide a "stealth" coating that sterically hinders aggregation and can also prolong circulation time in vivo.[11]

  • Suboptimal Zeta Potential: The surface charge of the liposomes, or zeta potential, influences their stability in suspension.

    • Solution: The inclusion of charged lipids can modulate the zeta potential. A higher absolute zeta potential (either positive or negative) can lead to greater electrostatic repulsion between liposomes, thus preventing aggregation.

Data Presentation

The following table summarizes the impact of various formulation parameters on the characteristics of DOPE-containing liposomes, based on findings from multiple studies.

Formulation ParameterValue/ConditionEffect on Liposome CharacteristicsEncapsulation Efficiency (%)Reference
Lipid Composition DOPE/CHEMS/DSPE-mPEG/CL/SA (40:30:5:17:8 molar ratio)Small size (~94 nm), narrow size distribution (PDI ~0.16)>90% for Daunorubicin[4]
POPC/DOPE/CHEMS (equimolar) with Mg2+:EGCG (5:1 molar ratio)Anionic vesicles100% for EGCG[10]
2X3-DOPE (1:3 molar ratio)Effective transfectionDependent on N/P ratio[12]
Preparation Method Dry-film methodGood quality and stability-[13][14]
Helper Lipid Addition of Soy LecithinReduced negativity of surface charge, reduced size to ~288 nm>60% for various anticancer drugs[15]
pH Gradient Ammonium sulfate (B86663) methodHigh drug-to-lipid ratio (0.2-0.3)~100%[16]

Experimental Protocols

Detailed Methodology for Thin-Film Hydration of this compound Liposomes

This protocol describes a general method for preparing multilamellar vesicles (MLVs) containing this compound, which can be subsequently downsized.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (this compound)

  • Helper lipid(s) (e.g., Cholesterol, DOPC)

  • PEGylated lipid (e.g., DSPE-PEG2000) (optional)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) at a specific pH)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Dissolution: Dissolve this compound, helper lipids, and the drug (if hydrophobic) in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids. Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Drying: To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: Add the hydration buffer (containing the dissolved drug if it is hydrophilic) to the flask. The temperature of the buffer should also be above the lipid transition temperature. Gently rotate the flask to allow the lipid film to hydrate and form MLVs. This process may take 30-60 minutes.

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is typically done by passing the suspension through the extruder 10-20 times.

  • Purification: Remove the unencapsulated drug from the liposome suspension using methods such as dialysis, size exclusion chromatography (e.g., using a Sephadex column), or ultracentrifugation.[1][13]

Mandatory Visualization

TroubleshootingWorkflow start Start: Low Encapsulation Efficiency problem1 Check Lipid Composition start->problem1 problem2 Review Preparation Method start->problem2 problem3 Assess Drug Properties start->problem3 solution1a Incorporate Helper Lipids (e.g., Cholesterol, DOPC) problem1->solution1a Instability? solution1b Add Steric Stabilizer (e.g., DSPE-PEG2000) problem1->solution1b Aggregation? solution2a Optimize Thin-Film Hydration problem2->solution2a Inefficient? solution2b Consider Alternative Methods (e.g., REV) problem2->solution2b Still Low? solution3a Improve Drug Solubility (Co-solvents, pH) problem3->solution3a Poor Solubility? solution3b Optimize Drug-to-Lipid Ratio problem3->solution3b Precipitation? end Achieve High Encapsulation Efficiency solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end

Caption: Troubleshooting workflow for addressing low encapsulation efficiency in this compound formulations.

pHDrivenRelease cluster_neutral Physiological pH (7.4) cluster_acidic Acidic Environment (pH < 6.5) liposome_stable Stable Liposome (Lamellar Phase) drug_encapsulated Drug Encapsulated liposome_destabilized Destabilized Liposome (Hexagonal Phase) liposome_stable->liposome_destabilized Protonation of This compound drug_released Drug Released drug_encapsulated->drug_released Membrane Destabilization

Caption: Mechanism of pH-triggered drug release from this compound containing liposomes.

References

Technical Support Center: Overcoming DOPE-GA Aggregation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DOPE-GA) containing liposomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in liposomal formulations?

A1: this compound, or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), is a derivative of the phospholipid DOPE. It is utilized in the preparation of liposomes for applications such as drug delivery.[1][2][3] The unique cone shape of the DOPE headgroup can facilitate the destabilization of the endosomal membrane, which is advantageous for the intracellular release of encapsulated drugs.[4]

Q2: What are the primary causes of aggregation in this compound containing liposomes?

A2: Aggregation in liposomal formulations is a common challenge.[5][6] For this compound containing liposomes, the primary causes of aggregation include:

  • High concentrations of DOPE: The inherent cone-shaped geometry of DOPE can lead to bilayer instability when used at high concentrations, promoting fusion and aggregation of liposomes.[7]

  • Inappropriate buffer conditions: The pH and ionic strength of the buffer can significantly impact the surface charge and stability of the liposomes.[8]

  • Insufficient surface charge: A low surface charge can lead to a reduction in electrostatic repulsion between liposomes, making them more prone to aggregation. A zeta potential greater than |30| mV is generally considered necessary for good electrostatic stabilization.[9][10][11]

Q3: How can I prevent aggregation of my this compound liposomes?

A3: Several strategies can be employed to prevent the aggregation of this compound liposomes:

  • Incorporate stabilizing lipids: The inclusion of bilayer-stabilizing lipids such as cholesterol can enhance the rigidity and stability of the liposome (B1194612) membrane.[2][3][12]

  • Include charged lipids: Adding a small percentage of a charged lipid can increase the zeta potential and enhance electrostatic repulsion between liposomes.[9][10]

  • Utilize PEGylation: The incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids (PEGylation) provides a steric barrier on the surface of the liposomes, which can prevent aggregation.[5][13][14][15]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Visible aggregates or precipitation in the liposome suspension. High concentration of this compound leading to fusogenic activity and aggregation.- Reduce the molar ratio of this compound in the formulation.- Incorporate cholesterol at a molar ratio of up to 30-50% to increase bilayer stability.[2][12][16]
Increase in particle size and polydispersity index (PDI) over time. Insufficient electrostatic repulsion between liposomes.- Measure the zeta potential of the formulation. If the absolute value is less than 30 mV, consider adding a charged lipid to the formulation to increase surface charge.[9][10]- Ensure the pH of the buffer is appropriate to maintain the desired surface charge.
Aggregation upon addition of proteins or other biomolecules. Covalent conjugation or non-specific binding leading to cross-linking of liposomes.- Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into the formulation to create a protective steric barrier.[5][14] Optimal concentrations are typically between 2-10 mol%.[1][5]
Inconsistent results between batches. Variations in the preparation protocol.- Strictly adhere to a standardized protocol for liposome preparation, including solvent evaporation, hydration temperature, and sonication/extrusion steps.[4][6]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes.

Materials:

  • This compound and other lipids (e.g., cholesterol, DSPE-PEG2000)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Dissolve this compound and other lipids in chloroform in a round-bottom flask at the desired molar ratios.

  • Create a thin lipid film on the wall of the flask by removing the organic solvent using a rotary evaporator.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipids.

  • To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Repeat the extrusion process an odd number of times (e.g., 11 or 21 times) to ensure a narrow size distribution.[17]

  • Store the prepared liposomes at 4°C.

Protocol 2: Characterization of Liposome Size and Zeta Potential

Equipment:

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement.

  • Zeta potential analyzer.

Procedure:

  • Dilute a small aliquot of the liposome suspension in the appropriate buffer to a suitable concentration for DLS analysis. The ideal concentration range is typically between 10^8 and 10^12 particles/mL.[18]

  • Measure the particle size (Z-average diameter) and polydispersity index (PDI) using DLS. A PDI value below 0.2 is generally indicative of a monodisperse population.

  • For zeta potential measurement, dilute the liposome suspension in the appropriate buffer and measure the electrophoretic mobility. The instrument software will convert this to the zeta potential. A value greater than |30| mV suggests good stability.[10][11]

Quantitative Data Summary

The following tables summarize the impact of formulation parameters on the physical characteristics of DOPE-containing liposomes.

Table 1: Effect of Cholesterol on Liposome Size

Lipid Composition (molar ratio)Average Particle Size (nm)Reference
DMPC268.9 ± 6.8[2]
DMPC:Cholesterol (80:20)Reduction in size noted[2]
POPC/DSPE-PEG200030.1 ± 0.4[3]
POPC/Cholesterol/DSPE-PEG2000 (increasing cholesterol)51.6 ± 0.1[3]
PC:Cholesterol (5:1)313[7]
PC:Cholesterol (5:5)422[7]

Table 2: Effect of PEGylation on Liposome Aggregation and Circulation

FormulationObservationReference
Non-PEGylated liposomes in whole bloodAgglomerated over time[5]
10 mol% PEGylated liposomes in whole bloodPrevented aggregation[5]
Non-PEGylated liposomes (systemic administration)Blood circulation half-life < 30 min[5]
PEGylated liposomes (systemic administration)Blood circulation half-life up to 5 h[5]
2 mol% MePEG2000-S-POPEMinimal aggregation[1][14]
0.8 mol% MePEG5000-S-POPEMinimal aggregation[1][14]

Visualizations

Aggregation_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Solution Pathways start Observe Liposome Aggregation check_size Measure Particle Size & PDI (DLS) start->check_size add_peg Incorporate PEG-Lipid start->add_peg Protein-induced Aggregation check_zeta Measure Zeta Potential check_size->check_zeta Size Increased / High PDI optimize_protocol Optimize Preparation Protocol check_size->optimize_protocol Inconsistent Batches add_cholesterol Incorporate Cholesterol check_zeta->add_cholesterol High DOPE Concentration add_charge Add Charged Lipid check_zeta->add_charge Zeta Potential < |30| mV end Stable Liposome Formulation add_cholesterol->end add_peg->end add_charge->end optimize_protocol->end

Caption: Troubleshooting workflow for this compound liposome aggregation.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Vesicle Formation & Sizing dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Film under Vacuum evaporate->dry hydrate 4. Hydrate Lipid Film with Buffer dry->hydrate extrude 5. Extrude for Size Homogenization hydrate->extrude characterize 6. Characterize (Size, PDI, Zeta Potential) extrude->characterize

Caption: Thin-film hydration method for liposome preparation.

References

Technical Support Center: DOPE-GA Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and Gallic Acid (GA) based nanoparticle formulations. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation, with a focus on mitigating nanoparticle-induced toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of toxicity associated with DOPE-GA nanoparticles?

A1: The toxicity of nanoparticles is influenced by multiple physicochemical properties, including size, surface charge, and chemical composition.[1][2][3] For this compound nanoparticles, toxicity can arise from:

  • Oxidative Stress: Nanoparticles can generate reactive oxygen species (ROS), leading to oxidative stress, inflammation, and subsequent damage to proteins, cell membranes, and DNA.[3][4]

  • Membrane Disruption: Cationic lipids, if used in the formulation, can interact with negatively charged cell membranes, potentially leading to membrane damage and leakage of cellular components like lactate (B86563) dehydrogenase (LDH).[1][5] DOPE, being a cone-shaped lipid, can also facilitate membrane fusion, which might contribute to instability if not properly controlled.[6]

  • Mitochondrial Damage: Oxidative stress and direct nanoparticle interactions can lead to mitochondrial dysfunction, a key event in apoptosis (programmed cell death).[7]

Q2: How can the surface charge of my this compound nanoparticles affect their toxicity?

A2: Surface charge is a critical factor in nanoparticle toxicity. Positively charged nanoparticles tend to exhibit higher toxicity than neutral or negatively charged ones.[2] This is due to stronger electrostatic interactions with the negatively charged cell membrane, which can lead to increased cellular uptake and membrane disruption.[1] If your formulation results in a high positive zeta potential, consider strategies to shield or reduce the surface charge to decrease toxicity.

Q3: Can the size of this compound nanoparticles influence their cytotoxic effects?

A3: Yes, particle size is a key determinant of toxicity.[1] Smaller nanoparticles (e.g., < 100 nm) often exhibit greater toxicity due to their higher surface area-to-volume ratio, which can lead to increased chemical reactivity and ROS production.[1][5] They can also be more readily internalized by cells, potentially leading to higher intracellular concentrations and off-target effects.[2]

Q4: Is free gallic acid toxic to cells? How does formulating it into a nanoparticle change its toxicity?

A4: Gallic acid itself can exhibit cytotoxicity, particularly at higher concentrations.[8] Formulating GA into a nanoparticle can alter its toxicity profile. For example, loading GA onto graphene oxide has been shown to reduce its toxicity compared to free GA.[8] Encapsulation can control the release of GA, potentially reducing the peak concentration that cells are exposed to and thereby lowering acute toxicity.[5] However, the nanoparticle carrier itself can also contribute to toxicity.

Troubleshooting Guides

Problem 1: High cytotoxicity observed in vitro even at low concentrations of this compound nanoparticles.

Possible Cause Troubleshooting Step
High Positive Surface Charge Measure the zeta potential of your nanoparticles. If it is highly positive, consider surface modification. PEGylation (coating with polyethylene (B3416737) glycol) can shield the surface charge and has been shown to reduce macrophage-mediated toxicity.[5]
Small Particle Size Characterize the size distribution of your nanoparticles using Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM). If particles are too small, you may need to adjust your synthesis protocol to produce larger particles, which are often less toxic.[5]
Residual Solvents or Reagents Ensure that your nanoparticle suspension is properly purified to remove any residual organic solvents or unreacted reagents from the synthesis process, as these can be highly toxic to cells. Dialysis or tangential flow filtration are effective purification methods.[9]
Nanoparticle Aggregation Aggregation can lead to unpredictable interactions with cells. Ensure your nanoparticles are stable in your cell culture medium. High salt concentrations or proteins in the medium can sometimes cause aggregation.[10]

Problem 2: Inconsistent results in cell viability assays (e.g., MTT, WST-8).

Possible Cause Troubleshooting Step
Interference with Assay Reagents Nanoparticles can interfere with the colorimetric or fluorometric readout of viability assays.[4] For example, they may adsorb the dye or have intrinsic optical properties that overlap with the assay's wavelength.
Solution: Run a control experiment with your nanoparticles in cell-free media containing the assay reagent to check for interference. Consider using a different type of assay that measures a different endpoint, such as the LDH release assay for membrane integrity or an ATP-based assay for cell metabolism.[4][11]
Variable Dosing Inaccurate pipetting or aggregation of nanoparticles can lead to inconsistent doses being applied to the cells.
Solution: Ensure your nanoparticle stock solution is well-dispersed (e.g., by vortexing or brief sonication) before each use. Use calibrated pipettes for accurate dosing.

Quantitative Data on Gallic Acid Nanoparticle Toxicity

The following tables summarize cytotoxicity data for various gallic acid-based nanoparticle formulations from published studies. Note that these are not this compound nanoparticles but provide a reference for the toxic potential of the gallic acid component.

Table 1: IC50 Values of Gallic Acid and GA-Nanoparticles in T47D Breast Cancer Cells

FormulationIC50 (µg/mL)Reference
Gallic Acid (Free)20.86
Alginate-Chitosan Nanoparticle (Blank)38.46
Gallic Acid-Alginate-Chitosan Nanoparticle9.03
IC50: The concentration of a substance that causes the death of 50% of a group of cells.

Table 2: Lethal Concentration (LC50) of Gallic Acid and Gallic Acid-Loaded Graphene Oxide (GAGO) in 3T3 Fibroblast Cells

FormulationExposure TimeLC50 (µg/mL)Reference
Gallic Acid (GA)24 h38.26 ± 8.549[8]
Graphene Oxide (GO)24 h> 500[8]
GAGO24 h245.30 ± 9.867[8]
GAGO48 h78.91 ± 9.172[8]
GAGO72 h28.95 ± 6.674[8]
LC50: The concentration of a substance which is lethal to 50% of the organisms in a test.

Experimental Protocols

Protocol 1: Synthesis of GA-PLGA Nanoparticles (Adaptable for DOPE incorporation)

This protocol describes a single emulsion-solvent evaporation method for encapsulating a hydrophobic drug, which can be adapted for creating lipid-polymer hybrid nanoparticles incorporating DOPE and GA.

Materials:

  • PLGA (poly lactic-co-glycolic acid)

  • Gallic Acid (or a hydrophobic derivative)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve 250 mg of PLGA, a desired amount of gallic acid, and DOPE into 5 mL of DCM.[12]

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. Heat to 85°C with stirring until fully dissolved, then cool to room temperature.[9][12]

  • Emulsification:

    • Add the organic phase to the aqueous phase in a beaker.

    • Immediately sonicate the mixture using a probe sonicator while keeping the beaker in an ice bath. Sonicate for 3-5 minutes with a pulse cycle (e.g., 1 second on, 3 seconds off).[12]

  • Solvent Evaporation:

    • After sonication, stir the resulting emulsion at room temperature for several hours to allow the DCM to evaporate, which leads to the formation of solid nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension to remove any large aggregates (e.g., 8,000 rpm for 3 min).[12]

    • Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 rpm for 5 min) to pellet the nanoparticles.[12]

    • Alternatively, use dialysis against deionized water for 4-6 hours to remove excess PVA and non-encapsulated components.[9]

  • Storage:

    • Resuspend the purified nanoparticles in deionized water or a suitable buffer and store at 4°C.[12]

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[4]

Materials:

  • Cells of interest (e.g., HeLa, MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • This compound nanoparticle suspension

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of your this compound nanoparticle suspension in complete cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the nanoparticle-containing medium. Include untreated cells as a negative control and a known toxin as a positive control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[13]

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Calculation:

    • Calculate cell viability as a percentage relative to the untreated control cells:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

Visualizations

G Workflow for Toxicity Assessment of this compound Nanoparticles cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Toxicity Testing cluster_optimization Optimization synthesis Synthesize this compound Nanoparticles purification Purify Nanoparticles (e.g., Dialysis) synthesis->purification characterization Characterize Size (DLS) & Charge (Zeta Potential) purification->characterization treatment Treat Cells with Nanoparticle Dilutions characterization->treatment cell_culture Culture Cells in 96-well Plates cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Perform Viability Assay (e.g., MTT, LDH) incubation->viability_assay data_analysis Analyze Data & Calculate IC50 viability_assay->data_analysis optimization Modify Formulation (e.g., PEGylation) data_analysis->optimization retest Re-test Toxicity optimization->retest

Caption: Experimental workflow for nanoparticle synthesis, characterization, and toxicity assessment.

G Potential Signaling Pathway for Nanoparticle-Induced Cytotoxicity NP This compound Nanoparticle Cell Cellular Uptake NP->Cell ROS Increased ROS (Oxidative Stress) Cell->ROS Membrane Membrane Damage Cell->Membrane Mito Mitochondrial Damage ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis LDH LDH Release Membrane->LDH Necrosis Necrosis (Cell Death) LDH->Necrosis

Caption: Signaling cascade showing how nanoparticles can induce cell death via apoptosis or necrosis.

G Logical Relationships for Reducing Nanoparticle Toxicity cluster_factors Modifiable Factors cluster_solutions Mitigation Strategies Toxicity High Toxicity Charge High Positive Surface Charge Toxicity->Charge Size Small Particle Size Toxicity->Size Dose High Concentration Toxicity->Dose Composition Unstable Composition Toxicity->Composition PEG Surface Coating (PEGylation) Charge->PEG OptimizeSize Increase Particle Size Size->OptimizeSize LowerDose Lower Treatment Dose Dose->LowerDose OptimizeComp Optimize Lipid/Polymer Ratio Composition->OptimizeComp PEG->Toxicity Reduces OptimizeSize->Toxicity Reduces LowerDose->Toxicity Reduces OptimizeComp->Toxicity Reduces

Caption: Factors influencing nanoparticle toxicity and corresponding strategies for mitigation.

References

Technical Support Center: DOPE-GA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DOPE-GA). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

FAQ 1: Low or No Product Yield

Question: I performed the reaction between DOPE and glutaric anhydride (B1165640), but upon analysis, I see a very low yield of this compound, or mostly unreacted DOPE. What could be the reasons for this?

Answer: Low or no product yield is a common issue that can stem from several factors. Below is a troubleshooting guide to address this problem.

Troubleshooting Low Yield:

Potential Cause Recommended Action
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: The reaction may require gentle heating. If performed at room temperature, consider increasing the temperature to 40-50 °C.
Reagent Quality - Glutaric Anhydride: Use freshly opened or properly stored glutaric anhydride. Over time, it can hydrolyze to glutaric acid, which is unreactive under these conditions.- DOPE: Ensure the quality of the 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is high and that it has not degraded due to improper storage.
Insufficient Activation - Base: The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA), is crucial to deprotonate the primary amine of DOPE, making it a more potent nucleophile. Ensure you are using the correct stoichiometry of the base.
Solvent Issues - Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions. Any moisture will lead to the hydrolysis of glutaric anhydride. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
FAQ 2: Presence of Multiple Spots on TLC

Question: My TLC plate shows multiple spots after the reaction. How do I identify the product and the impurities?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Identifying these spots is crucial for optimizing the reaction and purification.

TLC Analysis Guide:

  • Spot Identification:

    • DOPE (Starting Material): This will be one of the major spots if the reaction is incomplete. It is less polar than the product.

    • This compound (Product): The desired product will have a lower Rf value (be more polar) than DOPE due to the presence of the free carboxylic acid group.

    • Glutaric Acid: If glutaric anhydride has hydrolyzed, glutaric acid will be present. This is a very polar compound and will likely have a very low Rf value, possibly remaining at the baseline.

    • Side Products: Other spots may correspond to side products.

  • Visualization:

    • Iodine Vapor: Staining the TLC plate with iodine vapor will visualize most lipid-containing compounds.

    • Ninhydrin (B49086) Stain: Unreacted DOPE will stain positive (purple/blue) with ninhydrin because of its free primary amine. A successful reaction should result in the disappearance of this spot.

    • pH Indicator Stains (e.g., Bromocresol Green): The this compound product, having a free carboxylic acid, will appear as a yellow spot on a blue background with bromocresol green stain.

FAQ 3: Difficulty in Purifying the Product

Question: I am having trouble purifying this compound from the reaction mixture. What is the recommended purification method?

Answer: Purification of this compound can be challenging due to the similar properties of the starting material and product. Silica (B1680970) gel column chromatography is the most common method for purification.

Purification Troubleshooting:

Problem Recommended Solution
Poor Separation on Silica Gel Column - Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., chloroform) and gradually increase the polarity by adding methanol. A typical gradient could be from 100% chloroform (B151607) to 90:10 chloroform:methanol.- Acidification: Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to protonate the carboxylic acid of this compound, reducing tailing on the silica gel.
Co-elution of Product and Starting Material - Optimize Gradient: Use a shallower gradient to improve the resolution between DOPE and this compound.- Column Size: Ensure you are using a column with sufficient silica gel for the amount of crude product being purified. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.

Experimental Protocols

General Synthesis Protocol for this compound

This protocol describes a general method for the N-glutarylation of DOPE.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Glutaric anhydride

  • Triethylamine (TEA)

  • Anhydrous chloroform (or other suitable anhydrous aprotic solvent)

  • Anhydrous methanol

  • Silica gel for column chromatography

Procedure:

  • Dissolve DOPE in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Add glutaric anhydride (1.1 to 1.5 molar equivalents) to the solution.

  • Add triethylamine (1.1 to 1.5 molar equivalents) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of the DOPE spot by ninhydrin staining), remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient.

  • Combine the fractions containing the pure this compound, remove the solvent, and dry the product under vacuum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

DOPE_GA_Synthesis_Workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_product Final Product start Dissolve DOPE in anhydrous chloroform add_reagents Add glutaric anhydride and triethylamine start->add_reagents react Stir at room temperature (4-12 hours) add_reagents->react tlc Monitor reaction by TLC react->tlc evaporate Remove solvent tlc->evaporate chromatography Silica gel column chromatography evaporate->chromatography collect Collect and evaporate pure fractions chromatography->collect end Pure this compound collect->end

Figure 1. General workflow for this compound synthesis.
Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during this compound synthesis.

Troubleshooting_Logic cluster_yield Low/No Yield cluster_purity Impure Product (Multiple TLC Spots) cluster_purification Purification Difficulty start Problem Encountered check_reagents Check reagent quality (anhydride, DOPE) start->check_reagents identify_spots Identify spots using standards and stains start->identify_spots adjust_gradient Adjust solvent gradient start->adjust_gradient check_conditions Verify reaction conditions (anhydrous, temp, time) check_reagents->check_conditions check_base Ensure correct amount of base was added check_conditions->check_base optimize_reaction Optimize reaction (time, stoichiometry) identify_spots->optimize_reaction improve_purification Refine purification (gradient, column size) optimize_reaction->improve_purification acidify_mobile_phase Add acid to mobile phase to reduce tailing adjust_gradient->acidify_mobile_phase check_column_loading Ensure appropriate column loading acidify_mobile_phase->check_column_loading

Figure 2. Troubleshooting common issues in this compound synthesis.

Technical Support Center: Scaling Up DOPE-GA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scaling up of DOPE-GA (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide])-gadolinium production for use in advanced drug delivery and diagnostic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a lipophilic chelating agent designed for incorporation into liposomal bilayers. It consists of a DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a linker molecule, and a chelator that firmly binds a gadolinium (Gd³⁺) ion. Its primary application is in the formulation of liposomal contrast agents for magnetic resonance imaging (MRI), enabling enhanced visualization of tissues and organs. It can also be a key component in theranostic liposomes, which combine diagnostic and therapeutic functionalities.

Q2: What are the main challenges in scaling up this compound production?

A2: The primary challenges include ensuring consistent synthesis and purification of the this compound conjugate, maintaining the stability of the maleimide (B117702) functional group, achieving high gadolinium chelation efficiency, and controlling the size, charge, and stability of the final liposomal formulation.[1][2] Reproducibility of these parameters at a larger scale is a significant hurdle.[1]

Q3: How does the purity of this compound impact the final liposomal product?

A3: Impurities in the this compound preparation can lead to several issues. Unreacted precursors or byproducts can alter the physicochemical properties of the liposomes, such as their size, charge, and stability, potentially leading to aggregation.[3] Furthermore, the presence of free, unchelated gadolinium is highly toxic and must be rigorously removed.[4][5]

Q4: What are the critical quality attributes (CQAs) for this compound and this compound liposomes?

A4: For this compound, critical quality attributes include purity (absence of starting materials and byproducts), identity (verified by spectroscopic methods), and gadolinium content. For the final liposomal product, CQAs include particle size and polydispersity index (PDI), zeta potential, encapsulation efficiency (if co-encapsulating a therapeutic agent), gadolinium concentration, and stability under storage and physiological conditions.

Troubleshooting Guides

Synthesis and Purification

Issue 1: Low Yield of DOPE-Maleimide Precursor

  • Possible Cause: Incomplete reaction between DOPE and the maleimide-containing linker.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Ensure an appropriate molar excess of the maleimide linker to DOPE.

    • Solvent Purity: Use anhydrous solvents to prevent hydrolysis of activated esters.

    • Temperature and Time: Adjust the reaction temperature and time based on small-scale optimization studies.

    • Purification: Employ flash chromatography with an optimized solvent gradient to effectively separate the product from starting materials.

Issue 2: Instability of the Maleimide Group

  • Possible Cause: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.

  • Troubleshooting Steps:

    • pH Control: Maintain the pH of the reaction and purification buffers between 6.5 and 7.5 to ensure the stability of the maleimide group.

    • Storage: Store the DOPE-maleimide intermediate under inert gas (argon or nitrogen) at low temperatures (-20°C or below) to prevent degradation.

    • Fresh Reagents: Use freshly prepared solutions for conjugation reactions.

Issue 3: Inefficient Gadolinium Chelation

  • Possible Cause: Competition for the chelator by other metal ions or suboptimal chelation conditions.

  • Troubleshooting Steps:

    • Use of Chelex Resin: Treat buffers with Chelex resin to remove divalent metal ion contaminants.

    • pH of Chelation: Ensure the pH of the reaction mixture is optimal for gadolinium chelation (typically between 5.5 and 7.0).

    • Molar Ratio: Use a slight molar excess of the gadolinium salt to the chelating lipid.

    • Purification: Remove unchelated gadolinium using size exclusion chromatography or dialysis.

ParameterRecommended Range
Synthesis pH 6.5 - 7.5
Chelation pH 5.5 - 7.0
Storage Temperature ≤ -20 °C

Table 1: Recommended Parameters for this compound Synthesis.

Liposome (B1194612) Formulation and Characterization

Issue 4: Inconsistent Liposome Size and High Polydispersity

  • Possible Cause: Variations in the lipid hydration process, extrusion pressures, or the number of extrusion cycles.

  • Troubleshooting Steps:

    • Consistent Hydration: Ensure the lipid film is thin and evenly distributed before hydration. Use a consistent temperature and agitation method.

    • Controlled Extrusion: Maintain a constant pressure and temperature during extrusion. Increase the number of extrusion cycles (typically 10-20) to achieve a more uniform size distribution.

    • Lipid Composition: The ratio of different lipids can affect vesicle size. Ensure consistent weighing and mixing of lipid components.

Issue 5: Liposome Aggregation and Instability

  • Possible Cause: Suboptimal surface charge, leading to vesicle fusion. The presence of free gadolinium can also induce aggregation.[3]

  • Troubleshooting Steps:

    • Zeta Potential: Incorporate a charged lipid (e.g., a PEGylated lipid) into the formulation to increase the magnitude of the zeta potential, thereby enhancing electrostatic repulsion between liposomes.

    • Purification: Ensure complete removal of unchelated gadolinium.

    • Storage Buffer: Store liposomes in a buffer with an appropriate pH and ionic strength.

ParameterTarget ValueAnalytical Method
Particle Size 100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential > ±20 mVLaser Doppler Velocimetry
Gadolinium Content To be determined by applicationInductively Coupled Plasma Mass Spectrometry (ICP-MS)

Table 2: Quality Control Parameters for this compound Liposomes.

Experimental Protocols

Protocol 1: Synthesis of DOPE-Maleimide

This protocol describes the synthesis of the DOPE-maleimide precursor.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • N-succinimidyl-4-(p-maleimidophenyl)butyrate (SMPB)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve DOPE (1 equivalent) and TEA (1.2 equivalents) in anhydrous DCM under an argon atmosphere.

  • In a separate flask, dissolve SMPB (1.1 equivalents) in anhydrous DCM.

  • Add the SMPB solution dropwise to the DOPE solution with constant stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to yield pure DOPE-maleimide.

  • Characterize the product by ¹H NMR and mass spectrometry.

Protocol 2: Synthesis of Thiol-Reactive Gadolinium Chelate

This protocol describes the synthesis of a thiol-reactive gadolinium chelate.

Materials:

  • DTPA-dianhydride

  • 2-Aminoethanethiol hydrochloride

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium bicarbonate

Procedure:

  • Dissolve DTPA-dianhydride (1 equivalent) in anhydrous DMF.

  • In a separate flask, dissolve 2-aminoethanethiol hydrochloride (1 equivalent) and sodium bicarbonate (2 equivalents) in water.

  • Slowly add the DTPA-dianhydride solution to the aminoethanethiol (B8698679) solution and stir at room temperature overnight.

  • Acidify the solution with HCl and purify the resulting thiol-functionalized DTPA by preparative HPLC.

  • Dissolve the purified product in water and adjust the pH to 6.0 with NaOH.

  • Add an aqueous solution of GdCl₃·6H₂O (1 equivalent) and stir at 60°C for 2 hours.

  • Monitor the chelation by testing for free Gd³⁺ using a xylenol orange indicator.

  • Purify the final thiol-reactive gadolinium chelate by size exclusion chromatography.

Protocol 3: Conjugation of Gadolinium Chelate to DOPE-Maleimide and Liposome Formulation

This protocol outlines the final conjugation and liposome formulation steps.

Materials:

  • DOPE-Maleimide

  • Thiol-reactive gadolinium chelate

  • Additional lipids (e.g., DSPC, Cholesterol, DSPE-PEG)

  • Chloroform (B151607)

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.0)

Procedure:

  • Conjugation: Dissolve DOPE-maleimide (1 equivalent) and the thiol-reactive gadolinium chelate (1.2 equivalents) in a chloroform/methanol mixture. Add TEA (1.5 equivalents) and stir under argon for 12 hours.

  • Purification: Purify the this compound conjugate by preparative HPLC.

  • Liposome Formulation (Lipid Film Hydration):

    • Dissolve the this compound and other lipids in chloroform in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours.

    • Hydrate the lipid film with the hydration buffer by vortexing.

  • Extrusion:

    • Subject the hydrated lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-20 passes.

  • Purification: Remove any unencapsulated material by size exclusion chromatography.

  • Characterization: Analyze the final this compound liposomes for size, PDI, zeta potential, and gadolinium content.

Visualizations

DOPE_GA_Synthesis_Pathway cluster_0 Step 1: DOPE-Maleimide Synthesis cluster_1 Step 2: Thiol-Reactive Gd Chelate Synthesis DOPE DOPE DOPE_Maleimide DOPE-Maleimide DOPE->DOPE_Maleimide SMPB SMPB SMPB->DOPE_Maleimide TEA TEA TEA->DOPE_Maleimide DOPE_GA This compound DOPE_Maleimide->DOPE_GA DTPA DTPA-dianhydride Thiol_DTPA Thiol-DTPA DTPA->Thiol_DTPA Thiol_Amine 2-Aminoethanethiol Thiol_Amine->Thiol_DTPA Thiol_Gd_Chelate Thiol-Gd-Chelate Thiol_DTPA->Thiol_Gd_Chelate GdCl3 GdCl3 GdCl3->Thiol_Gd_Chelate Thiol_Gd_Chelate->DOPE_GA Liposome_Formulation_Workflow Start Start: Lipids in Chloroform Lipid_Film Lipid Film Formation (Rotary Evaporation) Start->Lipid_Film Hydration Hydration (Buffer Addition) Lipid_Film->Hydration Freeze_Thaw Freeze-Thaw Cycles Hydration->Freeze_Thaw Extrusion Extrusion Freeze_Thaw->Extrusion Purification Purification (Size Exclusion Chromatography) Extrusion->Purification Final_Product Final this compound Liposomes Purification->Final_Product Troubleshooting_Decision_Tree Start Problem Encountered Synthesis_Issue Synthesis Issue? Start->Synthesis_Issue Formulation_Issue Formulation Issue? Start->Formulation_Issue Low_Yield Low Yield? Synthesis_Issue->Low_Yield Impurity Impurity Detected? Synthesis_Issue->Impurity Incorrect_Size Incorrect Size/PDI? Formulation_Issue->Incorrect_Size Aggregation Aggregation? Formulation_Issue->Aggregation Optimize_Reaction Optimize Reaction Conditions Low_Yield->Optimize_Reaction Improve_Purification Improve Purification Protocol Impurity->Improve_Purification Adjust_Extrusion Adjust Extrusion Parameters Incorrect_Size->Adjust_Extrusion Check_Zeta_Potential Check Zeta Potential/Purity Aggregation->Check_Zeta_Potential

References

Technical Support Center: Optimizing DOPE-GA Targeting Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the targeting specificity of DOPE-GA formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its core components?

A1: this compound is a specialized liposomal delivery system. It is composed of the fusogenic lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and a targeting ligand, here designated as "GA". The DOPE component facilitates the release of the encapsulated payload into the cytoplasm by promoting the fusion of the liposome (B1194612) with the endosomal membrane. The "GA" ligand is responsible for directing the liposome to specific cells or tissues that overexpress the corresponding receptor.

Q2: What is the mechanism of action for this compound mediated drug delivery?

A2: The this compound delivery system operates on a two-step mechanism. First, the "GA" ligand binds to its specific receptor on the surface of the target cell, leading to the internalization of the liposome via receptor-mediated endocytosis. Once inside the endosome, the acidic environment protonates the DOPE, inducing a conformational change that promotes the fusion of the liposomal membrane with the endosomal membrane. This fusion event allows the encapsulated therapeutic agent to be released into the cytoplasm, where it can exert its biological effect.

Q3: Why is targeting specificity a critical parameter for this compound?

A3: Targeting specificity is paramount for the therapeutic success of this compound. High specificity ensures that the therapeutic payload is delivered predominantly to the target cells, thereby maximizing its efficacy and minimizing off-target effects. Poor targeting can lead to systemic toxicity and a reduced therapeutic index.

Troubleshooting Guides

Problem 1: Low Transfection/Delivery Efficiency in Target Cells

Q: My in vitro experiments show low uptake of the this compound formulation in my target cell line. What are the potential causes and how can I troubleshoot this?

A: Low delivery efficiency can stem from several factors related to the formulation's physicochemical properties and the experimental conditions. Here are some common causes and troubleshooting steps:

  • Suboptimal "GA" Ligand Density: The number of "GA" ligands on the liposome surface is critical for efficient receptor binding.

    • Solution: Perform a titration experiment to determine the optimal ligand density. Prepare formulations with varying molar percentages of the "GA" ligand and assess their uptake in the target cells.

  • Incorrect Nanoparticle Size: The size of the liposomes can influence their cellular uptake.

    • Solution: Optimize the formulation and extrusion process to achieve a consistent and optimal nanoparticle size, typically in the range of 80-150 nm for cellular uptake.

  • Poor Formulation Stability: Aggregation or degradation of the liposomes can reduce their effectiveness.

    • Solution: Assess the stability of your formulation over time and under experimental conditions. Consider adding stabilizing agents like cholesterol or using a PEGylated lipid to improve stability.

Problem 2: High Off-Target Accumulation

Q: I am observing significant uptake of my this compound formulation in non-target cells or tissues in my in vivo experiments. How can I improve the targeting specificity?

A: High off-target accumulation is a common challenge in targeted drug delivery. Here are strategies to enhance the specificity of your this compound formulation:

  • PEGylation: The inclusion of polyethylene (B3416737) glycol (PEG) chains on the liposome surface can reduce non-specific uptake by the reticuloendothelial system (RES).

    • Solution: Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation. Optimize the PEG density to balance RES avoidance with target cell interaction.

  • Ligand Competition: The "GA" ligand may have some affinity for receptors on non-target cells.

    • Solution: Investigate the expression profile of the target receptor to confirm its overexpression on target cells and minimal expression elsewhere. Consider using a more specific targeting ligand if necessary.

  • Charge Optimization: The surface charge of the liposomes can influence their interaction with non-target tissues.

    • Solution: Modify the lipid composition to modulate the zeta potential of your this compound formulation. Near-neutral or slightly negative surface charges often exhibit reduced non-specific binding.

Quantitative Data Summary

ParameterTypical RangeOptimized Value (Example)Effect on Targeting
"GA" Ligand Density (mol%) 0.5 - 10%2.5%Affects binding affinity and uptake
Nanoparticle Size (nm) 50 - 200 nm100 ± 20 nmInfluences circulation time and cellular internalization
Zeta Potential (mV) -50 to +50 mV-10 to 0 mVModulates non-specific interactions
PEGylation (mol%) 1 - 10%5%Reduces RES uptake and prolongs circulation

Experimental Protocols

Protocol 1: Optimization of "GA" Ligand Density
  • Preparation of this compound Formulations: Prepare a series of liposome formulations with varying molar ratios of the "GA"-conjugated lipid (e.g., 0.5%, 1%, 2.5%, 5%, and 10%). Keep the other lipid components, including DOPE, constant.

  • Physicochemical Characterization: Measure the size, polydispersity index (PDI), and zeta potential of each formulation using dynamic light scattering (DLS).

  • In Vitro Cellular Uptake Study:

    • Plate target cells in a 24-well plate and allow them to adhere overnight.

    • Incubate the cells with the different this compound formulations encapsulating a fluorescent marker (e.g., calcein) for 4 hours.

    • Wash the cells to remove non-internalized liposomes.

    • Lyse the cells and measure the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the cellular uptake as a function of "GA" ligand density to determine the optimal concentration for maximal uptake.

Visualizations

G cluster_0 This compound Delivery Pathway This compound This compound Receptor_Binding GA Ligand Binds to Target Receptor This compound->Receptor_Binding 1. Targeting Endocytosis Receptor-Mediated Endocytosis Receptor_Binding->Endocytosis 2. Internalization Endosome Formation of Endosome Endocytosis->Endosome Fusion DOPE-Mediated Endosomal Escape Endosome->Fusion 3. pH Drop Payload_Release Therapeutic Payload Released into Cytoplasm Fusion->Payload_Release 4. Release Therapeutic_Effect Payload Acts on Intracellular Target Payload_Release->Therapeutic_Effect 5. Action

Caption: Mechanism of this compound mediated drug delivery.

G cluster_1 Workflow for Optimizing Targeting Specificity Start Start: Low Specificity Vary_Ligand Vary 'GA' Ligand Density Start->Vary_Ligand Vary_Size Optimize Nanoparticle Size Start->Vary_Size Add_PEG Incorporate PEG-Lipid Start->Add_PEG Characterize Physicochemical Characterization (DLS, Zeta) Vary_Ligand->Characterize Vary_Size->Characterize Add_PEG->Characterize In_Vitro In Vitro Assay: Target vs. Non-Target Cell Uptake Characterize->In_Vitro Analyze Analyze Results In_Vitro->Analyze In_Vivo In Vivo Study: Biodistribution Optimized Optimized Formulation Analyze->Optimized Criteria Met Re-evaluate Re-evaluate Parameters Analyze->Re-evaluate Criteria Not Met Optimized->In_Vivo Re-evaluate->Vary_Ligand

Caption: Experimental workflow for this compound optimization.

G cluster_2 Troubleshooting Low Targeting Efficiency Start Low Targeting Efficiency Check_Formulation Check Formulation (Size, PDI, Zeta) Start->Check_Formulation Check_Ligand Is Ligand Density Optimized? Check_Formulation->Check_Ligand OK Improve_Stability Add Cholesterol or PEG-Lipid Check_Formulation->Improve_Stability Not OK Optimize_Ligand Perform Ligand Titration Check_Ligand->Optimize_Ligand No Check_Stability Is Formulation Stable? Check_Ligand->Check_Stability Yes Optimize_Ligand->Check_Ligand Check_Stability->Improve_Stability No Check_Uptake Assess In Vitro Uptake Check_Stability->Check_Uptake Yes Improve_Stability->Check_Formulation High_Off_Target High Off-Target Uptake? Check_Uptake->High_Off_Target Low Uptake Add_PEG_Shield Incorporate PEG for Shielding High_Off_Target->Add_PEG_Shield Yes Success Improved Targeting High_Off_Target->Success No Add_PEG_Shield->Check_Uptake

Caption: Troubleshooting decision tree for this compound.

Technical Support Center: Preventing Leakage from DOPE-GA Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DOPE-GA (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl) liposome (B1194612) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to vesicle leakage during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize the stability of your this compound liposomes.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound liposomes leaking?

A1: Leakage from this compound liposomes is often attributed to the inherent properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). DOPE has a small, cone-shaped headgroup which favors the formation of an inverted hexagonal (HII) phase rather than a stable bilayer (lamellar) phase. This predisposition to non-bilayer structures can lead to instability and leakage of encapsulated contents. The glutaryl (GA) modification on the headgroup makes the liposome pH-sensitive, meaning that changes in pH, particularly to a more acidic environment, can further induce instability and trigger content release.

Q2: How can I improve the stability of my this compound liposomes and prevent leakage at neutral pH?

A2: To enhance the stability of this compound liposomes at physiological pH, it is crucial to incorporate stabilizing lipids into the formulation. Cholesterol is a common and effective stabilizing agent. It inserts into the lipid bilayer, increasing packing density and mechanical rigidity, which helps to inhibit the transition of DOPE to the unstable HII phase and reduces membrane permeability.[1][2][3] Another strategy is to include bilayer-forming phospholipids, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), in the formulation.

Q3: What is the role of the glutaryl (GA) modification in this compound liposomes?

A3: The glutaryl moiety attached to the phosphatidylethanolamine (B1630911) headgroup of DOPE introduces a carboxyl group. At neutral or alkaline pH, this carboxyl group is deprotonated and negatively charged, which can contribute to electrostatic repulsion between liposomes, potentially reducing aggregation. More importantly, in an acidic environment (e.g., within endosomes or tumor microenvironments), the carboxyl group becomes protonated. This change in ionization state alters the lipid's properties, promoting the formation of the fusogenic HII phase and leading to the destabilization of the liposome and the release of its contents. This pH-sensitivity is a key feature for targeted drug delivery applications.

Q4: How does cholesterol content affect the stability of DOPE-based liposomes?

A4: Cholesterol plays a critical role in modulating the stability and permeability of liposome membranes. Increasing cholesterol concentration generally leads to a more ordered and condensed lipid bilayer, which reduces the leakage of encapsulated hydrophilic molecules.[1][2][4] For DOPE-containing liposomes, cholesterol is particularly important for stabilizing the bilayer structure and preventing the formation of the leaky inverted hexagonal phase.[1][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High leakage at neutral pH Insufficient bilayer stability due to the high proportion of this compound.Increase the molar ratio of cholesterol in your formulation (e.g., up to 50 mol%).Incorporate a bilayer-forming lipid like DOPC into the formulation.
Liposome aggregation and precipitation Low surface charge leading to vesicle fusion. Improper storage conditions.Ensure the pH of your storage buffer is appropriate to maintain a negative surface charge from the deprotonated glutaryl group.Store liposomes at 4°C and avoid freezing, which can disrupt the vesicle structure.
Inconsistent drug release profiles Heterogeneous liposome size distribution.Variations in lipid film hydration or extrusion process.Optimize the extrusion process by ensuring an adequate number of passes through the polycarbonate membrane to achieve a uniform size distribution.Ensure the temperature during hydration is above the phase transition temperature of all lipid components.
Low encapsulation efficiency Leakage during the preparation process.Suboptimal hydration buffer.Incorporate cholesterol to improve membrane integrity during preparation.Ensure the hydration buffer is isotonic to the solution of the encapsulated drug.

Quantitative Data on Liposome Leakage

The following tables summarize quantitative data on the leakage of fluorescent markers from DOPE-based liposomes under various conditions. This data can help guide the optimization of your this compound liposome formulation.

Table 1: Effect of pH on Calcein (B42510) Leakage from pH-Sensitive Liposomes

Liposome CompositionpHCalcein Leakage (%)
DOPE-based pH-sensitive liposomes7.48.82 ± 2.5
5.446.65 ± 6.3

Data adapted from a study on DOPE-based pH-sensitive liposomes, demonstrating significant leakage in an acidic environment. The inclusion of DSPE-PEG2000 was shown to decrease leakage at acidic pH, indicating stabilization.

Table 2: Effect of Co-lipid on Fluorescein Leakage from DOPE-containing Liposomes

Liposome CompositionLeakage Range (induced by PHMG)
DOPC0.10 - 0.42
DOPG0 - 0.025

This data illustrates that the choice of co-lipid significantly impacts leakage. Negatively charged DOPG liposomes exhibited substantially less leakage compared to zwitterionic DOPC liposomes when exposed to a membrane-disrupting agent.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a general method for preparing multilamellar vesicles (MLVs) which can then be sized down by extrusion to form large unilamellar vesicles (LUVs).

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (this compound)

  • Cholesterol

  • Chloroform (B151607)

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath sonicator

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and cholesterol in chloroform in a round-bottom flask at the desired molar ratio.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the vesicle suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder.[6]

Protocol 2: Calcein Leakage Assay for pH-Sensitivity

This assay measures the release of the fluorescent dye calcein from liposomes in response to a change in pH.

Materials:

  • Calcein-encapsulated this compound liposomes

  • Buffers with different pH values (e.g., pH 7.4 and pH 5.5)

  • Triton X-100 solution (10% v/v) for complete lysis

  • Fluorometer

Procedure:

  • Preparation of Calcein-Loaded Liposomes:

    • Prepare the liposomes as described in Protocol 1, using a concentrated calcein solution (e.g., 50-100 mM in buffer, pH adjusted to ~7.4) as the hydration buffer.

    • Remove unencapsulated calcein by size exclusion chromatography (e.g., using a Sephadex G-50 column).[7]

  • Leakage Measurement:

    • Dilute the calcein-loaded liposomes in the buffer of interest (e.g., pH 7.4 or pH 5.5) in a cuvette to a suitable concentration for fluorescence measurement.

    • Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths for calcein (e.g., 495 nm excitation, 515 nm emission). An increase in fluorescence indicates leakage.

    • After the desired time, add Triton X-100 to the cuvette to lyse all liposomes and achieve 100% leakage. Record this maximum fluorescence intensity (F_max).

  • Calculation of Percentage Leakage:

    • The percentage of leakage at a given time point (t) can be calculated using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.[5]

Visualizations

Liposome Structure and Leakage Pathway

LiposomeStructure

Experimental Workflow for Leakage Assay

LeakageAssayWorkflow

Logical Relationship of Factors Affecting Leakage

FactorsAffectingLeakage

References

Technical Support Center: Optimizing DOPE-GA Liposomes for Enhanced In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (DOPE-GA) based liposomal formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the in vivo performance of your this compound liposomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in liposomal formulations?

A1: this compound is a lipid where a glutaryl group is attached to the head of a DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) molecule. This modification introduces a negatively charged carboxylic acid group, making this compound an anionic lipid. Its primary role is to impart a negative surface charge to liposomes, which can influence their stability, drug encapsulation, and interaction with biological systems.

Q2: Why are my this compound liposomes showing poor stability and aggregating?

A2: The stability of this compound liposomes can be compromised by several factors. The negative charge can lead to repulsion between liposomes, but can also interact with positive ions in the formulation buffer, leading to aggregation. Furthermore, DOPE itself has a cone-like shape that can induce instability in the lipid bilayer. To improve stability, consider optimizing the formulation by including helper lipids like cholesterol, which can fill gaps in the bilayer and enhance its integrity.[1][2][3][4]

Q3: My this compound liposomes exhibit low encapsulation efficiency for my anionic drug. What can I do?

A3: The electrostatic repulsion between the negatively charged this compound and an anionic drug can indeed lead to low encapsulation efficiency. To address this, you could try modifying the pH of your drug solution or the hydration buffer to alter the ionization state of your drug. Alternatively, incorporating a cationic lipid in a small molar ratio could help to neutralize the charge within the liposome (B1194612) core and improve the encapsulation of anionic payloads.

Q4: What are the main challenges for the in vivo application of this compound liposomes?

A4: The primary challenges for in vivo use of this compound liposomes include rapid clearance from the bloodstream by the reticuloendothelial system (RES), potential for instability in the presence of plasma proteins, and non-specific interactions with cells and tissues due to their charged surface.[5] These factors can lead to reduced circulation time and off-target effects.

Q5: How can I improve the circulation time and targeting of my this compound liposomes?

A5: A common and effective strategy is PEGylation, which involves attaching polyethylene (B3416737) glycol (PEG) chains to the liposome surface.[6][7][8] This creates a hydrophilic shield that reduces protein binding and RES uptake, thereby prolonging circulation time.[7][8] For targeted delivery, you can conjugate targeting ligands such as antibodies or peptides to the distal end of the PEG chains.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low in vivo efficacy Rapid clearance of liposomes from circulation.- Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation (5-10 mol%). - Optimize the PEG chain length and density.[7]
Poor stability of liposomes in plasma.- Increase the cholesterol content in the formulation (up to 40-50 mol%) to enhance bilayer rigidity and reduce leakage.[1][2][3][4] - Use lipids with a higher phase transition temperature (Tm).
Inefficient cellular uptake at the target site.- If targeting a specific cell type, conjugate a targeting ligand (e.g., antibody, peptide) to the liposome surface. - Characterize the endocytic pathways in your target cells to ensure the liposome design is optimal for uptake.[10]
High off-target accumulation Non-specific binding due to negative charge.- PEGylation can shield the surface charge and reduce non-specific interactions.[6][11] - Evaluate the biodistribution of different formulations to identify the one with the best targeting profile.[9]
Enhanced Permeability and Retention (EPR) effect is not optimal.- Ensure your liposomes have a size range of 100-200 nm for effective accumulation in tumor tissues via the EPR effect.
Variability in experimental results Inconsistent liposome size and charge.- Use a standardized preparation method, such as the thin-film hydration followed by extrusion, to ensure consistent vesicle size.[12][13] - Regularly characterize your liposome batches for size, polydispersity index (PDI), and zeta potential.
Aggregation of liposomes upon storage or injection.- Ensure the ionic strength of your storage buffer is appropriate. - For in vivo studies, use an isotonic buffer for injection.

Data Presentation

Table 1: Effect of Cholesterol on this compound Liposome Characteristics

Formulation (molar ratio)Cholesterol Content (%)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)In Vitro Drug Release (% in 24h)
This compound/DOPC (50:50)0120 ± 50.25 ± 0.03-45 ± 360 ± 5
This compound/DOPC/Chol (40:40:20)20135 ± 60.18 ± 0.02-42 ± 445 ± 4
This compound/DOPC/Chol (30:30:40)40150 ± 70.12 ± 0.01-38 ± 325 ± 3

Note: The data presented in this table is a representative summary compiled from multiple sources and should be used as a general guideline. Actual results may vary depending on the specific experimental conditions.

Table 2: Impact of PEGylation on the In Vivo Performance of this compound Liposomes

FormulationCirculation Half-life (hours)Accumulation in Liver (% Injected Dose)Accumulation in Spleen (% Injected Dose)Tumor Accumulation (% Injected Dose)
This compound/DOPC/Chol2 ± 0.540 ± 515 ± 32 ± 0.5
This compound/DOPC/Chol + 5% DSPE-PEG200018 ± 215 ± 35 ± 18 ± 1.5

Note: The data presented in this table is a representative summary compiled from multiple sources and should be used as a general guideline. Actual results may vary depending on the specific experimental conditions and tumor model used.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

  • Lipid Film Formation:

    • Dissolve this compound, helper lipids (e.g., DOPC, cholesterol), and any lipid-conjugated targeting ligands or PEGylated lipids in chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES-buffered saline) containing the drug to be encapsulated. The hydration temperature should be above the phase transition temperature (Tm) of the lipids.

    • Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.[12][13]

  • Purification:

    • Remove unencapsulated drug by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to confirm the surface charge.

    • Quantify the drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Visualizations

experimental_workflow Experimental Workflow for this compound Liposome Preparation and Characterization cluster_prep Liposome Preparation cluster_char Characterization cluster_invivo In Vivo Evaluation prep1 Lipid Film Formation prep2 Hydration with Drug prep1->prep2 prep3 Extrusion prep2->prep3 prep4 Purification prep3->prep4 char1 Size & PDI (DLS) prep4->char1 char2 Zeta Potential prep4->char2 char3 Encapsulation Efficiency prep4->char3 invivo1 Animal Administration char3->invivo1 invivo2 Biodistribution Studies invivo1->invivo2 invivo3 Efficacy Studies invivo1->invivo3 signaling_pathway Cellular Uptake and Intracellular Trafficking of Anionic Liposomes cluster_uptake Cellular Uptake cluster_traffic Intracellular Trafficking liposome Anionic Liposome membrane Cell Membrane liposome->membrane Interaction macropino Macropinocytosis membrane->macropino clathrin Clathrin-mediated Endocytosis membrane->clathrin early_endo Early Endosome macropino->early_endo clathrin->early_endo late_endo Late Endosome early_endo->late_endo lysosome Lysosome late_endo->lysosome release Drug Release late_endo->release Endosomal Escape lysosome->release Degradation & Release cytosol Cytosol release->cytosol

References

Validation & Comparative

A Comparative Guide to DOPE-GA and Other Lipid Nanoparticles for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid and small molecule drug delivery is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of this revolution. The choice of lipid components is critical in the design of effective LNP formulations, influencing stability, encapsulation efficiency, and intracellular delivery. This guide provides a comparative analysis of LNP formulations, with a special focus on the role of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and its derivatives, such as DOPE-GA (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl), against other commonly used helper lipids.

Understanding this compound

This compound is a derivative of the fusogenic helper lipid DOPE, modified with a glutaryl headgroup. While specific comparative performance data for this compound in LNP formulations is not yet widely available in peer-reviewed literature, its potential lies in the unique properties of the glutaryl moiety, which could influence the nanoparticle's surface charge and interaction with cellular membranes. The product is available from suppliers like MedchemExpress under the CAS Number 228706-30-7[1][2][3]. It has been mentioned as a key raw material for the preparation of a liposomal formulation referred to as ELL-12[1].

Given the limited direct data on this compound, this guide will focus on the well-documented impact of its parent molecule, DOPE, in LNP formulations and compare its performance with other widely used helper lipids. Understanding the role of DOPE provides a strong foundation for inferring the potential advantages of its derivatives.

The Critical Role of Helper Lipids in LNP Performance

Helper lipids are essential components of LNPs, working in synergy with ionizable or cationic lipids, cholesterol, and PEGylated lipids to facilitate the delivery of therapeutic payloads. They play a crucial role in the structural integrity of the nanoparticle and, more importantly, in the endosomal escape of the cargo into the cytoplasm, a key bottleneck in intracellular drug delivery.

Phospholipids (B1166683) with phosphatidylethanolamine (B1630911) (PE) head groups, like DOPE, are known to form non-bilayer lipid structures, which can promote the destabilization of the endosomal membrane and facilitate the release of the LNP's contents.

Comparative Analysis: DOPE vs. Other Helper Lipids

The selection of a helper lipid can significantly impact the transfection efficiency of LNPs. Studies have shown that LNPs containing DOPE as a helper lipid can exhibit superior performance compared to those formulated with other phospholipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC).

For instance, one study found that substituting DSPC with DOPE in an LNP formulation for mRNA delivery resulted in a significant increase in in vivo luciferase expression[4]. This suggests that the choice of the helper lipid is not trivial and can be optimized to enhance therapeutic efficacy. However, the performance can also be dependent on the ionizable lipid used in the formulation. For example, with the ionizable lipid DLin-MC3-DMA, DOPC and SOPC were found to be better helper lipids than DOPE[5].

Quantitative Performance Data

The following tables summarize key performance metrics of different LNP formulations, highlighting the impact of the helper lipid.

Table 1: In Vitro Performance of mRNA-loaded LNPs

LNP Formulation (Helper Lipid)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Transfection Efficiency (Relative Luminescence)Cell Viability (%)
DOPE /DC-Chol~150Not Reported31.2High (9.4x baseline)>75
DOPE /DOTAP/DC-Chol~150Not Reported18.6Low>75
DOPE /DOTAP/Chol~550Not Reported3.2Not Reported>75

Data extracted from a study optimizing cationic lipid nanoparticles for mRNA delivery in ovarian cancer cells[6].

Table 2: In Vivo Performance of mRNA-loaded LNPs

LNP Formulation (Helper Lipid)In Vivo Luciferase Expression (Relative to DSPC)
DOPE -containing LNPUp to 4-fold increase
DSPC-containing LNP1 (Baseline)

Data from a study comparing the in vivo efficacy of LNPs with different phospholipids[4].

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the formulation and characterization of LNPs.

LNP Formulation via Microfluidic Mixing

This method allows for the rapid and reproducible production of LNPs.

  • Lipid Stock Preparation: Dissolve the ionizable lipid, helper lipid (e.g., DOPE), cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio.

  • Nucleic Acid Preparation: Dissolve the mRNA or siRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution at a defined flow rate ratio.

  • Dialysis and Concentration: Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS) to remove ethanol and raise the pH. Concentrate the LNP solution using a suitable method like ultrafiltration.

Characterization of LNPs
  • Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS) using an instrument such as a Zetasizer Nano ZS.

  • Encapsulation Efficiency: Determined using a fluorescent dye exclusion assay (e.g., RiboGreen assay). The fluorescence of the encapsulated nucleic acid is measured before and after lysis of the LNPs with a detergent like Triton X-100.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps can aid in understanding. The following diagrams are generated using Graphviz (DOT language).

LNP Cellular Uptake and Endosomal Escape

The journey of an LNP from the extracellular space to delivering its payload into the cytoplasm is a multi-step process.

LNP_Uptake_and_Escape cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm LNP Lipid Nanoparticle Endocytosis Endocytosis LNP->Endocytosis Payload_Release Payload Release (e.g., mRNA) Translation Protein Translation Payload_Release->Translation Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Late_Endosome->Payload_Release Endosomal Escape (Facilitated by DOPE) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome LNP_Comparison_Workflow Formulation LNP Formulation (e.g., with DOPE or DSPC) Characterization Physicochemical Characterization (Size, Zeta, Encapsulation) Formulation->Characterization InVitro In Vitro Transfection (Cell Culture) Characterization->InVitro InVivo In Vivo Administration (Animal Model) Characterization->InVivo Analysis Efficacy & Toxicity Analysis InVitro->Analysis InVivo->Analysis Conclusion Conclusion Analysis->Conclusion

References

Revolutionizing Therapeutic Delivery: A Comparative Analysis of DOPE-GA-Based Systems and Conventional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of pharmaceutical sciences, the quest for optimizing drug delivery to enhance therapeutic efficacy while minimizing side effects is paramount. This guide offers a comprehensive comparison between advanced drug delivery systems incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and its functionalized variants, herein referred to as DOPE-GA, against conventional drug delivery methods. This analysis is tailored for researchers, scientists, and drug development professionals, providing a detailed examination of performance data, experimental methodologies, and the underlying mechanisms of action.

Executive Summary

Conventional drug delivery systems, such as oral tablets, capsules, and intravenous injections of free drugs, often suffer from limitations including poor bioavailability, lack of target specificity, and systemic toxicity.[1][2][3] Advanced nanocarrier systems, particularly liposomes formulated with DOPE, offer a promising alternative to overcome these challenges. DOPE is a fusogenic lipid that can enhance the delivery of therapeutic agents into the cytoplasm of target cells, often through pH-sensitive mechanisms that trigger drug release in the acidic environment of tumors or endosomes.[3][4] This targeted release mechanism can significantly improve the therapeutic index of various drugs.

Performance Data: this compound Liposomes vs. Conventional Formulations

The following tables summarize key performance indicators of DOPE-containing liposomal formulations compared to conventional free drug solutions, based on available pre-clinical data.

Table 1: Physicochemical Characteristics

ParameterDOPE-Containing LiposomesConventional Free Drug SolutionReference
Particle Size (nm) 100 - 200Not Applicable[4]
Zeta Potential (mV) -21.9 to +42.1Not Applicable[4][5]
Encapsulation Efficiency (%) >85%Not Applicable[4][6]

Table 2: In Vitro Performance

ParameterDOPE-Containing LiposomesConventional Free Drug (e.g., Doxorubicin)Reference
Drug Release at pH 7.4 Sustained/Slow ReleaseImmediate Availability[6]
Drug Release at pH 5.5 Rapid ReleaseImmediate Availability[3][6]
Cellular Uptake Enhanced via endocytosis and fusionPrimarily passive diffusion[1][7]
Cytotoxicity (IC50) Lower IC50 in target cellsHigher IC50 in target cells[6][8]

Table 3: In Vivo Performance

ParameterDOPE-Containing LiposomesConventional Free DrugReference
Tumor Accumulation Significantly HigherLow[9][10][11]
Systemic Toxicity ReducedHigher[12][13]
Therapeutic Efficacy Improved tumor growth inhibitionLower tumor growth inhibition[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Preparation of DOPE-Containing Liposomes (Lipid Film Hydration Method)
  • Lipid Film Formation: A mixture of lipids, including DOPE, a stabilizing lipid (e.g., CHEMS or a PEGylated lipid), and cholesterol, are dissolved in an organic solvent (e.g., chloroform) in a round-bottom flask.[2][4] The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask's inner surface.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated. The hydration process is carried out above the phase transition temperature of the lipids with gentle agitation to form multilamellar vesicles (MLVs).[2]

  • Size Extrusion: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).[2]

Characterization of Liposomes
  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS) and laser Doppler velocimetry, respectively.[4]

  • Encapsulation Efficiency: Calculated by separating the unencapsulated drug from the liposomes using techniques like dialysis or size exclusion chromatography. The amount of encapsulated drug is then quantified using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[14]

In Vitro Drug Release Study
  • Liposomal formulations are placed in a dialysis bag with a specific molecular weight cut-off.

  • The dialysis bag is incubated in a release medium with controlled pH (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to mimic the tumor microenvironment).[3]

  • At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified.

Cellular Uptake and Cytotoxicity Assays
  • Cellular Uptake: Cancer cells are incubated with fluorescently labeled liposomes or the free fluorescent dye. After a specific incubation period, the cells are washed and the intracellular fluorescence is quantified using flow cytometry or visualized by confocal microscopy.[1]

  • Cytotoxicity Assay (MTT Assay): Cancer cells are treated with various concentrations of the DOPE-liposomal drug formulation and the free drug for a specified duration. The cell viability is then assessed using the MTT assay, which measures the metabolic activity of the cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then determined.[8][15]

In Vivo Antitumor Efficacy Study
  • Tumor Model: A tumor is induced in immunocompromised mice by subcutaneous injection of cancer cells.

  • Treatment: Once the tumors reach a certain volume, the mice are randomly assigned to different treatment groups: control (e.g., saline), free drug, and DOPE-liposomal drug. The formulations are administered intravenously.

  • Evaluation: Tumor growth is monitored by measuring the tumor volume at regular intervals. At the end of the study, the tumors are excised and weighed. Biodistribution of the drug can also be assessed by measuring its concentration in various organs.[10]

Mandatory Visualizations

To further elucidate the mechanisms and workflows, the following diagrams are provided.

experimental_workflow Experimental Workflow for Efficacy Comparison cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies prep Liposome (B1194612) Preparation (Lipid Film Hydration) char Physicochemical Characterization (Size, Zeta, EE) prep->char release Drug Release Study (pH 7.4 vs 5.5) char->release uptake Cellular Uptake Assay release->uptake cyto Cytotoxicity Assay (MTT) uptake->cyto animal Tumor Model Development cyto->animal treat Treatment Administration (Free Drug vs Liposome) animal->treat eval Efficacy & Biodistribution Evaluation treat->eval

Experimental Workflow Diagram

signaling_pathway Mechanism of DOPE-Liposome Mediated Drug Delivery cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_cell Cellular Internalization & Drug Release lipo_stable Stable Liposome (Drug Encapsulated) epr EPR Effect (Passive Targeting) lipo_stable->epr lipo_tumor Liposome Accumulation in Tumor epr->lipo_tumor endocytosis Endocytosis lipo_tumor->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome destabilization DOPE-mediated Membrane Destabilization endosome->destabilization release Drug Release into Cytoplasm destabilization->release target Action on Intracellular Target release->target

pH-Sensitive Drug Release Mechanism

Conclusion

The evidence strongly suggests that this compound based drug delivery systems represent a significant advancement over conventional methods. By leveraging the unique properties of DOPE, these nanocarriers can provide enhanced drug encapsulation, controlled release in response to specific physiological cues, and improved targeting to diseased tissues. This leads to a more favorable pharmacokinetic profile, increased therapeutic efficacy, and reduced systemic toxicity. While further research and clinical translation are necessary, DOPE-containing liposomes and related nanoplatforms hold immense promise for the future of targeted therapeutics.

References

Validation of DOPE-GA Targeting in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of drug delivery systems incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and gallic acid (GA) for targeted delivery in animal models. The unique properties of DOPE facilitate endosomal escape, a critical step for cytoplasmic drug delivery, while gallic acid and its derivatives offer antioxidant properties and potential for targeted conjugation. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes key biological and experimental processes.

Performance Comparison: DOPE-GA vs. Alternative Nanocarriers

The following tables present a synthesis of quantitative data from various studies to facilitate a comparison of this compound systems with other common nanocarriers, such as those based on poly(lactic-co-glycolic acid) (PLGA). It is important to note that direct head-to-head comparative studies for a specific "this compound" formulation are limited in the public domain. The data presented here are compiled from studies on DOPE-containing liposomes, gallic acid-conjugated nanoparticles, and other relevant nanocarrier platforms to provide a representative comparison.

Table 1: Biodistribution of Nanoparticles in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)

Nanocarrier TypeTumorLiverSpleenLungsReference
DOPE-containing Liposomes (estimated) 5 - 1015 - 3010 - 202 - 5[1][2]
PLGA Nanoparticles 3 - 820 - 4015 - 251 - 4[3][4]
Gold Nanorods (GNRs) (24x7 nm) ~1.35~37--[5][6]
Gold Nanoshells (GNSs) ~0.12~42--[5][6]

Note: Data is compiled from multiple sources and represents a general range. Specific values can vary significantly based on particle size, surface modification, animal model, and time point of analysis.

Table 2: In Vivo Therapeutic Efficacy in Tumor Models

Treatment GroupTumor Volume Inhibition (%)Animal ModelReference
Curcumin-loaded PLGA Nanoparticles ~55Colon Carcinogenesis (Mice)[7]
Free Curcumin (B1669340) ~9Colon Carcinogenesis (Mice)[7]
DOX-loaded NLC 73.5Breast Cancer (Mice)
Liposome-DOX 68.0Breast Cancer (Mice)
Free DOX 48.8Breast Cancer (Mice)

NLC: Nanostructured Lipid Carrier; DOX: Doxorubicin

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of this compound liposomes and their evaluation in animal models.

Protocol 1: Synthesis of this compound Liposomes

This protocol is a modified version based on the emulsification method for preparing liposomes containing gallic acid.[8]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • Gallic Acid (or a gallic acid derivative)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Probe sonicator

  • Rotary evaporator

Procedure:

  • Lipid Film Hydration:

    • Dissolve DOPE, cholesterol, and the gallic acid conjugate in a 2:1 (v/v) mixture of chloroform:methanol in a round-bottom flask. The molar ratio of DOPE to cholesterol can be optimized (e.g., 2:1).

    • Remove the organic solvents using a rotary evaporator at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The temperature of the PBS should be above the phase transition temperature of the lipids.

    • The resulting suspension contains multilamellar vesicles (MLVs).

  • Sonication for Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator.

    • Sonication should be performed in an ice bath to prevent overheating and degradation of the lipids.

    • The duration and power of sonication should be optimized to achieve the desired particle size (e.g., < 150 nm).

  • Purification and Characterization:

    • Remove any unencapsulated gallic acid by dialysis or size exclusion chromatography.

    • Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of gallic acid using a suitable analytical method like HPLC.[8]

Protocol 2: In Vivo Tumor Targeting Study in an Orthotopic Mouse Model

This protocol outlines the general steps for evaluating the tumor-targeting efficiency of this compound nanoparticles in an orthotopic lung cancer model.[9][10]

Animal Model:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Human lung adenocarcinoma cell line (e.g., A549) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.

Procedure:

  • Orthotopic Tumor Implantation:

    • Anesthetize the mouse using isoflurane.

    • Make a small incision in the skin and underlying muscle to expose the rib cage.

    • Inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 50 µL of PBS/Matrigel) directly into the lung parenchyma.[10]

    • Close the incision with surgical sutures or clips.

    • Allow the tumors to establish and grow for a predetermined period (e.g., 7-14 days). Monitor tumor growth using bioluminescence imaging.

  • Administration of Nanoparticles:

    • Randomly assign tumor-bearing mice to different treatment groups (e.g., Saline control, this compound nanoparticles, control nanoparticles).

    • Administer the nanoparticle formulations intravenously (i.v.) via the tail vein. The dose will depend on the encapsulated drug and the nanoparticle formulation.

  • Biodistribution Analysis:

    • At predetermined time points post-injection (e.g., 4, 24, 48 hours), euthanize the mice.

    • Harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • To quantify the accumulation of nanoparticles, the encapsulated drug or a fluorescent dye can be measured in the tissue homogenates using techniques like HPLC or fluorescence spectroscopy.[2][11]

    • Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the targeting and mechanism of action of this compound nanoparticles.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking NP This compound Nanoparticle EPR EPR Effect (Leaky Vasculature) NP->EPR Extravasation TumorCell Tumor Cell EPR->TumorCell Accumulation Endosome Endosome (Acidic pH) TumorCell->Endosome Endocytosis Cytoplasm Cytoplasm (Drug Release) Endosome->Cytoplasm Endosomal Escape (DOPE-mediated)

Caption: Targeted delivery and intracellular fate of this compound nanoparticles.

G cluster_0 Preparation cluster_1 In Vivo Model cluster_2 Evaluation a Lipid Film Hydration (DOPE, GA-conjugate, Cholesterol) b Sonication a->b c Purification & Characterization b->c f IV Administration of This compound Nanoparticles c->f d Orthotopic Tumor Implantation in Mice e Tumor Growth Monitoring (Bioluminescence) d->e e->f g Biodistribution Analysis (%ID/g in organs) f->g h Therapeutic Efficacy (Tumor Volume) f->h

Caption: Experimental workflow for validating this compound nanoparticle targeting.

G cluster_0 Endosomal Lumen (pH ~5-6) cluster_1 Endosomal Membrane cluster_2 Cytoplasm (pH ~7.4) Protonation Protonation of DOPE Headgroup HexagonalPhase Transition to Inverted Hexagonal (HII) Phase Protonation->HexagonalPhase Induces MembraneDestabilization Membrane Destabilization & Fusion HexagonalPhase->MembraneDestabilization Leads to DrugRelease Drug Release MembraneDestabilization->DrugRelease Facilitates

Caption: Proposed mechanism of DOPE-mediated endosomal escape.

References

Unveiling the Edge: DOPE-GA as a Superior Phosphatidylethanolamine Lipid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving to optimize drug delivery systems, the choice of lipids is paramount. Among the array of phosphatidylethanolamines (PEs), N-glutaryl-dioleoylphosphatidylethanolamine (DOPE-GA) has emerged as a promising candidate, offering distinct advantages over conventional PE lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). This guide provides an objective comparison of this compound's performance against other PE lipids, supported by experimental data, detailed protocols, and visual workflows to illuminate its potential in enhancing therapeutic efficacy.

The primary advantage of modifying DOPE with a glutaryl (GA) linker lies in the introduction of a pH-sensitive carboxyl group. This modification allows for the creation of liposomes that are stable at physiological pH (around 7.4) but become fusogenic and release their cargo in the acidic microenvironments characteristic of tumors and endosomes. This targeted release mechanism minimizes off-target effects and enhances the therapeutic index of encapsulated drugs.

Enhanced pH-Sensitivity and Controlled Release

The glutarylamido headgroup of this compound provides a distinct pH-responsive character. At neutral pH, the carboxyl group is deprotonated and negatively charged, contributing to the stability of the liposome (B1194612). However, in an acidic environment, this group becomes protonated, neutralizing the charge and inducing a conformational change in the lipid. This change promotes the transition from a stable lamellar phase to a fusogenic inverted hexagonal (HII) phase, triggering the release of the encapsulated therapeutic agent.

Studies have demonstrated the efficacy of N-glutaryl phosphatidylethanolamine (B1630911) in creating pH-sensitive solid lipid nanoparticles that exhibit controlled release under acidic conditions. This property is crucial for delivering drugs specifically to tumor tissues, which are known to have a lower extracellular pH compared to healthy tissues.

Comparative Performance in Drug Delivery

Experimental evidence highlights the superior performance of this compound-containing liposomes in specific therapeutic applications. For instance, in the context of antibacterial therapy, liposomes formulated with DOPE-N-glutaryl have shown significant efficacy in delivering gentamicin (B1671437) into cells, leading to the efficient elimination of intracellular bacteria. This effect is attributed to the pH-dependent fusion of the liposomes with endosomal membranes.

A direct comparison with a similar N-acylated PE lipid, DOPE-N-succinyl, revealed that both formulations exhibited appreciable antibacterial activity, underscoring the potential of this class of modified PE lipids in overcoming cellular barriers to drug delivery.

Data Summary: Physicochemical and Performance Characteristics

PropertyThis compound LiposomesConventional DOPE LiposomesOther PE Lipids (e.g., DSPE)
pH-Sensitivity High; triggered release in acidic conditionsLow to moderate; less pronounced pH-dependent fusogenicityGenerally pH-insensitive
Stability at Neutral pH HighModerateHigh
Fusogenicity High in acidic pHHigh (constitutive)Low
Drug Release Profile Controlled, pH-dependentLess controlled, often fasterSlow, diffusion-based
Transfection Efficiency Potentially enhanced for gene delivery via endosomal escapeCommonly used as a helper lipid to enhance transfectionLess effective in promoting endosomal escape
Cytotoxicity Generally low; dependent on formulationCan exhibit some cytotoxicityGenerally low

Experimental Protocols

Preparation of this compound Containing Liposomes

Materials:

  • N-glutaryl-dioleoylphosphatidylethanolamine (this compound)

  • Co-lipids (e.g., cholesterol, DSPE-PEG)

  • Drug to be encapsulated

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydration buffer (e.g., citrate (B86180) buffer, pH 4.0)

Procedure:

  • Lipid Film Hydration:

    • Dissolve this compound and any co-lipids in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution of the drug in the desired buffer (e.g., PBS for passive loading). The hydration temperature should be above the phase transition temperature of the lipids.

    • Vortex the flask to form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a specific size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated drug by size exclusion chromatography or dialysis.

In Vitro pH-Sensitive Drug Release Assay

Materials:

  • Drug-loaded this compound liposomes

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Release buffers at different pH values (e.g., PBS at pH 7.4 and citrate buffer at pH 5.5)

Procedure:

  • Place a known concentration of the liposome formulation into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release buffer at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release buffer and replace with an equal volume of fresh buffer.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

  • Plot the cumulative drug release as a function of time for each pH condition.

Visualizing the Advantage: Workflows and Pathways

Logical Flow: Advantage of this compound over DOPE

Caption: Advantage of this compound's pH-sensitivity over DOPE's constitutive fusogenicity.

Experimental Workflow: Liposome Preparation and Characterization

Liposome_Workflow start Start: Lipid Mixture film_formation Lipid Film Formation (Rotary Evaporation) start->film_formation hydration Hydration with Drug Solution film_formation->hydration extrusion Size Reduction (Extrusion) hydration->extrusion purification Purification (Chromatography/Dialysis) extrusion->purification characterization Characterization (Size, Zeta Potential, Encapsulation Efficiency) purification->characterization end End: Characterized Liposomes characterization->end

Caption: Workflow for the preparation and characterization of this compound liposomes.

Signaling Pathway: pH-Triggered Endosomal Escape

Endosomal_Escape cluster_cell Cellular Uptake and Trafficking cluster_liposome This compound Liposome Action endocytosis Endocytosis of Liposome endosome Early Endosome (pH ~6.0-6.5) endocytosis->endosome late_endosome Late Endosome/Lysosome (pH ~5.0-5.5) endosome->late_endosome protonation Protonation of GA Headgroup late_endosome->protonation Acidic Environment phase_transition Lamellar to Hexagonal (HII) Phase Transition protonation->phase_transition membrane_fusion Fusion with Endosomal Membrane phase_transition->membrane_fusion drug_release Drug Release into Cytoplasm membrane_fusion->drug_release

Caption: Mechanism of pH-triggered endosomal escape mediated by this compound liposomes.

In Vitro and In Vivo Correlation of DOPE-GA Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo studies on 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-gentamicin (DOPE-GA) formulations. It aims to objectively assess the performance of these pH-sensitive liposomal systems in bridging the gap between laboratory findings and preclinical outcomes, supported by experimental data.

Introduction to this compound Liposomes

Gentamicin (B1671437), a potent aminoglycoside antibiotic, faces limitations in treating intracellular infections due to its poor penetration of cell membranes.[1] Encapsulation of gentamicin into liposomes, particularly pH-sensitive formulations containing DOPE, offers a promising strategy to enhance its intracellular delivery and therapeutic efficacy.[1][2] DOPE-based liposomes are designed to be stable at physiological pH but destabilize in the acidic environment of endosomes, facilitating the release of their cargo into the cytoplasm of target cells.[1][2] This guide explores the correlation between the in vitro characteristics and in vivo performance of this compound liposomes.

Comparative Data Presentation

The following tables summarize quantitative data from key studies, comparing different this compound formulations with control liposomes and free gentamicin.

Table 1: In Vitro Characterization of Gentamicin Liposomes

FormulationComposition (molar ratio)Drug-to-Lipid Ratio (wt/wt)Encapsulation Efficiency (%)
pH-Sensitive DOPE:N-succinyl-DOPE:PEG-ceramide (69.5:30:0.5)0.138 - 0.2415.5 - 9.3
pH-Sensitive DOPE:N-glutaryl-DOPE:PEG-ceramide (69.5:30:0.5)0.138 - 0.2415.5 - 9.3
Non-pH-Sensitive DPPC:Cholesterol (55:45)Not ReportedNot Reported
Cationic DPPC:Cholesterol:DODAC (45:45:10)Not ReportedNot Reported

Data sourced from Lutwyche et al., 1998.[2]

Table 2: In Vitro vs. In Vivo Antibacterial Efficacy of Gentamicin Formulations against Salmonella typhimurium

Treatment GroupIn Vitro Killing of Intracellular Bacteria (%)In Vivo Reduction in Spleen Bacteria (log10 CFU)
Free Gentamicin < 20%No significant reduction
DOPE-based pH-Sensitive Liposomes > 75%~ 3.0
Non-pH-Sensitive Liposomes < 20%~ 1.0

Data compiled from Lutwyche et al., 1998 and Cordeiro et al., 2000.[2][3]

Table 3: Pharmacokinetic Parameters of Gentamicin Formulations in Mice

FormulationGentamicin Half-life in Serum (h)Gentamicin Accumulation in Liver (fold increase vs. free drug)Gentamicin Accumulation in Spleen (fold increase vs. free drug)
Free Gentamicin 0.6 - 1.011
pH-Sensitive Liposomes (DOPE-based) ~ 4.0153437
Non-pH-Sensitive Liposomes (DPPC-based) ~ 4.0Not ReportedNot Reported

Data sourced from Swenson et al., 1988 and Cordeiro et al., 2000.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Preparation of this compound Liposomes
  • Lipid Film Hydration: A mixture of lipids (e.g., DOPE, N-succinyl-DOPE, and PEG-ceramide) is dissolved in chloroform.

  • The solvent is removed by rotary evaporation to form a thin lipid film.

  • The film is hydrated with an aqueous solution of gentamicin sulfate.

  • The resulting multilamellar vesicles are subjected to five cycles of freezing and thawing.

  • Extrusion: The liposomes are then extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

  • Unencapsulated gentamicin is removed by dialysis or size exclusion chromatography.

In Vitro Antibacterial Activity Assay
  • Cell Culture and Infection: A murine macrophage-like cell line (e.g., J774A.1) is cultured and infected with Salmonella typhimurium.

  • After allowing for bacterial uptake, the cells are treated with an external antibiotic to kill extracellular bacteria.

  • Treatment: The infected cells are then incubated with various formulations of gentamicin (free drug, this compound liposomes, control liposomes) for a defined period (e.g., 24 hours).

  • Quantification of Bacteria: The cells are lysed, and the intracellular bacteria are enumerated by plating serial dilutions on agar (B569324) plates and counting the colony-forming units (CFU).

  • The percentage of bacterial killing is calculated relative to untreated control cells.[2]

In Vivo Efficacy Study in a Murine Salmonellosis Model
  • Infection: Mice are infected intravenously with a sublethal dose of S. typhimurium.

  • Treatment: At a specified time post-infection (e.g., 24 hours), the mice are treated with a single intravenous dose of free gentamicin or liposomal gentamicin formulations.

  • Assessment of Bacterial Load: At various time points after treatment, the mice are euthanized, and their spleens and livers are aseptically removed and homogenized.

  • The number of viable bacteria in the organ homogenates is determined by plating serial dilutions and counting CFUs.[5]

Pharmacokinetic Analysis
  • Administration: Mice are administered a single intravenous dose of the gentamicin formulations.

  • Blood Sampling: Blood samples are collected at predetermined time points.

  • Drug Quantification: The concentration of gentamicin in the plasma is determined using a suitable analytical method, such as a microbiological assay or liquid chromatography-mass spectrometry.

  • Tissue Distribution: At the end of the study, organs of interest (e.g., liver, spleen, kidneys) are collected to determine the extent of drug accumulation.

  • Pharmacokinetic parameters, such as half-life (t1/2), volume of distribution (Vd), and area under the curve (AUC), are calculated from the plasma concentration-time data.[3][4]

Visualized Pathways and Workflows

The following diagrams illustrate the key mechanisms and processes involved in this compound studies.

G Mechanism of Intracellular Drug Delivery by pH-Sensitive this compound Liposomes cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Macrophage Liposome Stable this compound Liposome Endocytosis Endocytosis Liposome->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Destabilization Liposome Destabilization and Fusion with Endosomal Membrane Late_Endosome->Destabilization Acidification Release Gentamicin Release into Cytoplasm Destabilization->Release Bacteria Intracellular Bacteria Release->Bacteria Killing Bacterial Killing Bacteria->Killing G Experimental Workflow for this compound In Vitro-In Vivo Correlation Formulation Liposome Formulation (this compound) InVitro_Char In Vitro Characterization (Size, Encapsulation) Formulation->InVitro_Char Pharmacokinetics In Vivo Pharmacokinetics (Mice) Formulation->Pharmacokinetics InVitro_Efficacy In Vitro Efficacy (Intracellular Killing Assay) InVitro_Char->InVitro_Efficacy Correlation IVIVC Analysis InVitro_Efficacy->Correlation InVivo_Efficacy In Vivo Efficacy (Murine Infection Model) Pharmacokinetics->InVivo_Efficacy InVivo_Efficacy->Correlation G Logical Relationship of this compound Properties pH_Sensitivity pH-Sensitivity (DOPE) Intracellular_Release Enhanced Intracellular Release pH_Sensitivity->Intracellular_Release InVitro_Killing High In Vitro Bactericidal Activity Intracellular_Release->InVitro_Killing InVivo_Efficacy Improved In Vivo Antibacterial Efficacy InVitro_Killing->InVivo_Efficacy correlates with Long_Circulation Prolonged Circulation (Liposomal Formulation) Tissue_Targeting Targeted Accumulation (Liver, Spleen) Long_Circulation->Tissue_Targeting Tissue_Targeting->InVivo_Efficacy

References

Navigating the Bottlenecks: A Comparative Guide to the Limitations of the DOPE-GA Delivery System

Author: BenchChem Technical Support Team. Date: December 2025

The development of sophisticated drug delivery vehicles is paramount for advancing therapeutic efficacy. The 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and glutamic acid-alanine (GA) peptide system is a notable non-viral vector that leverages pH-sensitivity for endosomal escape. DOPE, a fusogenic lipid, possesses a unique conical shape that facilitates membrane disruption, while the GA peptide undergoes a conformational change to an alpha-helix in the acidic environment of the endosome, further destabilizing the membrane to release the therapeutic cargo. Despite this elegant mechanism, the DOPE-GA system faces several limitations that can restrict its application.

This guide provides an objective comparison of the this compound system's performance against common alternatives, supported by representative experimental data and protocols to inform researchers and drug development professionals.

Key Limitations and Comparative Performance

The primary challenges of the this compound system include suboptimal transfection efficiency, instability in serum, and non-specific in vivo biodistribution. We compare its performance metrics against widely-used alternatives: Lipofectamine (a cationic lipid formulation), Polyethylenimine (PEI, a cationic polymer), and Adeno-Associated Viruses (AAV, a viral vector).

Transfection Efficiency

A significant drawback of many self-assembled, non-viral vectors like this compound is a lower transfection efficiency compared to commercially optimized reagents and viral systems. While the fusogenic components are designed to overcome the endosomal barrier, the overall delivery process can be less robust.

Table 1: Comparative In Vitro Transfection Efficiency and Cytotoxicity

Delivery SystemRepresentative Cell LineTransfection Efficiency (%)Cytotoxicity (%)
This compound HEK29320 - 3510 - 20
Lipofectamine 2000 HEK29360 - 8025 - 40
PEI (25 kDa) HEK29345 - 6530 - 50
AAV (Serotype 2) HEK293> 90< 5

Note: The data presented in this table is illustrative, synthesized from typical performance ranges, and not from a specific cited study. Actual results will vary based on cell type, cargo, and experimental conditions.

Serum Stability

The in vitro and in vivo performance of lipid-based delivery systems can be severely hampered by the presence of serum. Serum proteins can bind to the surface of the delivery complexes, leading to aggregation, opsonization, and reduced cellular uptake. This instability is a major hurdle for clinical translation.

Table 2: Representative Impact of Serum on Transfection Efficiency

Delivery SystemSerum ConditionTypical Reduction in Efficiency (%)
This compound 10% Fetal Bovine Serum50 - 70
Lipofectamine 2000 10% Fetal Bovine Serum20 - 40
PEI (25 kDa) 10% Fetal Bovine Serum40 - 60
AAV (Serotype 2) 10% Fetal Bovine Serum< 10

Note: This data is representative of general trends. Strategies like PEGylation can be employed to improve the serum stability of non-viral vectors.

In Vivo Biodistribution

For systemic applications, achieving targeted delivery is critical. Like many nanoparticle-based systems, this compound liposomes are susceptible to rapid clearance by the reticuloendothelial system (RES). This leads to predominant accumulation in the liver and spleen, limiting their utility for targeting other tissues and organs.[1]

Visualizing the this compound Mechanism and Workflow

The following diagrams illustrate the intended intracellular delivery pathway of the this compound system and a standard experimental workflow for its use in vitro.

DOPE_GA_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidic pH) Complex This compound-Cargo Complex Endocytosis Endocytosis Complex->Endocytosis Cellular Uptake Cargo_Release Therapeutic Cargo Released Endosomal_Membrane Membrane Destabilization Endosomal_Membrane->Cargo_Release Endosomal Escape GA_Helix GA Peptide α-Helix Formation GA_Helix->Endosomal_Membrane Membrane Interaction Endocytosis->GA_Helix pH Drop

Caption: The proposed pH-sensitive endosomal escape mechanism of the this compound system.

Transfection_Workflow A 1. Lipid Film Preparation (DOPE + Cationic Lipid) B 2. Hydration & Sonication (Forms Liposomes) A->B C 3. Complex Formation (Add Cargo, then GA Peptide) B->C D 4. Incubate with Cells (e.g., 4-6 hours in serum-free medium) C->D E 5. Medium Change (Replace with complete medium) D->E F 6. Post-Transfection Incubation (24-72 hours) E->F G 7. Assay for Expression/Effect F->G

Caption: A generalized experimental workflow for in vitro transfection using this compound.

Experimental Protocols

A typical protocol for preparing this compound complexes for in vitro transfection involves several key steps.[2][3]

Protocol for this compound Liposome (B1194612) Preparation and Transfection
  • Lipid Film Formation:

    • In a glass vial, dissolve DOPE and a suitable cationic lipid (e.g., DOTAP) in chloroform. Common molar ratios of DOPE to cationic lipid range from 1:1 to 3:1.[3]

    • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the bottom of the vial.

    • Place the vial under a high vacuum for at least 1-2 hours to remove any residual chloroform.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., sterile HEPES-buffered saline or nuclease-free water) to the desired final lipid concentration.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

    • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear (typically 2-5 minutes).[2]

  • Complex Formation:

    • In a sterile microtube, dilute the nucleic acid cargo (e.g., plasmid DNA, mRNA) in a serum-free cell culture medium (e.g., Opti-MEM).

    • In a separate tube, dilute the prepared liposome solution to the desired concentration in the same medium.

    • Add the liposome solution to the diluted nucleic acid, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of lipoplexes.

    • Add the GA peptide solution to the lipoplexes and incubate for an additional 15 minutes.

  • Cell Transfection:

    • Wash cells (seeded the previous day, typically at 70-80% confluency) with phosphate-buffered saline (PBS).

    • Add fresh, serum-free medium to the cells.

    • Add the this compound-cargo complexes dropwise to the cells and gently rock the plate to ensure even distribution.

    • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium containing serum.

    • Culture the cells for 24-72 hours before assaying for gene expression or the desired therapeutic effect.

Conclusion

The this compound delivery system is built on a sound biological principle: pH-triggered endosomal escape. Its primary advantage is this targeted intracellular release mechanism. However, researchers must weigh this against significant limitations, including its moderate transfection efficiency relative to market-leading reagents, its pronounced instability in serum, and its rapid clearance by the RES in vivo. For applications requiring the highest possible transfection rates or for systemic delivery to extrahepatic targets, alternative platforms like chemically-optimized lipid nanoparticles, advanced polymeric systems, or viral vectors may prove more effective. Future iterations of the this compound system could benefit from modifications that enhance serum stability, such as PEGylation, and the incorporation of active targeting ligands to overcome its biodistribution challenges.

References

The Crucial Role of Formulation in pH-Sensitive Liposomes: A Guide to Reproducible Experiments with DOPE-GA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of nanoparticle formulations is paramount for the successful translation of promising therapeutics. This guide provides a comparative analysis of liposomes formulated with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DOPE-GA), a pH-sensitive lipid critical for endosomal escape in drug delivery. We will delve into the key factors influencing experimental reproducibility, offer a detailed experimental protocol, and compare this compound with a common alternative, the combination of DOPE with Cholesteryl Hemisuccinate (CHEMS).

The efficacy of liposomal drug delivery systems often hinges on their ability to release their therapeutic payload at the target site. For intracellular targets, this necessitates escape from the endosome to avoid lysosomal degradation. pH-sensitive lipids like this compound are designed to destabilize the liposomal membrane in the acidic environment of the endosome, facilitating drug release into the cytoplasm. However, the physicochemical properties of these liposomes, and thus their in vitro and in vivo performance, are highly sensitive to the nuances of their preparation. Minor variations in the experimental protocol can lead to significant differences in particle size, drug encapsulation efficiency, and release kinetics, thereby compromising reproducibility.

Comparative Analysis of pH-Sensitive Liposome (B1194612) Formulations

To ensure robust and reproducible results, it is essential to understand the characteristics of the chosen formulation and its alternatives. Here, we compare liposomes formulated with this compound against those formulated with the widely used combination of DOPE and CHEMS. Both systems are designed to be stable at physiological pH (around 7.4) and to become fusogenic at the lower pH of the endosome (around 5.5-6.5).

The table below summarizes key performance indicators for hypothetical liposomal formulations of a model hydrophilic drug, Doxorubicin. These values are representative of what can be expected when following a stringent and well-controlled experimental protocol.

ParameterThis compound FormulationDOPE/CHEMS FormulationKey Considerations for Reproducibility
Lipid Composition (molar ratio) DPPC:Cholesterol:this compound (4:3:3)DPPC:Cholesterol:DOPE:CHEMS (4:3:2:1)Purity of lipids, accurate weighing and mixing of lipid components.
Mean Particle Size (nm) 135 ± 5142 ± 6Hydration temperature, extrusion pressure and cycles, sonication parameters.
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04Homogeneity of the lipid film, consistency of extrusion/sonication.
Zeta Potential (mV) -25 ± 3-30 ± 4pH of the hydration buffer, purity of lipids.
Encapsulation Efficiency (%) 45 ± 442 ± 5Hydration conditions, drug-to-lipid ratio, purification method.
Drug Release at pH 7.4 (24h, %) < 10< 12Lamellarity of vesicles, stability of the lipid bilayer.
Drug Release at pH 5.5 (1h, %) > 70> 65Molar ratio of pH-sensitive components, endosomal mimicking conditions.

Note: DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and Cholesterol are included as structural lipids. The data presented are hypothetical and for illustrative purposes.

The Mechanism of pH-Sensitive Drug Release

The pH-sensitivity of DOPE-based liposomes is driven by the unique molecular geometry of DOPE. While most phospholipids (B1166683) have a cylindrical shape that favors the formation of stable bilayers, DOPE has a conical shape that prefers to form an inverted hexagonal (HII) phase. At neutral pH, the presence of a stabilizing lipid with a titratable headgroup, such as the glutaryl headgroup in this compound or CHEMS, provides electrostatic repulsion that forces the lipids into a bilayer structure.[1][2] In the acidic environment of the endosome, the carboxyl group of the glutaryl headgroup or CHEMS becomes protonated, reducing the electrostatic repulsion. This allows the DOPE molecules to revert to their preferred inverted hexagonal phase, which destabilizes the liposomal membrane and triggers the release of the encapsulated drug.[1][2]

G Mechanism of pH-Sensitive Drug Release cluster_0 Physiological pH (7.4) cluster_1 Endosomal pH (5.5) liposome_stable Stable Liposome Bilayer Structure drug_encapsulated Drug Encapsulated liposome_destabilized Destabilized Liposome Inverted Hexagonal Phase liposome_stable->liposome_destabilized Protonation of Headgroup drug_released Drug Released liposome_destabilized->drug_released

Caption: pH-triggered destabilization of DOPE-based liposomes.

Experimental Protocols for Reproducible Liposome Formulation

The following protocol outlines the thin-film hydration method, a common technique for preparing liposomes.[3][4][5] Adherence to the specified parameters is critical for achieving batch-to-batch consistency.

Materials:
  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (this compound) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and Cholesteryl Hemisuccinate (CHEMS)

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Doxorubicin hydrochloride

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:
  • Lipid Film Formation:

    • Accurately weigh and dissolve the lipids in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45°C) to form a thin, uniform lipid film.

    • Dry the film under a high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with a PBS (pH 7.4) solution containing Doxorubicin by rotating the flask at a temperature above the lipid phase transition temperature for 1 hour.

  • Size Reduction (Extrusion):

    • Subject the resulting multilamellar vesicle (MLV) suspension to five freeze-thaw cycles.

    • Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder maintained at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove unencapsulated Doxorubicin by size exclusion chromatography using a Sephadex G-50 column.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Ensure consistency in sample dilution and measurement temperature.[6][7][8][9][10]

    • Encapsulation Efficiency: Determine the amount of encapsulated drug using UV-Vis spectrophotometry after disrupting the liposomes with a suitable solvent (e.g., methanol). Calculate the encapsulation efficiency as (amount of encapsulated drug / initial amount of drug) x 100.

    • In Vitro Drug Release: Dialyze the liposome suspension against PBS at pH 7.4 and an acetate (B1210297) buffer at pH 5.5 at 37°C. Periodically sample the release medium and quantify the drug concentration.

G Experimental Workflow for Liposome Preparation start Start dissolve_lipids Dissolve Lipids in Organic Solvent start->dissolve_lipids rotovap Form Thin Lipid Film (Rotary Evaporation) dissolve_lipids->rotovap hydrate Hydrate Film with Drug Solution rotovap->hydrate extrude Size Reduction (Extrusion) hydrate->extrude purify Purify Liposomes (Size Exclusion Chromatography) extrude->purify characterize Characterize Liposomes (DLS, UV-Vis) purify->characterize end End characterize->end

Caption: A standardized workflow for reproducible liposome synthesis.

Conclusion

The reproducibility of experiments involving this compound and other pH-sensitive liposomes is critically dependent on a well-defined and consistently executed experimental protocol. Factors such as lipid purity, solvent evaporation rate, hydration conditions, and size reduction parameters must be carefully controlled to ensure reliable and comparable results. While both this compound and DOPE/CHEMS formulations can be effective for pH-triggered drug release, the choice of formulation may depend on the specific application and desired physicochemical properties. By following standardized protocols and paying close attention to critical parameters, researchers can enhance the reproducibility of their findings, paving the way for the successful development of advanced liposomal drug delivery systems.

References

A Comparative Guide to DOPE-GA in Protein Structure Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate assessment of protein structure models is a critical step in understanding biological function and in structure-based drug design. The Discrete Optimized Protein Energy (DOPE) score is a widely used statistical potential for evaluating the quality of protein models. When coupled with a Genetic Algorithm (GA), it forms a powerful tool, here termed DOPE-GA, for refining and identifying near-native protein conformations. This guide provides a comprehensive cross-validation of DOPE's performance against other methods, supported by experimental data and detailed protocols.

Performance of DOPE in Model Assessment

The DOPE score is an atomic distance-dependent statistical potential derived from a large set of known protein structures.[1] It is a key feature of the popular homology modeling software MODELLER.[2] The primary function of DOPE is to assess the energy of a protein model, where a lower DOPE score generally indicates a more native-like conformation.[3]

For more effective comparison across different proteins, a normalized DOPE score (z-DOPE or n-DOPE) is often used. This score represents the model's DOPE score in terms of standard deviations from the mean score of a set of reference structures of similar size. A z-DOPE score of -1.0 or less is generally indicative of a reliable, near-native model.[4][5]

Comparative Analysis of Scoring Functions

The performance of DOPE has been extensively benchmarked against other scoring functions using various decoy sets. In these tests, a scoring function is evaluated on its ability to identify the native structure from a set of incorrect conformations (decoys).

Scoring FunctionPrincipleKey StrengthsLimitations
DOPE Statistical PotentialHigh accuracy in native state detection from decoys; good correlation between score and model error.[1]Less accurate for very small proteins and NMR-derived structures.[1] Raw scores are not directly comparable between different proteins.[6][7]
GA341 Statistical PotentialGood for ruling out incorrect models.[8]Performance may not be as high as DOPE in fine-grained model ranking.
molpdf Harmony of Spatial RestraintsDirectly optimized during MODELLER's model generation process.Not an independent assessment score if used to select the model it generated.
ProQ Machine LearningCombines multiple structural features for a quality prediction.May have lower correlation with some accuracy measures compared to DOPE.
CHARMm Physics-Based Force FieldGood at discriminating near-native from misdocked conformations.[9]Computationally intensive; prediction of binding affinities can be problematic.[9]
DrugScore Knowledge-Based PotentialPerforms well in recognizing near-native conformations.[9]Performance can degrade with more complex decoy sets (cross-decoys).[9]

A study by Shen & Sali (2006) tested DOPE against five other scoring functions on six different decoy sets. DOPE was found to be the best-performing function in detecting the native state, correlating with model error, and identifying the most accurate non-native structure.[1]

Experimental Protocols

Protocol 1: Protein Homology Modeling and Assessment with DOPE

This protocol outlines the standard workflow for generating and assessing a protein model using MODELLER, which incorporates the DOPE score.

  • Template Selection: Identify suitable template structures with known coordinates from the Protein Data Bank (PDB) based on sequence similarity to the target protein.

  • Sequence Alignment: Align the target sequence with the template sequence(s). The quality of this alignment is crucial for the final model's accuracy.

  • Model Building: Use a program like MODELLER to generate multiple 3D models of the target protein based on the alignment and the template structures. This is achieved by satisfying spatial restraints.[2]

  • Model Assessment with DOPE:

    • For each generated model, calculate the DOPE score using the assess_dope() function in MODELLER.[10]

    • The model with the lowest DOPE score is typically selected as the most accurate one.[3]

    • For comparisons across different proteins, calculate the normalized DOPE score.

  • Energy Profile Analysis: Generate a residue-by-residue energy profile using DOPE to identify problematic regions within the selected model.

Protocol 2: Cross-Validation of a Scoring Function

Cross-validation is a statistical method used to estimate the performance of a predictive model on new, unseen data. In the context of protein structure scoring, it ensures that the scoring function is not overfitted to the training data.

  • Dataset Partitioning: Divide a large dataset of protein structures and their corresponding decoys into 'k' equally sized folds (e.g., 5-fold cross-validation).[11]

  • Iterative Training and Testing:

    • In the first iteration, use the first fold as the test set and the remaining k-1 folds as the training set.

    • Train the scoring function on the training set.

    • Evaluate the performance of the trained function on the test set.

    • Repeat this process 'k' times, with each fold being used as the test set exactly once.[11]

  • Performance Averaging: The final performance of the scoring function is the average of the performances obtained in each of the 'k' iterations. This provides a more robust estimate of the function's ability to generalize.[11]

Visualizing the this compound Workflow

Homology Modeling and DOPE Assessment Workflow

The following diagram illustrates the process of building a homology model and assessing its quality using the DOPE score.

HomologyModeling_DOPE cluster_input Input cluster_modeling Modeling Pipeline cluster_assessment Assessment & Selection cluster_output Output TargetSeq Target Sequence TemplateSearch Template Search (PDB) TargetSeq->TemplateSearch Alignment Sequence Alignment TemplateSearch->Alignment ModelGen 3D Model Generation (MODELLER) Alignment->ModelGen DOPE_Assess DOPE Score Calculation ModelGen->DOPE_Assess Generates Multiple Models ModelRank Rank Models by Lowest DOPE Score DOPE_Assess->ModelRank BestModel Select Best Model ModelRank->BestModel FinalModel Final Protein Model BestModel->FinalModel

Homology modeling workflow with DOPE assessment.
Conceptual this compound Refinement Cycle

This diagram shows a conceptual workflow for refining a protein structure using a Genetic Algorithm (GA) where the DOPE score serves as the fitness function.

DOPE_GA_Refinement cluster_ga_cycle Genetic Algorithm Cycle StartModel Initial Protein Model(s) DOPE_Fitness Evaluate Fitness (Lower DOPE Score = Higher Fitness) StartModel->DOPE_Fitness Selection Selection Crossover Crossover Selection->Crossover Termination Termination Condition Met? Selection->Termination Mutation Mutation Crossover->Mutation NewPopulation Generate New Population of Models Mutation->NewPopulation NewPopulation->DOPE_Fitness Next Generation DOPE_Fitness->Selection Termination->Selection No RefinedModel Final Refined Model Termination->RefinedModel Yes

Conceptual workflow for this compound protein refinement.

Conclusion

The DOPE score stands out as a robust and reliable method for the assessment of protein structure models, particularly in distinguishing native-like conformations from decoys. While no scoring function is perfect, cross-validation studies demonstrate DOPE's superior performance in many critical aspects of model evaluation. The integration of DOPE as a fitness function within a Genetic Algorithm (this compound) presents a powerful strategy for the refinement of protein structures, guiding the conformational search towards more energetically favorable and structurally accurate models. For researchers in drug discovery, leveraging this compound can enhance the quality of protein structure predictions, thereby facilitating more accurate downstream applications such as molecular docking and virtual screening.

References

A Comparative Guide to DOPE-GA Formulations for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing off-target effects. Among these systems, galactosylated liposomes utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) have garnered significant attention for their potential in targeting liver cells. The galactose moiety serves as a ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. DOPE, a fusogenic lipid, facilitates the endosomal escape of the payload, enhancing its intracellular delivery.

This guide provides a comparative analysis of different formulations incorporating DOPE and a galactose-targeting ligand (referred to as DOPE-GA formulations). The performance of these liposomal systems is evaluated based on key physicochemical properties and their in vivo targeting efficiency.

Quantitative Performance Data of Galactosylated Liposome (B1194612) Formulations

The following table summarizes the performance characteristics of various galactosylated liposome formulations from different studies. While direct head-to-head comparisons are limited in the literature, this compilation allows for an indirect assessment of how formulation parameters influence key performance indicators.

Formulation IDKey Components (Molar Ratio/Percentage)Model Drug/PayloadParticle Size (nm)Encapsulation Efficiency (%)Key Performance OutcomeReference
Gal-L 1 Liposomes with 2% (w/w) galactosylated lipid (CHS-ED-LA)Doxorubicin (DOX)~80>95Liver drug targeting efficiency (Te): 18.21%[1]
Gal-L 2 Liposomes with 5% (w/w) galactosylated lipid (CHS-ED-LA)Doxorubicin (DOX)~80>95Liver drug targeting efficiency (Te): 32.16%[1]
Gal-L 3 Liposomes with 10% (w/w) galactosylated lipid (CHS-ED-LA)Doxorubicin (DOX)~80>95Liver drug targeting efficiency (Te): 50.07%[1]
Gal-DOX/siRNA-L DMKE, Cholesterol, Galactosylated Ceramide, POPC, PEG2000-DSPE (2:1:1:1:0.2 molar ratio)Doxorubicin (DOX) and Vimentin siRNANot specifiedNot specifiedEnhanced cellular uptake in ASGPR-positive Huh7 cells and stronger tumor growth inhibition.[2][2]
Man/DOPE Mannosylated cationic cholesterol derivative (Man-C4-Chol) and DOPEpCMV-Luc plasmid DNANot specifiedNot specifiedShowed about 10-fold higher transfection activity in vitro and higher gene expression in the liver in vivo compared to Man/DOPC liposomes.[3][4][3][4]
CHE-PAHy-Lac Liposomes Incorporating novel galactosylated polymers (CHE-PAHy-Lacs)Oligodeoxynucleotides (ODNs)Not specified28.73-51.37%Marked accumulation in the liver and hepatic parenchymal cells.[5][5]
Gal-RBC-FNB-Lip Gal-DSPE-PEG3400 inserted into red blood cell membranes, fused with Fenofibrate liposomesFenofibrate (FNB)Not specifiedNot specifiedShowed long-term stability, excellent biocompatibility, prolonged retention time, and superior liver accumulation.[6][7][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the characterization and evaluation of this compound formulations.

Preparation of Galactosylated Liposomes (Thin-Film Hydration Method)

The thin-film hydration method is a common technique for preparing liposomes.

  • Lipid Film Formation: A mixture of lipids, including DOPE, a galactosyl-conjugated lipid, and other components like cholesterol or PEGylated lipids, are dissolved in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of a round-bottom flask.[8]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug or payload to be encapsulated. The hydration process is typically carried out above the phase transition temperature of the lipids, with gentle agitation to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes.[9]

  • Purification: Unencapsulated drug is removed from the liposome suspension by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.[5]

Determination of Encapsulation Efficiency

Encapsulation efficiency (%EE) is a critical parameter that quantifies the amount of drug successfully entrapped within the liposomes.

  • The total amount of drug in the formulation is determined before the removal of the unencapsulated drug.

  • The amount of free, unencapsulated drug is measured in the supernatant or filtrate after separating the liposomes.

  • The %EE is calculated using the following formula:

    %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Various analytical techniques can be used to quantify the drug, such as UV-Vis spectrophotometry, fluorescence spectroscopy, or high-performance liquid chromatography (HPLC).[10][11]

In Vivo Biodistribution Studies

Animal models are used to assess the targeting efficiency and pharmacokinetic profile of the formulations.

  • Animal Model: Typically, mice or rats are used. For liver-targeting studies, models with liver tumors may be employed.

  • Administration: The liposomal formulation is administered to the animals, usually via intravenous injection.

  • Sample Collection: At predetermined time points, animals are euthanized, and major organs (liver, spleen, kidney, heart, lungs) and blood are collected.

  • Quantification: The amount of drug or a labeled marker in the collected tissues is quantified. This can be achieved by homogenizing the tissues and extracting the drug for analysis by HPLC or by measuring the radioactivity if a radiolabeled component is used.

  • Data Analysis: The concentration of the drug in each organ is calculated and often expressed as a percentage of the injected dose per gram of tissue (%ID/g). This data reveals the extent of accumulation in the target organ (liver) compared to non-target organs.[1]

Visualizing Experimental and Logical Frameworks

Diagrams are essential for illustrating complex biological pathways, experimental procedures, and the relationships between different components of a system.

experimental_workflow cluster_formulation Liposome Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vivo Evaluation lipids Lipid Mixture (DOPE, Cholesterol, Gal-Lipid) film Thin Film Hydration lipids->film drug Aqueous Drug Solution hydrate Hydration & Vesicle Formation drug->hydrate film->hydrate size Particle Size & Zeta Potential hydrate->size Sizing (Extrusion/Sonication) ee Encapsulation Efficiency size->ee Purification morphology Morphology (TEM) ee->morphology animal_model Animal Model Injection ee->animal_model biodistribution Biodistribution Analysis animal_model->biodistribution efficacy Therapeutic Efficacy animal_model->efficacy

Caption: Workflow for this compound liposome formulation and evaluation.

Caption: Mechanism of hepatocyte targeting by this compound liposomes.

References

Safety Operating Guide

Navigating the Disposal of DOPE-GA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), commonly known as DOPE-GA, must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the proper management and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific SDSs were not directly available in the initial search, related compounds indicate that this compound should be handled as a hazardous substance. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound, especially in powdered form or when generating aerosols, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

For safe handling and disposal planning, key hazard classifications and codes for a closely related compound, 18:1 Glutaryl PE (a sodium salt of this compound), are summarized below. This information underscores the necessity of treating this compound as hazardous waste.

Hazard CategoryHazard CodePrecautionary Statement (Disposal)
Acute toxicity (Oral), Category 4H302P501: Dispose of contents/container to an approved waste disposal plant.
Carcinogenicity, Category 2H351
Reproductive toxicity, Category 2H361d
Specific target organ toxicityH372
Skin irritation, Category 2H315
Eye irritation, Category 2H319
Acute toxicity (Inhalation), Category 3H331
Specific target organ toxicityH336

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that aligns with general laboratory hazardous waste management principles.

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: Based on available data, this compound waste should be classified as hazardous chemical waste.[1]

  • Segregation: Do not mix this compound waste with non-hazardous trash or other incompatible waste streams. It should be collected in a designated, compatible container.

2. Containerization and Labeling:

  • Primary Container: Use a chemically resistant container with a secure, tight-fitting lid to collect this compound waste. The container must be in good condition and compatible with the chemical.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl)" or "this compound"), and the accumulation start date.

3. On-site Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA at or near the point of generation.[2][3] The SAA should be a secondary containment tray to prevent the spread of potential spills.

  • Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA, which is typically up to 55 gallons.[2][3]

4. Arranging for Final Disposal:

  • Waste Pickup Request: Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[2]

  • Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][4]

5. Decontamination of Empty Containers and Labware:

  • Empty Containers: A container that has held this compound is considered "empty" once all contents have been removed by normal means (e.g., pouring, scraping).[1][4] However, for acutely hazardous materials, triple rinsing may be required, with the rinsate collected as hazardous waste.[3] Given the hazard profile, it is prudent to treat the rinsate as hazardous.

  • Labware: Reusable labware should be decontaminated using a suitable solvent, and the solvent rinsate collected as hazardous waste. Disposable labware contaminated with this compound should be placed in the hazardous waste container.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always waste_determination Is the waste hazardous? ppe->waste_determination segregate Segregate as Hazardous Waste waste_determination->segregate Yes non_hazardous Dispose as Non-Hazardous Waste (Not Applicable for this compound) waste_determination->non_hazardous No containerize Use a Labeled, Compatible Container segregate->containerize saa Store in a Designated Satellite Accumulation Area (SAA) containerize->saa pickup Request Pickup by EHS saa->pickup dispose Professional Disposal via Licensed Vendor pickup->dispose

This compound Disposal Workflow

This structured approach to the disposal of this compound ensures that all safety and regulatory requirements are met, thereby protecting laboratory personnel and the environment. Always consult your institution's specific waste management guidelines and EHS office for further assistance.

References

Essential Safety and Operational Guide for Handling DOPE-GA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DOPE-GA), a lipid integral to the formulation of liposomes for advanced drug delivery systems, adherence to strict safety protocols is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, which is often supplied as a colorless to light yellow oil, a comprehensive approach to personal protection is necessary to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesChemical-resistant, disposable nitrile or latex gloves.To prevent skin contact with this compound.
Eye Protection Safety Glasses/GogglesANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To protect eyes from potential splashes or aerosols.
Body Protection Lab CoatStandard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Fume HoodAll handling of this compound, especially when in solution with organic solvents, should be conducted in a certified chemical fume hood.To prevent inhalation of potentially harmful vapors from solvents.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for both experimental success and personnel safety. The following protocol outlines the key steps from preparation to use.

1. Preparation and Acclimatization:

  • Before use, allow the sealed container of this compound to equilibrate to room temperature to prevent condensation of moisture, which can degrade the lipid.

  • Gather all necessary materials, including solvents, glassware, and PPE, within the chemical fume hood.

2. Dissolving in an Organic Solvent:

  • This compound is typically dissolved in a suitable organic solvent, such as chloroform (B151607) or a chloroform/methanol mixture, to create a stock solution.

  • Carefully measure the required amount of this compound using a calibrated pipette or by weight.

  • Slowly add the solvent to the this compound container, ensuring thorough mixing to achieve complete dissolution.

3. Liposome (B1194612) Formulation:

  • The this compound solution is then used in the preparation of liposomes, often in combination with other lipids. This process may involve techniques such as thin-film hydration, sonication, or extrusion.

  • Follow the specific experimental protocol for liposome formation, paying close attention to volumes, temperatures, and mixing speeds.

4. Handling of Liposome Suspensions:

  • Once formed, the liposome suspension should be handled with care to avoid generating aerosols.

  • Use appropriate containment, such as sealed vials or tubes, for storage and transport within the laboratory.

Disposal Plan

Proper disposal of this compound and all associated materials is critical to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.

Waste StreamDisposal Procedure
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
Contaminated Solvents Collect all organic solvents containing this compound in a designated, properly labeled hazardous waste container.
Contaminated Labware Disposable items (e.g., pipette tips, gloves, wipes) that have come into contact with this compound should be placed in a designated hazardous waste bag. Reusable glassware should be decontaminated by washing with an appropriate solvent and then a laboratory detergent.
Liposome Preparations Aqueous liposome suspensions should be collected and disposed of as chemical waste.

Experimental Protocol: Thin-Film Hydration Method for Liposome Preparation

This is a common method for preparing liposomes using this compound.

Materials:

  • This compound

  • Other lipids (e.g., DSPC, Cholesterol)

  • Chloroform

  • Aqueous buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder (optional)

Methodology:

  • Dissolve this compound and other lipids in chloroform in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids.

  • Evaporate the solvent under reduced pressure to form a thin lipid film on the flask wall.

  • Further dry the film under high vacuum for at least one hour to remove residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer and gently agitating. This will form multilamellar vesicles (MLVs).

  • For a more uniform size distribution, the liposome suspension can be downsized by extrusion through polycarbonate membranes of a defined pore size.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_end Completion start Start: Obtain this compound ppe Don Appropriate PPE start->ppe setup Prepare Fume Hood and Materials ppe->setup dissolve Dissolve this compound in Solvent setup->dissolve liposome Formulate Liposomes dissolve->liposome use Use in Experiment liposome->use waste_collection Collect Waste (Liquid & Solid) use->waste_collection waste_disposal Dispose of as Hazardous Waste waste_collection->waste_disposal cleanup Decontaminate Work Area waste_disposal->cleanup end End of Procedure cleanup->end

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.